molecular formula C13H10O4 B577666 Bisnoryangonin CAS No. 13709-27-8

Bisnoryangonin

Cat. No.: B577666
CAS No.: 13709-27-8
M. Wt: 230.219
InChI Key: ORVQWHLMVLOZPX-ZZXKWVIFSA-N
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Description

Bis-noryangonin is a member of styrenes.
Bisnoryangonin is a natural product found in Cortinarius abnormis, Phaeolepiota aurea, and other organisms with data available.

Properties

IUPAC Name

4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-10-4-1-9(2-5-10)3-6-12-7-11(15)8-13(16)17-12/h1-8,14-15H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVQWHLMVLOZPX-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301038265
Record name Bisnoryangonin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13709-27-8
Record name Bisnoryangonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisnoryangonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bisnoryangonin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnoryangonin, a member of the styrylpyrone class of natural products, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and its analogs, focusing on plant and fungal species. It further details generalized experimental protocols for the extraction, isolation, and purification of this compound. The guide also presents key signaling pathways associated with styrylpyrones, offering insights for researchers in pharmacology and drug discovery. All quantitative data is summarized for comparative analysis, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Sources of this compound and Related Styrylpyrones

This compound and other styrylpyrones are predominantly found in two major natural sources: plants of the Piper genus and various species of fungi, particularly within the Hymenochaetaceae family.

Plant Sources: The Piper Genus

The most well-documented plant source of styrylpyrones is Piper methysticum, commonly known as kava. The roots and rhizomes of the kava plant are rich in a class of compounds called kavalactones, which are structurally related to styrylpyrones. While the presence of a diverse array of secondary metabolites in Piper species is confirmed, the specific isolation of this compound from P. methysticum is not as extensively detailed as that of the major kavalactones[1][2][3]. However, the shared biosynthetic pathways suggest that P. methysticum and other Piper species are primary candidates for this compound isolation[4]. Phytochemical analyses of various Piper species have revealed the presence of alkaloids, amides, lignans, and flavonoids, indicating a rich chemical diversity that likely includes a range of styrylpyrone derivatives[1][5][6].

Fungal Sources

Several species of fungi are known to produce a variety of styrylpyrone compounds. Notably, species from the genera Phellinus and Inonotus are recognized for their production of hispidin and other styrylpyrones[7][8]. These compounds are thought to play a role similar to flavonoids in plants, exhibiting antioxidant and other protective properties[7]. While direct isolation of this compound from these fungi is not explicitly detailed in the readily available literature, the presence of a robust styrylpyrone biosynthetic pathway makes them a promising source for exploration and isolation of this compound and its analogs.

Isolation and Purification of this compound

A specific, standardized protocol for the isolation of this compound is not extensively published. However, based on general methods for the isolation of styrylpyrones and other secondary metabolites from plant and fungal sources, a comprehensive, multi-step protocol can be outlined. This protocol typically involves extraction, fractionation, and chromatographic purification.

Generalized Isolation Protocol

The following table outlines a generalized workflow for the isolation of this compound from a natural source, such as Piper methysticum roots or fungal mycelia.

Step Procedure Description Expected Outcome
1. Extraction Supercritical Fluid Extraction (SFE) or Solvent Extraction (e.g., with methanol, ethanol, or ethyl acetate)The dried and powdered source material is subjected to extraction to solubilize the target compounds. SFE with CO2 is a modern, clean alternative to traditional solvent extraction.A crude extract containing a mixture of secondary metabolites, including this compound.
2. Fractionation Liquid-Liquid PartitioningThe crude extract is partitioned between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.Fractions enriched with compounds of a specific polarity range. Styrylpyrones are expected to partition into the medium-polarity fraction (e.g., ethyl acetate).
3. Column Chromatography Silica Gel or Sephadex LH-20 ChromatographyThe enriched fraction is subjected to column chromatography. A silica gel column is typically used for normal-phase separation, while Sephadex LH-20 is used for size-exclusion and reversed-phase chromatography.Further separation of the fraction into sub-fractions containing a smaller number of compounds.
4. Preparative HPLC Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)The sub-fraction containing the target compound is purified using preparative HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).Isolation of pure this compound.
5. Structure Elucidation Spectroscopic Analysis (NMR, MS)The structure of the isolated compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).Confirmation of the chemical structure of this compound.

Note: The yields and purity of the final compound can vary significantly depending on the source material, the efficiency of the extraction and purification steps, and the scale of the isolation. The following table provides representative, hypothetical data for such an isolation process.

Source Material Extraction Method Initial Crude Extract Yield (%) Enriched Fraction Yield (%) Final Pure Compound Yield (mg/kg of dry material) Purity by HPLC (%)
Piper methysticum (roots)Methanol Extraction10-152-450-200>98
Phellinus linteus (mycelia)Ethyl Acetate Extraction5-81-230-150>98
Detailed Experimental Methodologies

2.2.1. Extraction from Piper methysticum Roots

  • Preparation of Plant Material: Dried roots of Piper methysticum are ground into a fine powder.

  • Methanol Extraction: The powdered material (1 kg) is macerated with methanol (5 L) at room temperature for 48 hours with occasional stirring. The process is repeated three times.

  • Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

2.2.2. Fungal Culture and Extraction

  • Fungal Culture: Phellinus linteus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in a shaker incubator at 25°C for 3-4 weeks.

  • Mycelia and Broth Separation: The fungal biomass (mycelia) is separated from the culture broth by filtration.

  • Extraction: The dried mycelia are extracted with ethyl acetate. The culture broth can also be extracted with ethyl acetate to recover extracellular metabolites.

  • Concentration: The ethyl acetate extracts are combined and concentrated under reduced pressure.

2.2.3. Chromatographic Purification

  • Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column using methanol as the mobile phase.

  • Preparative RP-HPLC: Final purification is achieved by preparative RP-HPLC on a C18 column using a gradient of methanol and water. The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

Signaling Pathways Associated with Styrylpyrones

Styrylpyrones have been reported to modulate several key signaling pathways implicated in various cellular processes, including inflammation, cell proliferation, and survival.

Phenylpropanoid Biosynthesis Pathway

The biosynthesis of styrylpyrones in fungi like Inonotus obliquus originates from the phenylpropanoid pathway. This pathway is crucial for the production of a wide range of plant and fungal secondary metabolites.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Styrylpyrones Styrylpyrones p_Coumaroyl_CoA->Styrylpyrones SPS

Caption: Phenylpropanoid biosynthesis pathway leading to styrylpyrones.

Inhibition of Pro-inflammatory and Pro-survival Signaling Pathways

Styrylpyrones isolated from Phellinus linteus have been shown to inhibit signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Styrylpyrone_Inhibition_Pathway cluster_0 PI3K/AKT/MAPK Pathway cluster_1 FAK/Paxillin Pathway cluster_2 NF-κB Pathway Styrylpyrones Styrylpyrones PI3K PI3K Styrylpyrones->PI3K FAK FAK Styrylpyrones->FAK IKK IKK Styrylpyrones->IKK AKT AKT PI3K->AKT MAPK MAPK AKT->MAPK Paxillin Paxillin FAK->Paxillin IκBα IκBα IKK->IκBα NF_kB NF_kB IκBα->NF_kB

Caption: Inhibition of key signaling pathways by styrylpyrones.

Conclusion

This compound and related styrylpyrones represent a promising class of natural products with potential applications in drug development. While Piper methysticum and various fungi are the primary natural sources, further research is needed to develop optimized and standardized isolation protocols to obtain these compounds in high purity and yield. The elucidation of their mechanisms of action, particularly their interaction with key cellular signaling pathways, will be crucial for advancing their therapeutic potential. This guide provides a foundational resource for researchers to build upon in the exploration and utilization of this compound.

References

Unraveling the Synthesis of Bisnoryangonin: A Technical Guide to its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Machinery Behind a Promising Styrylpyrone

This technical guide provides an in-depth exploration of the biosynthetic pathway of bisnoryangonin, a naturally occurring styrylpyrone with significant potential in drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document details the enzymatic steps, genetic basis, and experimental methodologies involved in the elucidation and reconstruction of this pathway. The focus is on the de novo synthesis of 11-methoxy-bisnoryangonin, a closely related and well-studied derivative, in an engineered microbial host, providing a blueprint for the production of this compound and other similar compounds.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound and its derivatives is a multi-step enzymatic process that begins with the common amino acid L-tyrosine. In an engineered Escherichia coli system, the pathway is constructed using a set of five key enzymes derived from various organisms. This artificial pathway provides a robust and controllable platform for the production of these valuable polyketides.

The core of the pathway involves the conversion of L-tyrosine to ferulic acid, which is then activated to feruloyl-CoA. This activated precursor is subsequently condensed with two molecules of malonyl-CoA by a styrylpyrone synthase to form the characteristic pyrone ring of 11-methoxy-bisnoryangonin. The direct precursor for this compound is p-coumaroyl-CoA.

The five essential genes involved in the artificial biosynthesis of 11-methoxy-bisnoryangonin are:

  • optal : Encodes for tyrosine ammonia-lyase (TAL), which converts L-tyrosine to p-coumaric acid.

  • sam5 : Encodes for 4-coumarate 3-hydroxylase (C3H), which hydroxylates p-coumaric acid to caffeic acid.

  • com : Encodes for caffeic acid O-methyltransferase (COMT), which methylates caffeic acid to produce ferulic acid.

  • 4cl2nt : Encodes for 4-coumarate:CoA ligase (4CL), which activates ferulic acid to feruloyl-CoA.

  • pnpks : Encodes for styrylpyrone synthase (SPS) from Piper nigrum, which catalyzes the final condensation and cyclization steps.

Quantitative Data on Production

The heterologous expression of this pathway in an engineered E. coli strain has demonstrated significant production titers of 11-methoxy-bisnoryangonin. This data highlights the potential of microbial fermentation for the scalable production of styrylpyrones.

StrainProductTiter (mg/L)Reference
Engineered E. coli ΔCOS111-methoxy-bisnoryangonin52.8[1][2]
Parental E. coli with pathway11-methoxy-bisnoryangonin~6.2[1][2]

Experimental Protocols

The elucidation and reconstruction of the this compound biosynthetic pathway rely on a series of key experimental techniques. Detailed methodologies for these experiments are provided below.

Heterologous Expression of Pathway Enzymes in E. coli

Objective: To produce functional enzymes of the this compound pathway in a microbial host.

Protocol:

  • Gene Cloning: The coding sequences of optal, sam5, com, 4cl2nt, and pnpks are cloned into suitable expression vectors (e.g., pET series vectors). For coordinated expression, genes can be organized into operons. In the reference study, optal, sam5, and com were cloned into pET-opT5M, and 4cl2nt and pnpks were cloned into pET22-4P.[1]

  • Transformation: The expression plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3) or its derivatives like C41(DE3).[1][3]

  • Culture and Induction:

    • Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotics (e.g., ampicillin and kanamycin).[1]

    • Grow the culture overnight at 37°C with shaking.

    • Inoculate a fresh, larger volume of LB medium with the overnight culture.

    • Grow the culture at 37°C until the optical density at 600 nm (OD600) reaches 0.6.[1]

    • Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[1]

    • Continue the culture at a lower temperature, such as 26°C, for 16-24 hours to enhance soluble protein expression.[1]

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 2,000 x g for 20 minutes at 4°C).[1] The cell pellet can be stored at -80°C or used immediately for protein purification or whole-cell assays.

Purification of Styrylpyrone Synthase (PnPKS)

Objective: To isolate the PnPKS enzyme for in vitro characterization.

Protocol:

  • Cell Lysis:

    • Resuspend the harvested cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM imidazole, 100 mM NaCl) containing a protease inhibitor cocktail.[1]

    • Disrupt the cells by sonication on ice.[4]

    • Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C) to remove cell debris.[4]

  • Affinity Chromatography:

    • If the PnPKS is His-tagged, load the supernatant onto a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column equilibrated with lysis buffer.[4]

    • Wash the column with the lysis buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.[4]

    • Elute the PnPKS protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-300 mM).[4]

  • Gel Filtration Chromatography (Optional):

    • For higher purity, concentrate the eluted protein and further purify it by size-exclusion chromatography on a suitable column (e.g., Superdex 200).[4]

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT).[4]

    • Concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro Enzymatic Assay for Styrylpyrone Synthase

Objective: To determine the activity and substrate specificity of PnPKS.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture (100 µL) containing:

    • 50 mM Tris-HCl (pH 8.0)[1]

    • 0.1 mM Coenzyme A (CoA)[1]

    • 0.2 mM Malonyl-CoA[1]

    • 5 mM ATP[1]

    • 1 mM MgCl₂[1]

    • 0.1 mM of the phenolic acid precursor (e.g., ferulic acid, p-coumaric acid)[1]

    • 1 µM purified 4CL enzyme (to produce the CoA-ligated starter)[1]

    • 1 µM purified PnPKS enzyme[1]

  • Incubation: Incubate the reaction mixture at 30°C for 4 hours.[1]

  • Extraction:

    • Stop the reaction and extract the product by adding an equal volume of ethyl acetate.[1]

    • Vortex and centrifuge to separate the phases.

    • Collect the organic (ethyl acetate) layer.

  • Sample Preparation for Analysis:

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.[1]

    • Resuspend the dried residue in 100 µL of methanol for HPLC analysis.[1]

HPLC Quantification of this compound Derivatives

Objective: To separate and quantify the styrylpyrone products from in vitro assays or in vivo production.

Protocol (General - requires optimization for this compound):

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD).

  • Column: A C18 reverse-phase column is typically used for the separation of such compounds.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient needs to be optimized to achieve good separation.

  • Detection: Monitor the absorbance at a wavelength where the compound of interest has a maximum absorbance (e.g., around 254 nm or 280 nm).

  • Quantification:

    • Generate a standard curve using a purified standard of the compound of interest at known concentrations.

    • Inject the prepared samples and integrate the peak area corresponding to the compound.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizing the Pathway and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathway and experimental procedures.

Biosynthetic Pathway of 11-Methoxy-Bisnoryangonin

Bisnoryangonin_Pathway cluster_upstream Upstream Phenylpropanoid Pathway cluster_activation Activation cluster_pks Polyketide Synthesis L_Tyrosine L-Tyrosine p_Coumaric_Acid p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid TAL (optal) Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H (sam5) Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT (com) Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL (4cl2nt) Methoxy_this compound 11-Methoxy-Bisnoryangonin Feruloyl_CoA->Methoxy_this compound SPS (pnpks) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Methoxy_this compound 2x

Caption: Engineered biosynthetic pathway for 11-methoxy-bisnoryangonin from L-tyrosine.

Experimental Workflow for Enzyme Purification

Enzyme_Purification_Workflow Start E. coli Culture with Expression Vector Induction IPTG Induction Start->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Elution Elution Affinity_Chrom->Elution SEC Size-Exclusion Chromatography (Optional) Elution->SEC Purified_Enzyme Purified Enzyme Elution->Purified_Enzyme If SEC is skipped SEC->Purified_Enzyme

Caption: General workflow for the purification of recombinant enzymes from E. coli.

In Vitro Assay Workflow

In_Vitro_Assay_Workflow cluster_reactants Reaction Components Enzyme Purified PnPKS Incubation Incubate at 30°C Enzyme->Incubation Substrates Ferulic Acid, Malonyl-CoA, ATP, CoA Substrates->Incubation Cofactors MgCl2 Cofactors->Incubation Buffer Tris-HCl Buffer->Incubation Coupling_Enzyme Purified 4CL Coupling_Enzyme->Incubation Extraction Ethyl Acetate Extraction Incubation->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Analysis HPLC Analysis Evaporation->Analysis

Caption: Workflow for the in vitro enzymatic assay of styrylpyrone synthase.

Conclusion and Future Directions

The elucidation and successful reconstruction of the this compound biosynthetic pathway in a microbial host represent a significant advancement in the field of synthetic biology and natural product synthesis. The methodologies outlined in this guide provide a solid foundation for further research and development in this area. Future efforts may focus on optimizing the pathway for higher yields through metabolic engineering, exploring the substrate flexibility of styrylpyrone synthase to generate novel this compound analogs, and elucidating the native regulatory mechanisms of this pathway in its source organism. These endeavors will be crucial for unlocking the full therapeutic potential of this promising class of compounds.

References

A Technical Guide to Quantum Chemical Calculations for Bisnoryangonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Computational Methodology

The theoretical investigation of Bisnoryangonin's properties would typically be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[1][3] The calculations would be carried out using a program package like Gaussian, with the results visualized using appropriate software.

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry of this compound. A common and effective level of theory for such calculations on organic molecules is the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set.[4][5][6] This process determines the lowest energy conformation of the molecule. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are investigated through Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2][7] The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial descriptors of chemical reactivity, kinetic stability, and electronic transitions.[6] A smaller energy gap generally implies higher reactivity.[2]

Key reactivity descriptors that can be calculated from the HOMO and LUMO energies include:

  • Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

  • Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

  • Electronegativity (χ): The ability of a molecule to attract electrons ( (I + A) / 2 ).

  • Chemical Hardness (η): A measure of resistance to charge transfer ( (I - A) / 2 ).

  • Chemical Softness (S): The reciprocal of hardness ( 1 / η ).

  • Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ2 / 2η ).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule.[8][9][10] The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Predicted Physicochemical Properties

The following tables summarize hypothetical, yet plausible, quantitative data for this compound based on the computational methodologies described above.

Table 1: Optimized Geometrical Parameters (Representative)
ParameterBond/AnglePredicted Value
Bond LengthC=O1.23 Å
C-O (pyrone)1.38 Å
C-C (styryl)1.48 Å
C=C (styryl)1.35 Å
Bond AngleO-C=O125°
C-C-C (pyrone)118°
C=C-C (styryl)122°
Dihedral AngleC-C-C=C (styryl)179°

Note: These values are illustrative and would need to be confirmed by actual calculations.

Table 2: Electronic Properties and Reactivity Descriptors (Representative)
PropertySymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.50
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.80
HOMO-LUMO Energy GapΔE4.70
Ionization PotentialI6.50
Electron AffinityA1.80
Electronegativityχ4.15
Chemical Hardnessη2.35
Chemical SoftnessS0.43
Electrophilicity Indexω3.67

Note: These values are illustrative and would need to be confirmed by actual calculations.

Visualizations of Computational Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

G Quantum Chemical Calculation Workflow A Molecular Structure Input (this compound) B Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Single Point Energy Calculation D->E F Property Analysis E->F G Optimized Geometry F->G H Vibrational Frequencies F->H I HOMO-LUMO Energies F->I J Molecular Electrostatic Potential F->J K Reactivity Descriptors F->K

Caption: A typical workflow for quantum chemical calculations.

G HOMO-LUMO and Chemical Reactivity cluster_0 Reactivity Implications HOMO HOMO Highest Occupied Molecular Orbital Electron Donor GAP Energy Gap (ΔE) Determines Reactivity & Stability LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor Small_Gap Small ΔE High Reactivity Low Stability GAP->Small_Gap correlates with Large_Gap Large ΔE Low Reactivity High Stability GAP->Large_Gap correlates with

Caption: Relationship between HOMO-LUMO gap and reactivity.

Experimental Protocols

While this guide focuses on computational methods, the synthesis and spectroscopic characterization of this compound provide the experimental basis for such studies.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various organic synthesis routes. A common approach involves the condensation of an appropriate benzaldehyde with a pyrone precursor, often catalyzed by a base. For instance, the biosynthesis of 11-methoxy-bisnoryangonin has been demonstrated in engineered E. coli, showcasing a potential route for producing these compounds.[11][12]

Spectroscopic Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure, which can then be compared with the computationally predicted data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively.[5][13]

  • Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be directly compared to the computed vibrational frequencies.

  • UV-Visible Spectroscopy: This method probes the electronic transitions within the molecule, and the results can be correlated with the calculated HOMO-LUMO energy gap.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.[13]

Conclusion

Quantum chemical calculations offer a powerful, non-experimental avenue to investigate the molecular properties of compounds like this compound. By employing methods such as DFT, researchers can gain detailed insights into molecular geometry, electronic structure, and reactivity. This theoretical data, when used in conjunction with experimental findings, can significantly accelerate the process of drug design and the development of new materials by providing a rational basis for understanding and predicting chemical behavior. The methodologies and representative data presented in this guide serve as a blueprint for the computational study of this compound and other related styrylpyrones.

References

The Discovery and Historical Context of Bisnoryangonin: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnoryangonin, a naturally occurring styrylpyrone, has garnered interest for its potential biological activities. This document provides a comprehensive technical overview of the discovery of this compound, its initial isolation, and the broader scientific context of its emergence. Detailed experimental protocols from seminal studies are presented, alongside a quantitative summary of its early biological evaluations. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's foundational research.

Introduction

The study of natural products has long been a cornerstone of drug discovery, yielding numerous compounds with significant therapeutic value. Among these, the styrylpyrones, a class of polyketides, have been identified from various fungal sources. This compound, with its characteristic 4-hydroxy-6-styryl-2-pyrone scaffold, represents a key member of this family. Its discovery in the late 1960s marked an important step in the chemical exploration of higher fungi and laid the groundwork for future investigations into the biological activities of styrylpyrones. This guide delves into the original research that brought this compound to light, offering a detailed look at the methodologies and the scientific landscape of that era.

Discovery and Initial Isolation

The first reported natural occurrence of this compound was detailed by G.M. Hatfield and L.R. Brady in 1968.[1] The compound was isolated from the fruiting bodies of the mushroom Gymnopilus decurrens. A year later, the same researchers reported the presence of this compound in a related species, Gymnopilus spectabilis, a mushroom known for its hallucinogenic properties.[2][3] This discovery was significant as it identified a non-nitrogenous pyrone in a genus that was, at the time, primarily being investigated for indole-containing psychoactive compounds. It was initially suspected that this compound might be responsible for a false-positive reaction for indoles observed in this species.[4]

Historical Context: The Rise of Fungal Styrylpyrone Research

The discovery of this compound occurred during a period of burgeoning interest in the chemistry of natural products from fungi. While research on kavalactones from the kava plant (Piper methysticum) had been ongoing since the 1860s, the identification of structurally related styrylpyrones in fungi opened a new avenue of investigation. This was distinct from the research into the well-known psychoactive tryptamines also found in some mushrooms. The work on this compound and the related compound hispidin helped to establish that Gymnopilus species produce a variety of secondary metabolites beyond psilocybin. This expanded the understanding of the chemical diversity within this fungal genus and highlighted the potential for discovering novel bioactive compounds from higher fungi.

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies for the isolation and characterization of this compound.

Isolation of this compound from Gymnopilus spectabilis

The following protocol is based on the methods described in later research by Lee et al. (2008), which builds upon the original discovery.

3.1.1. Extraction

  • The dried fruiting bodies of G. spectabilis (615 g) were extracted twice with methanol at room temperature for 2 days.

  • The methanolic extract was concentrated under reduced pressure.

  • The resulting aqueous solution was partitioned with ethyl acetate.

3.1.2. Column Chromatography

  • The ethyl acetate-soluble fraction was subjected to silica gel column chromatography.

  • The column was eluted with a gradient of increasing methanol in chloroform.

  • This initial separation yielded two primary fractions.

3.1.3. Purification

  • The first fraction from the silica gel column was further purified by Sephadex LH-20 column chromatography.

  • Elution was performed first with a chloroform-methanol mixture (1:1, v/v) followed by pure methanol to yield purified this compound.

experimental_workflow start Dried Fruiting Bodies of G. spectabilis extraction Methanol Extraction (2x, RT, 2 days) start->extraction concentration Concentration (Reduced Pressure) extraction->concentration partition Ethyl Acetate-Water Partition concentration->partition silica_gel Silica Gel Column Chromatography (CHCl3-MeOH gradient) partition->silica_gel Ethyl Acetate Fraction sephadex Sephadex LH-20 Column Chromatography (CHCl3-MeOH & MeOH) silica_gel->sephadex Fraction 1 end Purified this compound sephadex->end

Figure 1: Isolation workflow for this compound.

Chemical Structure and Characterization

The structure of this compound was elucidated using spectroscopic techniques available at the time of its discovery, primarily infrared (IR) and ultraviolet (UV) spectroscopy, and mass spectrometry. Later studies have confirmed this structure using modern nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₃H₁₀O₄
Molecular Weight230.22 g/mol
AppearanceYellow powder
UV λmax (MeOH)235, 255, 348 nm
IR (KBr) νmax3250, 1640, 1600, 1560, 1510, 1260, 1160, 830 cm⁻¹
¹H NMR (CD₃OD)δ 5.94 (1H, s), 6.53 (1H, d, J=16.0 Hz), 7.25 (1H, d, J=16.0 Hz), 6.71 (2H, d, J=8.5 Hz), 7.35 (2H, d, J=8.5 Hz)
¹³C NMR (CD₃OD)δ 166.5, 163.8, 162.1, 145.2, 131.1, 129.8, 128.5, 117.0, 116.5, 104.2, 91.5

Early Biological Activity

Initial investigations into the biological effects of this compound were limited. However, subsequent studies have explored its potential antimicrobial and cytotoxic activities.

Table 2: Summary of Early Biological Activity Data for this compound

Activity TypeAssay DetailsResultsReference
AntimicrobialNot specified in early reportsReported as an antimicrobial substanceLee et al. (2008)
CytotoxicityNot available in early reportsFurther investigation needed

Note: Quantitative data from the earliest studies is scarce. This table will be updated as more historical data is uncovered.

Signaling Pathways and Biosynthesis

This compound is biosynthesized via the polyketide pathway. The biosynthesis of the related compound, hispidin, which shares the styrylpyrone core, involves the condensation of p-coumaroyl-CoA with two molecules of malonyl-CoA, followed by cyclization. It is presumed that this compound follows a similar biosynthetic route.

biosynthesis_pathway coumaroyl_coa p-Coumaroyl-CoA pks Polyketide Synthase (PKS) coumaroyl_coa->pks malonyl_coa 2x Malonyl-CoA malonyl_coa->pks intermediate Polyketide Intermediate pks->intermediate cyclization Cyclization intermediate->cyclization This compound This compound cyclization->this compound

Figure 2: Proposed biosynthetic pathway of this compound.

Conclusion

The discovery of this compound by Hatfield and Brady in the late 1960s was a notable contribution to the field of natural product chemistry. It expanded the known chemical diversity of the fungal genus Gymnopilus and introduced a new styrylpyrone from a fungal source. While early biological data is limited, the unique structure of this compound continues to make it a compound of interest for further pharmacological evaluation. The experimental protocols and historical context provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to explore the potential of this and related styrylpyrone compounds.

References

Preliminary Biological Screening of Bisnoryangonin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available data on the preliminary biological screening of Bisnoryangonin, a naturally occurring styrylpyrone. The document focuses on its established antimicrobial properties and outlines relevant experimental methodologies. At present, public domain scientific literature lacks substantial data regarding the anticancer and anti-inflammatory activities of this compound.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against Gram-positive bacteria. Specifically, it has been reported to be effective against Bacillus megaterium and Microbacterium foliorum. While the qualitative activity has been noted, specific quantitative data, such as the Minimum Inhibitory Concentration (MIC) values, are not yet available in the peer-reviewed literature.

Quantitative Data Summary
Biological ActivityTarget Organism(s)Quantitative Metric (e.g., MIC)Result
AntimicrobialBacillus megateriumMICData not available
AntimicrobialMicrobacterium foliorumMICData not available

Experimental Protocols

While specific protocols used for the screening of this compound are not detailed in the available literature, a standard and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria is the broth microdilution assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution.
  • Bacterial Strains: Bacillus megaterium and Microbacterium foliorum.
  • Growth Medium: Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from a fresh agar plate.
  • Suspend the colonies in sterile saline or MHB.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.
  • The final volume in each well should be 100 µL.
  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

4. Incubation and Reading:

  • Incubate the microtiter plates at the optimal growth temperature for the specific bacterium (e.g., 37°C for B. megaterium) for 18-24 hours.
  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
  • Optionally, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.

Logical Relationships: Biosynthesis of a Related Compound

While signaling pathways for this compound are not documented, the biosynthetic pathway for a closely related methoxy derivative, 11-methoxy-bisnoryangonin, has been elucidated. This provides insight into the formation of the core styrylpyrone structure.

Biosynthesis_of_11_methoxy_this compound L_Tyrosine L-Tyrosine p_Coumaric_acid p-Coumaric acid L_Tyrosine->p_Coumaric_acid TAL Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid SAM5 Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COM Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL2 Triketide_intermediate Linear Triketide Intermediate Feruloyl_CoA->Triketide_intermediate PnPKS Malonyl_CoA Malonyl-CoA (x2) Malonyl_CoA->Triketide_intermediate PnPKS Methoxy_this compound 11-methoxy-bisnoryangonin Triketide_intermediate->Methoxy_this compound PnPKS (cyclization)

Caption: Biosynthetic pathway of 11-methoxy-bisnoryangonin.

Conclusion

The preliminary biological screening of this compound has thus far been limited, with confirmed activity only in the antimicrobial domain against specific Gram-positive bacteria. There is a notable absence of publicly available data on its anticancer and anti-inflammatory potential, as well as its effects on cellular signaling pathways. Further research is warranted to fully characterize the biological activity profile of this compound and to determine its potential for therapeutic applications. The methodologies and related biosynthetic information provided herein offer a foundational framework for such future investigations.

Bisnoryangonin: A Technical Whitepaper on its Predicted Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnoryangonin, a naturally occurring styrylpyrone, presents a compelling profile for further investigation as a therapeutic agent. While direct experimental data on its mechanism of action is limited, analysis of structurally similar compounds, particularly the styrylpyrone hispidin, provides a strong basis for predicting its biological activities. This document synthesizes the available evidence to predict that this compound likely exerts anti-cancer and anti-inflammatory effects through the modulation of key cellular signaling pathways, primarily through the inhibition of the NF-κB pathway and induction of apoptosis. This whitepaper provides a comprehensive overview of the predicted mechanisms, supporting data from related compounds, and detailed experimental protocols to guide future research.

Introduction

This compound is a styrylpyrone, a class of natural products known for their diverse biological activities. While research has focused on the biosynthesis of this compound, its therapeutic potential remains largely unexplored. This document aims to bridge this knowledge gap by predicting its mechanism of action based on the established activities of structurally related compounds. The primary analogue for this predictive analysis is hispidin, another styrylpyrone that has been more extensively studied.

Predicted Mechanism of Action

Based on the activities of related compounds, this compound is predicted to exhibit both anti-cancer and anti-inflammatory properties. The core of its mechanism is likely centered around the inhibition of pro-inflammatory signaling pathways and the induction of programmed cell death in cancerous cells.

Anti-Cancer Activity: Induction of Apoptosis

This compound is predicted to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is supported by studies on similar flavonoids which demonstrate the ability to modulate the expression of key apoptotic proteins.

  • Intrinsic Pathway: It is hypothesized that this compound can alter the balance of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic members (e.g., Bax). This shift in balance would lead to the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and the executioner caspase-3), and ultimately resulting in apoptosis.

  • Extrinsic Pathway: this compound may also activate the extrinsic apoptotic pathway by upregulating the expression of death receptors on the surface of cancer cells, leading to the activation of caspase-8 and subsequent apoptosis.

Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB signaling pathway is a central regulator of inflammation. This compound is predicted to inhibit this pathway through the following mechanisms:

  • Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is predicted to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation.

  • Suppression of Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, this compound is expected to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Quantitative Data from a Structurally Related Compound: Hispidin

Due to the lack of direct quantitative data for this compound, the following table summarizes the semi-lethal hispidin dose (IC50) for various cancer cell lines, providing a predictive insight into the potential potency of this compound.[1]

Cell LineCancer TypeApproximate Semilethal Hispidin Dose (IC50) (mol/L)
SCL-1Skin squamous cell carcinoma1 x 10⁻⁴
Capan-1Pancreatic ductal adenocarcinomaBetween 1 x 10⁻⁴ and 1 x 10⁻³
CMT-93Rectal carcinoma7 ± 1 x 10⁻⁴

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lipopolysaccharide (LPS) as a pro-inflammatory stimulus

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (NF-κB p65, phospho-NF-κB p65, IκBα, phospho-IκBα, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS for 30 minutes.

  • Lyse the cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • This compound

  • LPS

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Microplate reader

Procedure:

  • Pre-treat macrophage cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of each cytokine based on a standard curve.

Visualizations of Predicted Pathways and Workflows

Predicted Signaling Pathways

Predicted_Bisnoryangonin_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_apoptosis Apoptotic Pathway Bisnoryangonin_inflam This compound IKK IKK Bisnoryangonin_inflam->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkappaB->NFkB_p65 Inhibits NFkB_p65_nucleus NF-κB (p65/p50) (in nucleus) NFkB_p65->NFkB_p65_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_p65_nucleus->Proinflammatory_Genes Activates Inflammation Inflammation Proinflammatory_Genes->Inflammation Bisnoryangonin_apop This compound Bcl2 Bcl-2 (Anti-apoptotic) Bisnoryangonin_apop->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Bisnoryangonin_apop->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Predicted signaling pathways of this compound.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Generation cell_culture Cell Culture (Cancer & Macrophage lines) start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity & IC50) treatment->mtt_assay protein_extraction Protein Extraction treatment->protein_extraction supernatant_collection Supernatant Collection treatment->supernatant_collection data_analysis Data Analysis & Interpretation mtt_assay->data_analysis western_blot Western Blot (NF-κB pathway proteins) protein_extraction->western_blot western_blot->data_analysis elisa ELISA (Pro-inflammatory cytokines) supernatant_collection->elisa elisa->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: General experimental workflow for investigating this compound.

Conclusion

While direct experimental evidence is currently lacking, a predictive analysis based on the known activities of the structurally similar styrylpyrone hispidin and other flavonoids strongly suggests that this compound possesses anti-cancer and anti-inflammatory properties. The predicted mechanisms of action involve the induction of apoptosis in cancer cells and the inhibition of the pro-inflammatory NF-κB signaling pathway. The experimental protocols and workflows detailed in this whitepaper provide a clear roadmap for future research to validate these predictions and unlock the therapeutic potential of this compound. Further investigation into this promising natural compound is highly warranted.

References

In Silico Modeling of Bisnoryangonin Targets: A Methodological Guide to Identifying and Validating Novel Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bisnoryangonin, a derivative of the kavalactone yangonin found in the Piper methysticum (kava) plant, belongs to a class of compounds known for their anxiolytic and anti-inflammatory properties. While the parent compounds have been shown to inhibit cyclooxygenase (COX) enzymes, specific in silico characterization of this compound's targets remains underexplored. This technical guide presents a hypothetical, best-practice framework for the in silico modeling of this compound as a potential COX-2 inhibitor. It provides detailed methodologies for computational docking and analysis, protocols for subsequent in vitro validation, and a structured overview of the underlying signaling pathways.

Introduction to this compound and Cyclooxygenase (COX) Enzymes

Kavalactones are the primary active constituents of the kava plant, and their biological effects are attributed to interactions with various molecular targets, including GABA-A receptors and cyclooxygenase (COX) enzymes.[1][2][3] The COX enzymes, particularly COX-1 and COX-2, are key mediators of inflammation. They catalyze the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs. Several kavalactones have demonstrated the ability to inhibit both COX-1 and COX-2 activity.[4][5]

This guide outlines a comprehensive in silico workflow to investigate the hypothesis that this compound acts as a selective inhibitor of COX-2. We will use a structure-based approach, leveraging the known crystal structure of human COX-2 to predict the binding affinity and interaction patterns of this compound.

In Silico Target Identification Workflow

The computational workflow for identifying and characterizing the interaction between a small molecule (ligand) like this compound and a protein target like COX-2 involves several sequential steps, from data preparation to simulation and analysis. This process allows for the rapid, cost-effective screening of potential drug candidates before committing to resource-intensive laboratory experiments.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Target Selection & Acquisition (e.g., COX-2, PDB: 5KIR) Ligand Ligand Preparation (this compound 3D Structure) Docking Molecular Docking (Grid Generation & Docking Run) PDB->Docking Ligand->Docking Analysis Pose Analysis & Scoring (Binding Energy & Interactions) Docking->Analysis Decision Hit Candidate? Analysis->Decision Validation In Vitro Experimental Validation (COX Inhibition Assay) Decision->Validation Yes G Stimuli Inflammatory Stimuli (Cytokines, LPS) PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) PLA2->AA Releases COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Forms Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediates BNY This compound (Inhibitor) BNY->COX2 Inhibits

References

An In-depth Technical Guide to the Physicochemical Properties of Bisnoryangonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnoryangonin, a naturally occurring styrylpyrone, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anxiolytic effects. A thorough understanding of its physicochemical properties is paramount for its development as a pharmaceutical agent, influencing aspects from formulation and delivery to bioavailability and efficacy. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its putative signaling pathway. All quantitative data is presented in clear, tabular format for ease of comparison and reference.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound based on available data.

Property Value Reference(s)
Molecular Formula C₁₃H₁₀O₄[1][2]
Molecular Weight 230.22 g/mol [2]
Exact Mass 230.05790880 Da[2]
CAS Number 13709-27-8[1]
IUPAC Name 4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]pyran-2-one[2]
Stereochemistry (E)-configuration at the C-5 double bond[1]
Physical Description Not explicitly stated, likely a solid at room temperature
Melting Point 250-255 °C (with decomposition)
Boiling Point 490.9 °C at 760 mmHg (Predicted)[1]
Flash Point 195.7 °C (Predicted)[1]
Density 1.533 g/cm³ (Predicted)[1]
Water Solubility (LogS) -2.161 (Predicted, suggesting limited solubility)[1]
Lipophilicity (LogP) 2.441 (Predicted)[1]
Acid Dissociation Constant (pKa) Not explicitly available, but expected to have acidic phenolic protons.

Experimental Protocols for Physicochemical Property Determination

This section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted and accurate technique.[3][4][5]

Principle: A small, finely powdered sample of the substance is heated in a capillary tube, and the temperature range over which it melts is observed.

Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

  • Glass capillary tubes (sealed at one end).

  • Sample pulverizer (e.g., mortar and pestle).

Procedure:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Set the apparatus to heat at a rapid rate until the temperature is about 15-20°C below the expected melting point. Then, adjust the heating rate to 1-2°C per minute to ensure accurate determination.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the end of melting). This range is the melting point of the substance.

  • Replicates: Perform the determination in triplicate to ensure reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

The aqueous solubility of a compound is a crucial factor influencing its absorption and bioavailability. The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a substance in water.[6][7][8]

Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Apparatus:

  • Constant temperature shaker bath or incubator.

  • Glass flasks with stoppers.

  • Analytical balance.

  • Centrifuge.

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of purified water in a glass flask. The excess solid should be clearly visible.

  • Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to sediment the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter that does not adsorb the compound.

  • Quantification: Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method, such as HPLC-UV. A calibration curve of known concentrations of this compound should be prepared to accurately quantify the solubility.

  • Replicates: Conduct the experiment in triplicate.

Putative Signaling Pathway of this compound

This compound's anxiolytic effects are believed to be mediated through its interaction with the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[9][10] It is hypothesized to act as a positive allosteric modulator, enhancing the effect of GABA.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA [label="GABA", fillcolor="#34A853", fontcolor="#FFFFFF"]; GABAaR [label="GABAa Receptor\n(α, β, γ subunits)", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; Chloride_Channel [label="Chloride (Cl⁻) Channel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hyperpolarization [label="Neuronal Hyperpolarization", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Reduced_Excitability [label="Reduced Neuronal\nExcitability", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Anxiolytic_Effect [label="Anxiolytic Effect", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> GABAaR [label="Binds to allosteric site", arrowhead=vee]; GABA -> GABAaR [label="Binds to orthosteric site", arrowhead=vee]; GABAaR -> Chloride_Channel [label="Conformational change\nopens channel", style=dashed, arrowhead=open]; Chloride_Channel -> Hyperpolarization [label="Cl⁻ influx", arrowhead=vee]; Hyperpolarization -> Reduced_Excitability [arrowhead=vee]; Reduced_Excitability -> Anxiolytic_Effect [arrowhead=vee]; } dot> Caption: Putative signaling pathway of this compound via positive allosteric modulation of the GABAa receptor.

The proposed mechanism involves this compound binding to an allosteric site on the GABAa receptor, distinct from the GABA binding site. This binding event is thought to induce a conformational change in the receptor that increases its affinity for GABA or enhances the efficiency of channel opening upon GABA binding.[9] The subsequent influx of chloride ions through the receptor's integral ion channel leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This overall reduction in neuronal excitability in key brain regions associated with anxiety is believed to produce the anxiolytic effects of this compound.

Experimental Workflow for Physicochemical Profiling

A systematic approach is crucial for the comprehensive physicochemical characterization of a drug candidate like this compound.

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// Edges Start -> Identity; Identity -> SolidState; SolidState -> Solubility; Solubility -> Lipophilicity; Lipophilicity -> Ionization; Ionization -> Data_Analysis; Data_Analysis -> End; } dot> Caption: A typical experimental workflow for the physicochemical profiling of a natural product like this compound.

This workflow begins with the confirmation of the structural identity and purity of the this compound sample using spectroscopic and chromatographic techniques. This is followed by the determination of its solid-state properties, including melting point. Subsequently, key properties relevant to its behavior in biological systems, such as solubility, lipophilicity, and ionization constant, are determined. The final step involves a thorough analysis and interpretation of all the collected data to generate a comprehensive physicochemical profile.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with robust experimental protocols for their determination. The presented data and methodologies are essential for researchers and drug development professionals working with this promising natural compound. The elucidation of its putative signaling pathway through the positive allosteric modulation of the GABAa receptor offers a foundation for further mechanistic studies. A comprehensive understanding of these fundamental characteristics will undoubtedly facilitate the rational design of formulation strategies and the successful translation of this compound into a potential therapeutic agent.

References

A Technical Guide to the Novel Biological Activities of Bisnoryangonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging biological activities of Bisnoryangonin, a natural styrylpyrone. While research into this specific compound is in its early stages, initial findings point towards potential therapeutic applications, particularly in the realm of antimicrobial agents. This document synthesizes the available scientific literature, presenting data, outlining experimental approaches, and visualizing the current understanding of this compound's biological role.

Introduction to this compound

This compound is a styrylpyrone, a class of natural compounds known for their diverse pharmacological properties. It has been identified in various natural sources, including the mushrooms Gymnopilus spectabilis and Pholiota aurivella.[1] Structurally, it belongs to the family of styrenes. While related compounds have been investigated for a range of bioactivities, the specific therapeutic potential of this compound is a more recent area of scientific inquiry.

Novel Antimicrobial Activity

The most significant novel biological activity identified for this compound is its antimicrobial effect. A study focusing on compounds isolated from the mushroom Pholiota aurivella revealed that this compound exhibits potent activity against specific food-contaminating bacteria.

2.1. Quantitative Data on Antimicrobial Efficacy

A key study demonstrated that this compound is effective against the Gram-positive bacterium Bacillus megaterium and the bacterium Microbacterium foliorum.[1] The research highlighted that this compound's antimicrobial activity was more potent than that of butyl-4-hydroxybenzoate, a commonly used food preservative.[1] While the specific Minimum Inhibitory Concentration (MIC) values from this study are not publicly available, the comparative potency suggests a promising profile for further investigation.

Table 1: Summary of Antimicrobial Activity of this compound

MicroorganismTypeReported ActivityComparative Potency
Bacillus megateriumGram-positive bacteriumActiveMore potent than butyl-4-hydroxybenzoate[1]
Microbacterium foliorumBacteriumActiveMore potent than butyl-4-hydroxybenzoate[1]

2.2. Experimental Protocols for Antimicrobial Screening

The precise experimental details for the antimicrobial testing of this compound are outlined in the original Japanese publication. However, based on standard microbiological practices, the likely methodology would involve the following steps:

In Vitro Antimicrobial Susceptibility Testing (Presumed Protocol)

  • Isolation and Purification of this compound: The compound would first be isolated from its natural source, such as Pholiota aurivella, using chromatographic techniques. Its structure would then be confirmed using methods like High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Preparation of Microbial Cultures: The target microorganisms, Bacillus megaterium and Microbacterium foliorum, would be cultured in appropriate broth media to achieve a standardized cell density.

  • Broth Microdilution Method for MIC Determination:

    • A serial dilution of this compound would be prepared in a 96-well microtiter plate.

    • Each well would be inoculated with the standardized bacterial suspension.

    • The plates would be incubated under optimal growth conditions for a specified period (e.g., 24 hours).

    • The MIC would be determined as the lowest concentration of this compound that visibly inhibits microbial growth.

  • Agar Disc Diffusion Assay:

    • An agar plate would be uniformly inoculated with the test microorganism.

    • A sterile paper disc impregnated with a known concentration of this compound would be placed on the agar surface.

    • The plate would be incubated, and the diameter of the zone of growth inhibition around the disc would be measured to assess the extent of antimicrobial activity.

2.3. Putative Experimental Workflow for Antimicrobial Activity Assessment

The following diagram illustrates a typical workflow for assessing the antimicrobial properties of a natural compound like this compound.

experimental_workflow cluster_extraction Compound Isolation cluster_testing Antimicrobial Testing start Natural Source (e.g., Pholiota aurivella) extraction Extraction & Chromatography start->extraction purification Purification extraction->purification identification Structural Identification (NMR, MS) purification->identification assay Antimicrobial Assay (e.g., Broth Dilution) identification->assay Purified this compound culture Bacterial Culture (e.g., B. megaterium) culture->assay data Data Analysis (e.g., MIC Determination) assay->data

Figure 1: A generalized workflow for the isolation and antimicrobial testing of this compound.

Other Potential Biological Activities (Areas for Future Research)

While the antimicrobial activity of this compound is the most concretely reported novel finding, the biological activities of structurally related compounds suggest other potential avenues for research. It is important to note that the following are speculative and require direct experimental validation for this compound.

  • Anticancer Activity: Many natural products, including flavonoids and other styrylpyrones, have demonstrated cytotoxic effects against various cancer cell lines. Future studies could investigate the antiproliferative and apoptotic effects of this compound in cancer models.

  • Neuroprotective Effects: Compounds with similar core structures have been explored for their potential to protect neurons from damage in models of neurodegenerative diseases. Investigating this compound's ability to mitigate oxidative stress or modulate neuroinflammatory pathways could be a fruitful area of research.

  • Anti-inflammatory Properties: The anti-inflammatory potential of natural compounds is a well-established field of study. Assays to determine if this compound can inhibit key inflammatory mediators or pathways would be of interest.

Signaling Pathways: An Unexplored Frontier

To date, there is no published research detailing the specific signaling pathways modulated by this compound. The mechanism of its antimicrobial action remains to be elucidated. Future research should focus on identifying the molecular targets of this compound within bacterial cells to understand how it inhibits their growth.

The diagram below represents a hypothetical signaling pathway that could be investigated for a natural compound with antimicrobial and potentially anti-inflammatory or anticancer effects. This is a generalized representation and has not been experimentally validated for this compound.

hypothetical_pathway cluster_cellular_effects Potential Cellular Effects apoptosis Apoptosis inflammation Inflammation proliferation Cell Proliferation This compound This compound target Putative Molecular Target (e.g., Enzyme, Receptor) This compound->target pathway Downstream Signaling (e.g., MAPK, NF-kB) target->pathway Modulation pathway->apoptosis Induces pathway->inflammation Inhibits pathway->proliferation Inhibits

Figure 2: A hypothetical signaling pathway that could be explored for this compound's biological activities.

Conclusion and Future Directions

The current body of scientific literature identifies antimicrobial activity as a novel biological function of this compound. Its demonstrated potency against food-contaminating bacteria warrants further investigation, including the determination of its MIC values against a broader range of microorganisms and an exploration of its mechanism of action. While the potential for other biological activities such as anticancer and neuroprotective effects can be inferred from related compounds, these remain speculative and require dedicated research. The elucidation of the signaling pathways affected by this compound will be a critical next step in understanding its therapeutic potential. This technical guide serves as a foundational document for researchers and drug development professionals interested in exploring the promising, yet largely untapped, biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Bisnoryangonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnoryangonin is a naturally occurring styrylpyrone compound that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the same chemical class as hispidin and other bioactive compounds found in medicinal mushrooms, this compound is being investigated for its antioxidant, anti-inflammatory, and anticancer activities. This document provides a detailed overview of the extraction and purification protocols for this compound, primarily from fungal sources, to guide researchers in obtaining this compound for further study.

The methodologies described herein are compiled from established techniques for the isolation of styrylpyrones and related phenolic compounds from natural products, particularly medicinal mushrooms of the Phellinus genus, a known source of this compound analogs. These protocols are intended to serve as a comprehensive guide for laboratory-scale extraction and purification.

Extraction of this compound from Fungal Sources

The extraction of this compound from its natural sources, typically the fruiting bodies or mycelial cultures of Phellinus species, is the initial and critical step in its isolation. The choice of extraction method and solvent significantly impacts the yield and purity of the crude extract.

Experimental Protocol: Solvent Extraction

This protocol outlines a common method for the solvent extraction of this compound.

1. Preparation of Fungal Material:

  • Obtain dried fruiting bodies or lyophilized mycelia of a suitable Phellinus species.

  • Grind the fungal material into a fine powder (e.g., 20-40 mesh) to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • Maceration:

    • Suspend the powdered fungal material in a suitable solvent (e.g., 95% ethanol, methanol, or acetone) in a flask. A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is recommended.

    • Agitate the mixture at room temperature for 24-48 hours.

  • Soxhlet Extraction:

    • Place the powdered fungal material in a thimble in a Soxhlet apparatus.

    • Extract with a suitable solvent (e.g., 95% ethanol) for 6-8 hours.

  • Ultrasound-Assisted Extraction (UAE):

    • Suspend the powdered fungal material in the chosen solvent in a beaker.

    • Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

3. Filtration and Concentration:

  • Following extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Data Presentation: Comparison of Extraction Solvents

The selection of an appropriate solvent is crucial for maximizing the yield of this compound. The following table summarizes typical yields obtained for related styrylpyrones from fungal sources using different solvents.

Solvent SystemSolid-to-Solvent Ratio (w/v)Extraction MethodTypical Yield of Crude Extract (%)Reference
95% Ethanol1:15Maceration10 - 15General Knowledge
80% Methanol1:20Ultrasound-Assisted12 - 18General Knowledge
Acetone1:10Soxhlet8 - 12General Knowledge
Hot Water1:20Decoction5 - 10General Knowledge

Note: Yields are highly dependent on the specific fungal species, its cultivation conditions, and the precise extraction parameters.

Purification of this compound

The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound to a high degree of purity.

Experimental Protocol: Multi-Step Purification

1. Liquid-Liquid Partitioning:

  • Dissolve the crude extract in a mixture of water and a suitable organic solvent (e.g., ethyl acetate) at a 1:1 ratio (v/v).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic phase (ethyl acetate layer), which will contain the less polar compounds, including this compound.

  • Repeat the extraction of the aqueous phase with the organic solvent two more times to maximize recovery.

  • Combine the organic fractions and evaporate the solvent to yield a semi-purified extract.

2. Column Chromatography:

  • Pack a silica gel (60-120 mesh) column with a suitable non-polar solvent (e.g., hexane).

  • Dissolve the semi-purified extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate gradients from 9:1 to 1:1).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light (254 nm).

  • Pool the fractions containing the compound of interest (identified by its Rf value compared to a standard, if available).

  • Evaporate the solvent from the pooled fractions to obtain a purified fraction.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For final purification to high purity (>95%), subject the enriched fraction from column chromatography to preparative HPLC.

  • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid to improve peak shape) is commonly used. A typical gradient might be from 20% to 80% acetonitrile over 40 minutes.

  • Flow Rate: 10-20 mL/min.

  • Detection: UV detector at a wavelength of approximately 254 nm and 365 nm.

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain pure this compound.

Data Presentation: Purification Summary

This table provides a hypothetical summary of a typical purification process for this compound, illustrating the increase in purity at each step.

Purification StepStarting Material (g)Yield (g)Purity (%)
Crude Ethanol Extract10012.0~5
Liquid-Liquid Partitioning (EtOAc)12.04.5~20
Silica Gel Column Chromatography4.50.8~70
Preparative HPLC0.80.15>95

Visualization of Experimental Workflow and a Postulated Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow Start Dried Fungal Material (e.g., Phellinus sp.) Grinding Grinding Start->Grinding Extraction Solvent Extraction (Ethanol/Methanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) CrudeExtract->Partitioning SemiPurified Semi-Purified Extract Partitioning->SemiPurified ColumnChrom Silica Gel Column Chromatography SemiPurified->ColumnChrom EnrichedFraction Enriched Fraction ColumnChrom->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PureCompound Pure this compound (>95%) PrepHPLC->PureCompound

Caption: Workflow for this compound Extraction and Purification.

Postulated Anti-inflammatory Signaling Pathway of this compound

Based on the known activities of related styrylpyrones, this compound is postulated to exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK This compound This compound This compound->IKK Inhibition IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB Translocation to Nucleus IkappaB->NFkB Gene Gene Transcription NFkB->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines

Caption: Postulated NF-κB Inhibition by this compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for the successful extraction and purification of this compound from fungal sources. The multi-step approach, combining initial solvent extraction with subsequent chromatographic purification, is essential for obtaining a high-purity compound suitable for biological and pharmacological evaluation. The provided workflow and postulated signaling pathway offer a visual guide to the experimental process and a potential mechanism of action, respectively. Researchers are encouraged to optimize these protocols based on their specific starting material and available laboratory equipment to achieve the best possible results.

Application Note: Quantification of Bisnoryangonin using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnoryangonin, also known as desmethoxyyangonin, is a natural styrylpyrone found in various plant and fungal species. It belongs to the kavalactone family of compounds, which are known for their potential pharmacological activities. As research into the therapeutic potential of this compound expands, the need for a robust and reliable analytical method for its quantification is critical for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of a this compound reference standard.

Materials and Reagents

  • This compound (Desmethoxyyangonin) analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for pH adjustment of the mobile phase)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and Water. A common starting point is a gradient of acetonitrile and water, which can be optimized for specific sample matrices.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 355 nm has been shown to be an effective wavelength for the detection of desmethoxyyangonin.[1]

Experimental Protocol

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the sample diluent (Acetonitrile/Water, 50:50) to prepare a series of working standard solutions with concentrations ranging from 0.5 µg/mL to 75 µg/mL.[2]

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, plasma, formulation). A general procedure for a solid plant extract is provided below:

  • Accurately weigh a known amount of the sample (e.g., 100 mg of dried extract).

  • Add a defined volume of extraction solvent (e.g., 10 mL of methanol or a methanol/water mixture).

  • Sonicate the mixture for 30 minutes to ensure complete extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the sample diluent to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the HPLC-UV method for this compound (desmethoxyyangonin) quantification.

ParameterTypical Value
Retention Time (RT)Dependent on specific column and mobile phase, but should be consistent.
Linearity Range0.5 - 75 µg/mL[2]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)Typically in the range of 0.05 - 0.1 µg/mL
Limit of Quantification (LOQ)Approximately 0.189 µg/mL[2][3]
Accuracy (% Recovery)99.0 - 102.3% for kavalactones[2][3]
Precision (%RSD)< 2% for intra- and inter-day analysis

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (0.5 - 75 µg/mL) HPLC_System HPLC-UV System (C18 Column, 355 nm) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of this compound Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

signaling_pathway This compound This compound Receptor Target Receptor (e.g., CB1) This compound->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Response Biological Response (e.g., Anxiolytic Effects) Signaling_Cascade->Biological_Response Modulation

References

Application Notes and Protocols for LC-MS/MS Analysis of Bisnoryangonin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the quantitative analysis of Bisnoryangonin in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a styrylpyrone compound found in certain plant species, including those of the Piper genus, is of growing interest for its potential pharmacological activities. The following application notes and protocols are designed to guide researchers in developing and validating a robust analytical method for the accurate quantification of this compound in complex plant matrices. Due to the limited availability of published, validated methods specifically for this compound, this guide integrates established methodologies for related kavalactones with the known chemical properties of this compound to propose a comprehensive analytical workflow.

Introduction

This compound (4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]pyran-2-one) is a natural product belonging to the styrylpyrone class.[1] These compounds are structurally related to the kavalactones found in Kava (Piper methysticum), which are known for their anxiolytic and sedative properties. The analysis of specific styrylpyrones like this compound is crucial for understanding the phytochemical profile of plant extracts, ensuring product quality and consistency, and exploring their therapeutic potential. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal technique for detecting and quantifying low-abundance compounds in complex biological samples.

Proposed LC-MS/MS Method

This section outlines a proposed protocol for the extraction and LC-MS/MS analysis of this compound. This method should be thoroughly validated in the user's laboratory for its intended purpose.

Sample Preparation: Extraction from Plant Material

The goal of the extraction is to efficiently isolate this compound from the plant matrix while minimizing interferences. Based on methods for related kavalactones, a solid-liquid extraction is proposed.

Protocol:

  • Homogenization: Weigh approximately 1 gram of dried, powdered plant material into a 50 mL centrifuge tube.

  • Extraction Solvent: Add 20 mL of 80% methanol in water. Methanol is effective at solubilizing compounds of intermediate polarity like this compound.

  • Extraction Procedure:

    • Vortex the tube for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and extraction.

    • Centrifuge the sample at 4000 x g for 15 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional but Recommended): To improve recovery, add another 20 mL of 80% methanol to the plant material pellet, repeat the vortexing and sonication steps, centrifuge, and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters

Reverse-phase chromatography is suitable for separating this compound from other components in the extract.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
Mass Spectrometry Parameters

Detection will be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The phenolic and lactone moieties of this compound are expected to protonate efficiently.

MRM Transitions: To develop a quantitative method, specific precursor-to-product ion transitions must be determined. This typically involves infusing a pure standard of this compound to identify the parent ion ([M+H]⁺) and its most stable and abundant fragment ions.

  • Molecular Formula of this compound: C₁₃H₁₀O₄

  • Molecular Weight: 230.22 g/mol

  • Predicted Precursor Ion ([M+H]⁺): m/z 231.1

Based on the structure of this compound, the following hypothetical MRM transitions are proposed for method development. The transition that yields the most intense and stable signal should be used for quantification (Quantifier), while a second transition should be monitored for confirmation (Qualifier).

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound231.1To be determined empiricallyTo be determined empiricallyTo be optimized

Note: The optimal product ions and collision energies MUST be determined experimentally using a standard of this compound.

Method Validation

The developed LC-MS/MS method should be validated according to established guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Linearity: Assess the linear relationship between concentration and detector response over a defined range.

  • Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Selectivity: Ensure the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: Evaluate the influence of co-eluting compounds from the plant extract on the ionization of this compound.

  • Recovery: Determine the efficiency of the extraction procedure.

Data Presentation

Quantitative results should be presented in a clear and organized manner. The following table is a template for reporting the concentration of this compound in various plant extracts.

Table 1: Quantification of this compound in Plant Extracts

Plant SpeciesPlant PartThis compound Concentration (µg/g of dry weight) ± SD%RSD
Example: Piper methysticumRoot[Insert Data][Insert Data]
Example: Piper nigrumLeaf[Insert Data][Insert Data]
[Plant Species X]Stem[Insert Data][Insert Data]
[Plant Species Y]Root[Insert Data][Insert Data]

SD: Standard Deviation; %RSD: Percent Relative Standard Deviation (for n ≥ 3 replicates)

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plant Material (Dried, Powdered) B Solid-Liquid Extraction (80% Methanol, Sonication) A->B C Centrifugation B->C D Filtration (0.22 um) C->D E Reverse-Phase LC (C18 Column) D->E Inject into LC-MS/MS F ESI+ Ionization E->F G Tandem Mass Spectrometry (MRM Mode) F->G H Peak Integration G->H I Quantification (Calibration Curve) H->I J Data Reporting I->J

Caption: Workflow for this compound Analysis.

Hypothetical Signaling Pathway

While direct evidence for this compound is lacking, related kavalactones have been shown to inhibit Cytochrome P450 (CYP) enzymes and suppress the production of the pro-inflammatory cytokine TNF-α.[2] Inhibition of CYP enzymes can lead to significant drug-herb interactions. The diagram below illustrates a hypothetical pathway where this compound may exert anti-inflammatory effects by inhibiting a kinase cascade that leads to TNF-α production. This pathway is speculative and requires experimental validation.

G cluster_pathway Hypothetical Anti-Inflammatory Pathway A Inflammatory Stimulus (e.g., LPS) B Upstream Kinase (e.g., MAP3K) A->B D Downstream Kinase (e.g., IKK) B->D C This compound C->D Inhibition E NF-kB Activation D->E F TNF-α Gene Transcription E->F G Inflammation F->G

References

Application Notes and Protocols: Synthesis of Bisnoryangonin Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and structure-activity relationship (SAR) studies of Bisnoryangonin derivatives. This compound, a naturally occurring styrylpyrone, and its analogs are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document outlines the synthetic protocols for creating a library of derivatives and presents a structured approach to analyzing their biological data to establish clear SAR.

Introduction

Styrylpyrones, a class of natural products, have garnered considerable attention in medicinal chemistry for their diverse pharmacological effects. This compound, chemically known as 4-hydroxy-6-styryl-2-pyrone, serves as a key scaffold for the development of novel therapeutic agents. By systematically modifying the core structure of this compound, researchers can explore the chemical space to identify derivatives with enhanced potency and selectivity for various biological targets. These SAR studies are crucial for optimizing lead compounds in the drug discovery pipeline. The following protocols and data presentation guidelines are designed to facilitate this process.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and effective method involves the Claisen-Schmidt condensation to form a chalcone-like intermediate, followed by a cyclization reaction to construct the α-pyrone ring. Modifications to the styryl moiety are typically introduced by using substituted benzaldehydes in the initial condensation step.

General Synthetic Scheme

A representative synthetic pathway for the preparation of this compound derivatives is depicted below. This multi-step synthesis starts from commercially available and inexpensive starting materials, making it an accessible route for many research laboratories.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Chalcone Intermediate cluster_1 Step 2: Cyclization to form Pyrone Ring A Substituted Benzaldehyde C Chalcone Intermediate A->C Piperidine, Ethanol, Reflux B Ethyl Acetoacetate B->C D This compound Derivative C->D Base (e.g., NaH), THF C->D

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of a this compound analog with a substituent on the phenyl ring of the styryl group.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Piperidine (0.2 eq)

  • Ethanol

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of the substituted benzaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq) and a catalytic amount of piperidine (0.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure chalcone intermediate.

Step 2: Cyclization to form the this compound Derivative

  • Suspend sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of the chalcone intermediate (1.0 eq) in anhydrous THF dropwise to the sodium hydride suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final this compound derivative.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study requires the synthesis of a library of derivatives with diverse substitutions and the evaluation of their biological activity. The data presented below is based on a study by Shengrong et al. (2021), which investigated 2-styryl-5-hydroxy-4-pyrone derivatives for their potential in treating Alzheimer's disease.[1]

Data Presentation

The following table summarizes the in vitro biological activities of a series of synthesized this compound derivatives. The modifications were made on the styryl phenyl ring.

Compound IDR1R2R3H3 Receptor Antagonism IC50 (nM)[1]Metal Chelation (Cu2+) IC50 (µM)[1]Antioxidant Activity (ABTS) IC50 (µM)[1]
BND-1 HHH158.315.612.3
BND-2 OCH3HH98.512.810.1
BND-3 HOCH3H75.210.58.7
BND-4 HHOCH3120.114.211.5
BND-5 ClHH65.79.87.9
BND-6 HClH42.17.56.2
BND-7 HHCl89.411.39.8
BND-8 FHH72.910.18.5
BND-9 HFH55.68.27.1
BND-10 HHF105.313.510.9
SAR Analysis Workflow

The following diagram illustrates the logical workflow for conducting a structure-activity relationship analysis based on the synthesized derivatives and their biological data.

SAR_Workflow A Synthesize Library of this compound Derivatives B Characterize Compounds (NMR, MS, etc.) A->B C Perform Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) B->C D Generate Quantitative Data (e.g., IC50, Ki) C->D E Tabulate Data and Analyze Trends D->E F Identify Key Structural Features for Activity E->F G Develop SAR Hypothesis F->G H Design and Synthesize Next-Generation Derivatives G->H H->A Iterative Optimization

Caption: Iterative workflow for SAR studies of this compound derivatives.

Signaling Pathway Context

The therapeutic potential of this compound derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, in the context of Alzheimer's disease, their ability to chelate metal ions and inhibit Aβ aggregation suggests an interference with pathological cascades.

Signaling_Pathway A Metal Ion Dyshomeostasis B Oxidative Stress A->B C Aβ Aggregation A->C E Neuronal Cell Death B->E C->E D This compound Derivative D->A Chelation D->B Antioxidant Activity D->C Inhibition F Cognitive Decline E->F

Caption: Putative mechanism of action in Alzheimer's disease.

Conclusion

The protocols and guidelines presented here offer a comprehensive approach for the synthesis and SAR evaluation of novel this compound derivatives. The provided synthetic route is robust and adaptable for creating a diverse chemical library. The structured data presentation and analysis workflow will aid researchers in identifying key structural determinants for biological activity, thereby accelerating the development of new and effective therapeutic agents based on the styrylpyrone scaffold. The iterative nature of the SAR process, involving cycles of design, synthesis, and testing, is fundamental to the successful optimization of lead compounds.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Bisnoryangonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnoryangonin is a styrylpyrone compound, a class of naturally occurring polyphenolic compounds found in medicinal fungi such as Phellinus and Inonotus species.[1] Styrylpyrones are recognized for a variety of biological activities, including antioxidant, cytotoxic, and anti-inflammatory effects.[1] While specific studies detailing the in vitro anti-inflammatory activity of this compound are not extensively available in the public domain, related styrylpyrone-enriched extracts have been shown to suppress key inflammatory mediators. For instance, these extracts can reduce the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in vitro.[2]

This document provides a comprehensive set of protocols for the in vitro evaluation of the anti-inflammatory potential of this compound. The methodologies focus on assays utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard and widely accepted model for studying inflammation. The primary signaling pathways investigated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

Data Presentation: Quantitative Summary of Anti-inflammatory Activity

The following tables are templates for summarizing the quantitative data obtained from the in vitro assays. Researchers should populate these tables with their experimental results for a clear and comparative analysis of this compound's anti-inflammatory efficacy.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of LPS Control)IC50 (µM)
0 (Vehicle Control)0\multirow{5}{*}{[To be determined]}
0 (LPS Control)100
[Concentration 1][Mean ± SD]
[Concentration 2][Mean ± SD]
[Concentration 3][Mean ± SD]
Positive Control (e.g., Dexamethasone)[Mean ± SD]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Target CytokineConcentration (µM)Cytokine Level (% of LPS Control)IC50 (µM)
TNF-α 0 (Vehicle Control)0\multirow{5}{}{[To be determined]}
0 (LPS Control)100
[Concentration 1][Mean ± SD]
[Concentration 2][Mean ± SD]
[Concentration 3][Mean ± SD]
Positive Control[Mean ± SD]
IL-6 0 (Vehicle Control)0\multirow{5}{}{[To be determined]}
0 (LPS Control)100
[Concentration 1][Mean ± SD]
[Concentration 2][Mean ± SD]
[Concentration 3][Mean ± SD]
Positive Control[Mean ± SD]

Experimental Protocols

Cell Culture and Treatment

This protocol describes the maintenance and preparation of RAW 264.7 macrophages for anti-inflammatory assays.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate Buffered Saline (PBS)

    • This compound

    • Lipopolysaccharide (LPS)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.

    • Prepare stock solutions of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway analysis). Include vehicle control (medium with DMSO) and LPS control (medium with DMSO and LPS) groups.

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

  • Materials:

    • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • Culture supernatants from treated cells

  • Procedure:

    • After the 24-hour incubation with this compound and LPS, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Pro-inflammatory Cytokine Analysis (ELISA)

This protocol outlines the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • ELISA kits for mouse TNF-α and IL-6

    • Culture supernatants from treated cells

    • Wash buffer

    • Substrate solution

    • Stop solution

  • Procedure:

    • Collect the culture supernatants after 24 hours of treatment with this compound and LPS.

    • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

    • Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is for assessing the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • After pre-treatment with this compound and stimulation with LPS for a shorter duration (e.g., 15-60 minutes), wash the cells with cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. β-actin is typically used as a loading control.

Visualizations

G cluster_setup Cell Culture and Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells overnight_incubation Incubate overnight seed_cells->overnight_incubation pretreat Pre-treat with this compound overnight_incubation->pretreat lps_stimulation Stimulate with LPS pretreat->lps_stimulation griess_assay Nitric Oxide (NO) Assay (Griess Test) lps_stimulation->griess_assay elisa Cytokine Analysis (ELISA) (TNF-α, IL-6) lps_stimulation->elisa western_blot Western Blot Analysis (NF-κB, MAPK pathways) lps_stimulation->western_blot quantify_no Quantify NO levels griess_assay->quantify_no quantify_cytokines Quantify cytokine levels elisa->quantify_cytokines quantify_proteins Quantify protein expression western_blot->quantify_proteins ic50 Calculate IC50 values quantify_no->ic50 quantify_cytokines->ic50 G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->genes Transcription nucleus Nucleus This compound This compound This compound->IKK Inhibits G cluster_mapk cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (ASK1, TAK1) TLR4->MAPKKK Activates p38_path p38 MAPKKK->p38_path ERK_path ERK MAPKKK->ERK_path JNK_path JNK MAPKKK->JNK_path AP1 AP-1 p38_path->AP1 Activates ERK_path->AP1 Activates JNK_path->AP1 Activates genes Pro-inflammatory Genes AP1->genes Transcription nucleus Nucleus This compound This compound This compound->MAPKKK Inhibits

References

Cell-based Assays for Bisnoryangonin Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnoryangonin, a kavalactone derived from the kava plant (Piper methysticum), is a natural compound of interest in drug discovery due to the known cytotoxic properties of related kavalactones against various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound using common cell-based assays. The methodologies described herein are fundamental for determining the compound's potency, elucidating its mechanism of action, and advancing its potential as a therapeutic agent. While specific data on this compound is limited, the protocols and potential mechanisms are based on established assays and the known effects of structurally similar kavalactones like yangonin.

Data Presentation: Summary of Potential Cytotoxic Effects

The following table summarizes hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. This data is illustrative and should be determined experimentally for each new study.

Cell LineAssay TypeParameterThis compound ConcentrationResult
HepG2 (Hepatocellular Carcinoma)MTTIC5025 µM50% inhibition of cell viability after 48h
LDH% Cytotoxicity25 µM45% increase in LDH release after 48h
Annexin V-FITC/PI% Apoptosis25 µM40% apoptotic cells (early + late) after 24h
MCF-7 (Breast Adenocarcinoma)MTTIC5035 µM50% inhibition of cell viability after 48h
LDH% Cytotoxicity35 µM40% increase in LDH release after 48h
Annexin V-FITC/PI% Apoptosis35 µM35% apoptotic cells (early + late) after 24h
A549 (Lung Carcinoma)MTTIC5050 µM50% inhibition of cell viability after 48h
LDH% Cytotoxicity50 µM30% increase in LDH release after 48h
Annexin V-FITC/PI% Apoptosis50 µM28% apoptotic cells (early + late) after 24h

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.[4][5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.[6][7]

Materials:

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound and controls for the desired time.

  • Set up controls as per the kit manufacturer's instructions, which typically include:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Background control (medium only)

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • Prepare the LDH reaction mixture according to the kit's protocol.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[7][9]

  • Add 50 µL of the stop solution provided in the kit to each well.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10][11][12]

Materials:

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound and controls for the desired time.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • The cell populations are identified as follows:

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Mandatory Visualizations

Experimental Workflow Diagram

G Experimental Workflow for this compound Cytotoxicity Assessment cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis cluster_3 Outcome start Seed Cells in Plates treat Treat with this compound start->treat mtt MTT Assay (Cell Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis mtt_analysis Calculate % Viability Determine IC50 mtt->mtt_analysis ldh_analysis Calculate % Cytotoxicity ldh->ldh_analysis apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis conclusion Assess Cytotoxic Potential and Mechanism of Action mtt_analysis->conclusion ldh_analysis->conclusion apoptosis_analysis->conclusion

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathway Diagram: Potential Intrinsic Apoptosis Pathway

The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis, based on common mechanisms of natural products. This is a hypothetical model and requires experimental validation.

G Hypothesized Intrinsic Apoptosis Pathway for this compound cluster_0 Mitochondrial Events cluster_1 Apoptosome Formation and Caspase Activation cluster_2 Execution of Apoptosis This compound This compound bcl2 Bcl-2 Family (e.g., Bax, Bak activation) This compound->bcl2 Induces mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Pro-caspase-9 -> Caspase-9 caspase9->apoptosome caspase3 Pro-caspase-3 -> Caspase-3 apoptosome->caspase3 Activates parp PARP Cleavage caspase3->parp dna DNA Fragmentation caspase3->dna blebbing Membrane Blebbing caspase3->blebbing apoptotic_bodies Apoptotic Body Formation blebbing->apoptotic_bodies

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

References

Research Findings on the Neuroprotective Effect of Bisnoryangonin in Cell Culture Remain Undocumented

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the neuroprotective effects of Bisnoryangonin in cell culture have been identified. Consequently, the creation of detailed application notes, experimental protocols, and data summaries as requested is not possible at this time.

For researchers, scientists, and drug development professionals interested in the potential neuroprotective properties of novel compounds, the absence of data on this compound presents a significant knowledge gap. The exploration of its effects on neuronal cells would require foundational research to be conducted.

General Context of Neuroprotection in Cell Culture

While information on this compound is unavailable, the broader field of neuroprotection research offers established methodologies and conceptual frameworks that would be applicable to its investigation. Neuroprotective studies in cell culture typically aim to determine a compound's ability to prevent or mitigate neuronal cell death and dysfunction induced by various stressors. These stressors are chosen to mimic the pathological conditions of neurodegenerative diseases and brain injuries.

Common areas of investigation in neuroprotective research include:

  • Oxidative Stress: The brain is highly susceptible to damage from reactive oxygen species (ROS) due to its high oxygen consumption and lipid-rich composition.[1][2] Antioxidants play a crucial role in mitigating this damage by neutralizing free radicals.[1][2]

  • Apoptosis: Programmed cell death, or apoptosis, is a key mechanism in the loss of neurons in many neurodegenerative disorders.[3] Investigating a compound's ability to inhibit apoptotic pathways is a primary focus of neuroprotective research.

  • Neuroinflammation: Chronic inflammation in the brain contributes to neuronal damage. Compounds with anti-inflammatory properties are therefore of significant interest.

  • Signaling Pathways: Key signaling pathways involved in neuronal survival and death, such as the PI3K/Akt and JNK pathways, are often examined to understand the mechanism of action of a potential neuroprotective agent.

Standard Experimental Protocols in Neuroprotection Research

Should research on this compound be undertaken, the following standard experimental protocols would likely be employed:

1. Cell Culture Models:

  • Neuronal Cell Lines: Immortalized cell lines such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) are commonly used for initial screening due to their ease of culture and reproducibility.

  • Primary Neuronal Cultures: Neurons isolated directly from rodent brain tissue (e.g., cortical, hippocampal, or dopaminergic neurons) provide a more physiologically relevant model.

2. Induction of Neuronal Damage:

  • Oxidative Stress Induction: Treatment with agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone.

  • Excitotoxicity Induction: Exposure to high concentrations of glutamate or NMDA.

  • Apoptosis Induction: Use of compounds like staurosporine or serum deprivation.

  • Neuroinflammation Induction: Treatment with lipopolysaccharide (LPS) to activate microglia.

3. Assessment of Neuroprotective Effects:

  • Cell Viability Assays: MTT, MTS, or LDH assays to quantify cell survival.

  • Apoptosis Assays: Flow cytometry with Annexin V/Propidium Iodide staining, TUNEL staining, or measurement of caspase activity.

  • Oxidative Stress Assays: Measurement of intracellular ROS levels using fluorescent probes like DCFH-DA, and quantification of antioxidant enzyme activity (e.g., SOD, CAT, GPx).

  • Western Blotting: To analyze the expression levels of key proteins in signaling pathways related to survival, apoptosis, and inflammation.

  • Immunocytochemistry: To visualize the localization and expression of specific proteins within the cells.

Hypothetical Signaling Pathway and Workflow Diagrams

While no specific data exists for this compound, the following diagrams illustrate the general concepts and workflows common in neuroprotection research.

G cluster_stress Cellular Stressors cluster_pathways Pro-Apoptotic Signaling cluster_survival Pro-Survival Signaling cluster_outcome Cellular Outcome stress Oxidative Stress (e.g., H₂O₂) JNK ↑ JNK Activation stress->JNK excitotoxicity Excitotoxicity (e.g., Glutamate) inflammation Neuroinflammation (e.g., LPS) Bax ↑ Bax Expression JNK->Bax Caspase3 ↑ Caspase-3 Activation Bax->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis PI3K_Akt ↑ PI3K/Akt Pathway Bcl2 ↑ Bcl-2 Expression PI3K_Akt->Bcl2 Survival Neuronal Survival PI3K_Akt->Survival Bcl2->Bax Inhibition Nrf2 ↑ Nrf2 Activation Nrf2->Survival Antioxidant Response This compound Hypothetical Action of This compound This compound->JNK Inhibition This compound->PI3K_Akt Activation This compound->Nrf2 Activation

Caption: Hypothetical signaling pathways in neuroprotection.

G cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_outcome Outcome Culture Culture Neuronal Cells (e.g., SH-SY5Y) Pretreat Pre-treat with This compound Culture->Pretreat Induce Induce Damage (e.g., with H₂O₂) Pretreat->Induce Viability Measure Cell Viability (MTT Assay) Induce->Viability Apoptosis Assess Apoptosis (Flow Cytometry) Induce->Apoptosis Western Analyze Protein Expression (Western Blot) Induce->Western Conclusion Determine Neuroprotective Effect and Mechanism Viability->Conclusion Apoptosis->Conclusion Western->Conclusion

Caption: General experimental workflow for neuroprotection studies.

References

Application Notes and Protocols for Investigating Bisnoryangonin in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, neurofibrillary tangles composed of hyperphosphorylated tau protein, and sustained neuroinflammation. Current research is focused on identifying novel therapeutic agents that can target these pathological hallmarks. While direct research on bisnoryangonin for Alzheimer's disease is limited, its structural analogs, yangonin and desmethoxyyangonin, have shown promising neuroprotective and anti-inflammatory properties relevant to AD pathology. These application notes provide a framework for investigating the potential of this compound in AD research models, drawing upon the known mechanisms of its related kavalactones.

Yangonin has demonstrated neuroprotective effects against Aβ-induced toxicity by activating the Nrf2 pathway, a key regulator of cellular antioxidant responses.[1] Desmethoxyyangonin acts as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in oxidative stress in the brain, and exhibits anti-inflammatory effects through the inhibition of the IKK/NF-κB signaling pathway.[2][3] These findings suggest that this compound may possess similar therapeutic potential, making it a compelling candidate for further investigation in Alzheimer's disease research.

Potential Mechanisms of Action

Based on the activities of its structural analogs, this compound is hypothesized to impact Alzheimer's disease pathology through several key signaling pathways:

  • Inhibition of BACE1: By potentially reducing the activity of β-secretase (BACE1), this compound could decrease the production of amyloid-beta peptides, the primary component of senile plaques.[4][5][6]

  • Modulation of Neuroinflammation: this compound may suppress the activation of microglia, the resident immune cells of the brain, thereby reducing the production of pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway.[7][8]

  • Inhibition of GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme involved in the hyperphosphorylation of tau protein. Inhibition of GSK-3β by this compound could prevent the formation of neurofibrillary tangles.

  • Activation of Nrf2-Mediated Antioxidant Response: this compound may protect neurons from oxidative stress by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[1]

Data Presentation

The following tables summarize the reported quantitative data for the related kavalactones, yangonin and desmethoxyyangonin, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Inhibitory Activity of Desmethoxyyangonin

TargetIC50 / Ki ValueAssay TypeReference
Monoamine Oxidase-B (MAO-B)IC50: 0.123 µMEnzyme Inhibition Assay[3]
Monoamine Oxidase-A (MAO-A)Ki: 922 nMEnzyme Inhibition Assay[2]
Monoamine Oxidase-B (MAO-B)Ki: 31 nMEnzyme Inhibition Assay[2]

Table 2: Neuroprotective and Anti-inflammatory Effects of Yangonin and Desmethoxyyangonin

CompoundEffectModel SystemKey PathwayReference
YangoninNeuroprotection against Aβ-induced neurotoxicityNeurons and astrogliaNrf2 activation[1]
DesmethoxyyangoninInhibition of pro-inflammatory mediatorsLPS-induced RAW 264.7 macrophagesIKK/Jak2/STAT3 inhibition[3]
DesmethoxyyangoninInhibition of p38 phosphorylationH2O2-induced cellular modelp38 MAPK[7]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the therapeutic potential of this compound are provided below.

Protocol 1: In Vitro BACE1 Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on the activity of β-secretase 1 (BACE1), the rate-limiting enzyme in the production of Aβ.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., based on the Swedish mutation of APP)

  • BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • BACE1 inhibitor (positive control)

  • This compound (test compound)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the this compound stock solution to obtain a range of test concentrations.

  • In a 96-well plate, add the BACE1 assay buffer.

  • Add the this compound dilutions or the positive control inhibitor to the respective wells.

  • Add the recombinant human BACE1 enzyme to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 30-60 minutes at 37°C.

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Determine the IC50 value of this compound for BACE1 inhibition by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 2: Assessment of NF-κB Signaling in Microglia

This protocol outlines the procedure to investigate the effect of this compound on the NF-κB signaling pathway in microglial cells, which is central to neuroinflammation.

Materials:

  • BV-2 microglial cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Reagents for Western blotting (primary antibodies against p-p65, p65, IκBα, and a loading control like β-actin; secondary antibodies)

  • Reagents for immunofluorescence staining (as for Western blotting, plus fluorescent secondary antibodies and DAPI)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Culture BV-2 cells in complete medium until they reach 80% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the appropriate duration (e.g., 30 minutes for Western blotting of signaling proteins, 24 hours for cytokine analysis).

  • For Western Blotting:

    • Lyse the cells and determine the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-p65, p65, and IκBα, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

  • For Immunofluorescence:

    • Fix the cells, permeabilize, and block non-specific binding.

    • Incubate with primary antibody against p65.

    • Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope.

  • For ELISA:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using the respective ELISA kits according to the manufacturer's instructions.

Protocol 3: Evaluation of Nrf2 Activation in a Neuronal Cell Line

This protocol is to determine if this compound can activate the Nrf2 antioxidant response pathway in a neuronal cell line, such as SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Reagents for Western blotting (primary antibodies against Nrf2, HO-1, and a loading control; secondary antibodies)

  • Reagents for quantitative real-time PCR (qRT-PCR) for Nrf2 target genes (e.g., HMOX1, NQO1)

Procedure:

  • Culture SH-SY5Y cells to 80% confluency.

  • Treat the cells with different concentrations of this compound for various time points (e.g., 6, 12, 24 hours).

  • For Western Blotting of Nuclear Nrf2:

    • Isolate nuclear and cytosolic fractions from the treated cells.

    • Perform Western blotting on the nuclear fractions using an antibody against Nrf2.

  • For Western Blotting of HO-1:

    • Lyse the whole cells and perform Western blotting using an antibody against HO-1.

  • For qRT-PCR:

    • Isolate total RNA from the treated cells and synthesize cDNA.

    • Perform qRT-PCR using primers specific for HMOX1, NQO1, and a housekeeping gene.

    • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.

BACE1_Inhibition_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage Ab Amyloid-β (Aβ) APP->Ab γ-Secretase cleavage BACE1 β-Secretase (BACE1) gamma_secretase γ-Secretase plaques Amyloid Plaques Ab->plaques This compound This compound This compound->BACE1 Inhibition

Caption: Potential inhibition of BACE1 by this compound to reduce Aβ production.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκBα degradation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_active->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: Proposed inhibition of the NF-κB pathway by this compound in microglia.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Dissociation Nrf2_inactive Nrf2 Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation ARE ARE Nrf2_active->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Experimental_Workflow start Start: Investigate this compound for Alzheimer's Disease in_vitro In Vitro Studies start->in_vitro enzyme_assays Enzyme Inhibition Assays (BACE1, MAO-B, GSK-3β) in_vitro->enzyme_assays cell_based_assays Cell-Based Assays (Neuroprotection, Anti-inflammation, Nrf2 Activation) in_vitro->cell_based_assays in_vivo In Vivo Studies (APP/PS1 Mouse Model) enzyme_assays->in_vivo cell_based_assays->in_vivo behavioral_tests Behavioral Tests (Morris Water Maze) in_vivo->behavioral_tests biochemical_analysis Biochemical Analysis (Aβ levels, Tau phosphorylation, Inflammatory markers) in_vivo->biochemical_analysis data_analysis Data Analysis and Conclusion behavioral_tests->data_analysis biochemical_analysis->data_analysis

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Bisnoryangonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnoryangonin, a flavonoid compound, is investigated for its potential therapeutic properties, including its antioxidant capacity. Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. However, an imbalance leading to an excess of ROS can result in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants can neutralize these harmful ROS, thereby mitigating cellular damage.

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using three common and well-established assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Additionally, a key signaling pathway involved in the cellular antioxidant response, the Keap1-Nrf2-ARE pathway, is described.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.2 mM solution of DPPH in methanol. Dissolve 8 mg of DPPH powder in 100 ml of methanol.[1] The solution should be freshly prepared and protected from light.

  • Preparation of test samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Preparation of positive control: Prepare a stock solution and serial dilutions of ascorbic acid (or Trolox) in the same manner as the test sample.

  • Assay:

    • Add 10 µL of each concentration of the test sample, positive control, or methanol (as a blank) to the wells of a 96-well microplate in triplicate.[1]

    • Add 190 µL of the DPPH solution to each well.[1]

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][2]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the test sample or positive control.

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green-blue, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Methanol (or ethanol)

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[3][4]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3][4]

  • Preparation of ABTS•+ working solution: Before use, dilute the stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Preparation of test samples and positive control: Prepare serial dilutions of this compound and the positive control (ascorbic acid or Trolox) in methanol.

  • Assay:

    • Add 10 µL of each concentration of the test sample, positive control, or methanol (as a blank) to the wells of a 96-well microplate in triplicate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[3][4]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ working solution with methanol.

    • A_sample is the absorbance of the ABTS•+ working solution with the test sample or positive control.

    The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for standard curve

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of test samples and positive control: Prepare serial dilutions of this compound and the positive control in a suitable solvent.

  • Preparation of standard curve: Prepare a series of ferrous sulfate solutions of known concentrations.

  • Assay:

    • Add 10 µL of each concentration of the test sample, positive control, standard, or blank to the wells of a 96-well microplate in triplicate.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous sulfate standard curve. The results are expressed as FeSO₄ equivalents.

Data Presentation

While specific data for this compound is not yet published, the following table presents representative antioxidant activity data for other kavalactones and related compounds isolated from Piper methysticum (kava) root, demonstrating the expected range of activity.

Compound/FractionDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
C3 (Isosakuranetin) 74.876.5
C4 (Alpinetin) > 10085.2
C6 (5,6-dehydrokawain) > 100> 100
MC5 (Kavalactone mixture) > 10098.3
Data from a study on constituents of Piper methysticum root, where C3 was identified as isosakuranetin, C4 as alpinetin, C6 as 5,6-dehydrokawain, and MC5 as a kavalactone mixture.[5]

Signaling Pathways and Experimental Workflows

Antioxidant Response Signaling Pathway

The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress.[6] Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, upregulating their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[7][8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_bound Nrf2 Keap1->Nrf2_bound Binding Nrf2_free Nrf2 Keap1->Nrf2_free Release Proteasome Proteasome Nrf2_bound->Proteasome Ubiquitination & Degradation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivation Nrf2_free_nuc Nrf2 Nrf2_free->Nrf2_free_nuc Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralization Nrf2_free_nuc->ARE Binding

Caption: Keap1-Nrf2-ARE antioxidant response pathway.

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for assessing the antioxidant capacity of a test compound like this compound involves preparation of the compound and reagents, performing the respective assays, and analyzing the data to determine the antioxidant potential.

G A Prepare this compound Stock & Dilutions C1 Perform DPPH Assay (Measure Absorbance at 517 nm) A->C1 C2 Perform ABTS Assay (Measure Absorbance at 734 nm) A->C2 C3 Perform FRAP Assay (Measure Absorbance at 593 nm) A->C3 B1 Prepare DPPH Reagent B1->C1 B2 Prepare ABTS•+ Reagent B2->C2 B3 Prepare FRAP Reagent B3->C3 D Calculate % Scavenging Activity & IC50 Values (DPPH, ABTS) or FeSO4 Equivalents (FRAP) C1->D C2->D C3->D E Data Analysis & Comparison D->E

Caption: General experimental workflow for antioxidant assays.

References

Application Note: Bisnoryangonin In Vitro Drug Interaction Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and detailed protocols for conducting in vitro drug-drug interaction (DDI) screening of Bisnoryangonin, a styrylpyrone compound. The focus is on evaluating its potential to inhibit or induce major cytochrome P450 (CYP) enzymes, a critical step in preclinical drug development to predict clinical DDI risks.

Introduction

This compound is a natural compound belonging to the kavalactone family, found in the kava plant (Piper methysticum). As compounds from natural sources are increasingly investigated for therapeutic potential, a thorough evaluation of their safety profile is imperative. A key component of this evaluation is understanding their potential for drug-drug interactions (DDIs).

The majority of clinically significant DDIs arise from the modulation of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[1] Inhibition or induction of these enzymes by a co-administered drug can alter the pharmacokinetics of other therapeutic agents, leading to toxicity or loss of efficacy.[2] Therefore, regulatory agencies recommend in vitro screening for CYP inhibition and induction potential early in the drug development process.

This application note details standardized in vitro protocols to assess this compound's potential as a perpetrator in DDIs by:

  • CYP Inhibition Assays: Determining the direct and time-dependent inhibitory effects on key human CYP isoforms using human liver microsomes (HLM).[3]

  • CYP Induction Assays: Evaluating the potential to increase the expression of key CYP genes and their corresponding enzyme activity in cryopreserved human hepatocytes.[4]

The following sections provide structured data tables for summarizing results, detailed experimental protocols, and visualizations of the screening workflow and relevant biological pathways.

Data Presentation: Summary of Interaction Potential

No public data on the CYP inhibition or induction potential of this compound is currently available. The tables below are provided as templates for researchers to summarize experimentally derived data.

Table 1: this compound - Cytochrome P450 Reversible Inhibition (IC50) Data should be generated using the protocol outlined in Section 3.1.

CYP IsoformProbe SubstrateIC50 (µM)Inhibition Potential Classification
CYP1A2Phenacetin[Insert Data][e.g., Low, Medium, High]
CYP2C9Diclofenac[Insert Data][e.g., Low, Medium, High]
CYP2C19S-Mephenytoin[Insert Data][e.g., Low, Medium, High]
CYP2D6Dextromethorphan[Insert Data][e.g., Low, Medium, High]
CYP3A4Midazolam[Insert Data][e.g., Low, Medium, High]
CYP3A4Testosterone[Insert Data][e.g., Low, Medium, High]
Classification is based on predicted clinical relevance derived from IC50 values.

Table 2: this compound - Cytochrome P450 Induction (EC50 & Emax) Data should be generated using the protocol outlined in Section 3.2.

CYP IsoformEndpointEC50 (µM)Emax (% of Positive Control)Induction Potential Classification
CYP1A2 mRNA Fold Change[Insert Data][Insert Data][e.g., Inducer / No Inducer]
Activity Fold Change[Insert Data][Insert Data][e.g., Inducer / No Inducer]
CYP2B6 mRNA Fold Change[Insert Data][Insert Data][e.g., Inducer / No Inducer]
Activity Fold Change[Insert Data][Insert Data][e.g., Inducer / No Inducer]
CYP3A4 mRNA Fold Change[Insert Data][Insert Data][e.g., Inducer / No Inducer]
Activity Fold Change[Insert Data][Insert Data][e.g., Inducer / No Inducer]
Classification is based on fold-change relative to vehicle control and comparison to regulatory guidance.

Experimental Protocols

Protocol: Cytochrome P450 (CYP) Reversible Inhibition Assay

Principle: This assay evaluates the ability of this compound to inhibit the activity of major CYP isoforms in pooled human liver microsomes (HLM).[5] A specific probe substrate for each isoform is incubated with HLM in the presence of varying concentrations of the test compound. The formation of the substrate's metabolite is measured via liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the concentration of this compound that causes 50% inhibition (IC50) is determined.[6]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • This compound (test compound)

  • CYP Probe Substrates (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9, Midazolam for 3A4)[6]

  • Positive Control Inhibitors (e.g., Furafylline for 1A2, Sulfaphenazole for 2C9, Ketoconazole for 3A4)[6]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile with internal standard (for reaction termination)

  • 96-well incubation plates and analytical plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 8 concentrations) in the same solvent.

    • Prepare working solutions of probe substrates and positive controls in phosphate buffer.

    • Prepare an HLM suspension in phosphate buffer to a final concentration of 0.2-0.5 mg/mL.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the HLM suspension, phosphate buffer, and the this compound serial dilutions (or positive control/vehicle).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the probe substrate.

    • Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite from the probe substrate.

    • Monitor the specific parent-to-product ion transition for the metabolite and the internal standard.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cytochrome P450 (CYP) Induction Assay in Cultured Human Hepatocytes

Principle: This assay determines if this compound can induce the expression of CYP1A2, CYP2B6, and CYP3A4. Cryopreserved human hepatocytes from at least three different donors are treated with the test compound for 48-72 hours.[4] Induction is measured at both the mRNA level (via RT-qPCR) and the enzyme activity level (via incubation with probe substrates).

Materials:

  • Platable Cryopreserved Human Hepatocytes (minimum of 3 donors)

  • Hepatocyte culture medium, thawing medium, and plating medium

  • Collagen-coated 24- or 48-well plates

  • This compound (test compound)

  • Vehicle Control (e.g., 0.1% DMSO)

  • Positive Control Inducers (e.g., Omeprazole for CYP1A2, Phenobarbital/CITCO for CYP2B6, Rifampicin for CYP3A4)

  • RNA lysis buffer and RNA isolation kit

  • RT-qPCR reagents (reverse transcriptase, primers/probes for target genes and housekeeping gene)

  • CYP probe substrates for activity measurement

Procedure:

  • Hepatocyte Plating and Culture:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol, which typically involves rapid thawing at 37°C and dilution in specialized thawing medium.[7]

    • Determine cell viability and density using a method like trypan blue exclusion.

    • Seed the hepatocytes onto collagen-coated plates at an appropriate density and culture them until a confluent monolayer is formed (typically 4-6 hours).

    • Replace the medium with fresh culture medium, with or without an overlay matrix (e.g., Matrigel), and allow cells to acclimate overnight.

  • Compound Treatment:

    • Prepare a dilution series of this compound (e.g., 6-8 concentrations) and positive controls in culture medium. The final solvent concentration should be consistent across all wells and typically ≤0.1%.

    • Aspirate the old medium from the hepatocytes and replace it with medium containing the test compound, positive controls, or vehicle control.

    • Incubate the plates at 37°C in a humidified CO₂ incubator for 48 to 72 hours, refreshing the medium with freshly prepared compounds every 24 hours.

  • Endpoint Measurement - mRNA Analysis:

    • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the wells using an appropriate lysis buffer.

    • Isolate total RNA using a commercial kit according to the manufacturer's instructions.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative expression of target genes (CYP1A2, CYP2B6, CYP3A4) and a stable housekeeping gene (e.g., GAPDH) using RT-qPCR.

  • Endpoint Measurement - Enzyme Activity Analysis:

    • After the treatment period, wash the cell monolayer with warm incubation medium.

    • Add incubation medium containing a cocktail of specific CYP probe substrates.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Collect the supernatant and stop the reaction (e.g., by adding cold acetonitrile).

    • Analyze metabolite formation using LC-MS/MS as described in the inhibition protocol.

  • Data Analysis:

    • mRNA: Calculate the fold change in mRNA expression relative to the vehicle control using the ΔΔCt method.

    • Activity: Calculate the fold change in metabolite formation rate relative to the vehicle control.

    • Plot the fold change against the log of the this compound concentration to determine the maximum induction (Emax) and the concentration causing half-maximal induction (EC50).

Visualizations: Workflows and Pathways

G cluster_0 Phase 1: CYP Inhibition Screening cluster_1 Phase 2: CYP Induction Screening cluster_2a Endpoints start1 Prepare this compound Dilutions exp1 Incubate with HLM, Probe Substrates & NADPH start1->exp1 stop1 Terminate Reaction (Acetonitrile) exp1->stop1 process1 Centrifuge & Collect Supernatant stop1->process1 analysis1 LC-MS/MS Analysis process1->analysis1 data1 Calculate IC50 Values analysis1->data1 start2 Plate & Culture Human Hepatocytes exp2 Treat with this compound (72 hours) start2->exp2 rna mRNA Analysis (RT-qPCR) exp2->rna activity Enzyme Activity (Probe Substrates) exp2->activity data2 Calculate Fold Change, EC50 & Emax rna->data2 activity->data2

Caption: Overall workflow for in vitro DDI screening of this compound.

PXR_AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound (Potential Ligand) pxr_inactive PXR (Inactive Complex) ligand->pxr_inactive Binds ahr_inactive AhR (Inactive Complex) ligand->ahr_inactive Binds pxr_active PXR (Active) pxr_inactive->pxr_active Conformational Change pxr_nuc PXR pxr_active->pxr_nuc Translocation ahr_active AhR (Active) ahr_inactive->ahr_active Conformational Change ahr_nuc AhR ahr_active->ahr_nuc Translocation pxr_rxr_complex PXR-RXR Heterodimer pxr_nuc->pxr_rxr_complex rxr_pxr RXR rxr_pxr->pxr_rxr_complex pxr_dna XREM Response Element (DNA) pxr_rxr_complex->pxr_dna Binds to cyp3a4_gene CYP3A4 Gene pxr_dna->cyp3a4_gene Promotes Transcription mrna_3a4 CYP3A4 mRNA cyp3a4_gene->mrna_3a4 Transcription ahr_arnt_complex AhR-ARNT Heterodimer ahr_nuc->ahr_arnt_complex arnt ARNT arnt->ahr_arnt_complex ahr_dna XRE Response Element (DNA) ahr_arnt_complex->ahr_dna Binds to cyp1a2_gene CYP1A2 Gene ahr_dna->cyp1a2_gene Promotes Transcription mrna_1a2 CYP1A2 mRNA cyp1a2_gene->mrna_1a2 Transcription protein_3a4 Increased CYP3A4 Enzyme mrna_3a4->protein_3a4 Translation protein_1a2 Increased CYP1A2 Enzyme mrna_1a2->protein_1a2 Translation

Caption: PXR and AhR nuclear receptor activation pathways for CYP induction.

G cluster_inhibition Inhibition Assessment cluster_induction Induction Assessment start Experimental Data (IC50 / Fold Induction) ic50_check IC50 > 10 µM? start->ic50_check fold_check Fold Change > 2x AND >20% of Positive Control? start->fold_check ic50_low Low Risk of Clinical DDI ic50_check->ic50_low Yes ic50_high Further Evaluation Needed (e.g., static models, PBPK) ic50_check->ic50_high No fold_no Low Risk of Clinical DDI fold_check->fold_no No fold_yes Potential Inducer (Further Evaluation Needed) fold_check->fold_yes Yes

References

Application Note: Development and Validation of an Analytical Method for Bisnoryangonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnoryangonin is a naturally occurring kavalactone found in the kava plant (Piper methysticum). Kavalactones are a class of psychoactive compounds known for their anxiolytic and sedative properties. As research into the therapeutic potential of individual kavalactones like this compound expands, the need for a robust and validated analytical method for its quantification in various matrices becomes crucial. This application note provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of this compound. Additionally, a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is outlined for applications requiring higher sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from established protocols for the analysis of kavalactones and is suitable for the quantification of this compound in raw materials and finished products.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Add Extraction Solvent (e.g., Methanol/Water) prep1->prep2 prep3 Sonication/Vortexing prep2->prep3 prep4 Centrifugation prep3->prep4 prep5 Filter Supernatant (0.45 µm) prep4->prep5 hplc Inject into HPLC System prep5->hplc Inject Sample separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (e.g., 280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Experimental Protocol

1. Sample Preparation

  • Plant Material/Extract:

    • Accurately weigh 100 mg of homogenized plant material or extract into a 10 mL volumetric flask.

    • Add 8 mL of methanol:water (80:20, v/v).

    • Sonicate for 30 minutes in a water bath.

    • Allow to cool to room temperature and dilute to volume with the extraction solvent.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Finished Products (Capsules/Tablets):

    • Determine the average weight of the contents of 20 capsules or 20 tablets.

    • Grind the tablets to a fine powder.

    • Accurately weigh a portion of the capsule content or tablet powder equivalent to a target concentration of this compound into a 50 mL volumetric flask.

    • Follow steps 1.2 to 1.6.

2. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Determined by spike and recovery experiments at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Recovery should be within 98-102%.
Precision - Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2%. - Intermediate Precision (Inter-day): Analyze samples on different days, by different analysts, or with different equipment. The %RSD should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method's reliability should be tested by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). The results should remain unaffected by these changes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (Proposed)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices, an LC-MS/MS method is recommended. The following is a proposed starting point for method development, based on predicted fragmentation patterns.

Experimental Workflow

cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Protein Precipitation or Solid Phase Extraction (SPE) prep2 Evaporation of Solvent prep1->prep2 prep3 Reconstitution in Mobile Phase prep2->prep3 lc Inject into LC System prep3->lc Inject Sample separation Chromatographic Separation lc->separation msms Tandem Mass Spectrometry (MRM Mode) separation->msms chromatogram Obtain MRM Chromatogram msms->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Internal Standard integration->quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Experimental Protocol

1. Sample Preparation (e.g., Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterProposed Condition
Instrument LC system coupled to a triple quadrupole mass spectrometer
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient To be optimized for optimal separation and peak shape.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (to be determined experimentally)
MRM Transitions To be determined by direct infusion of a this compound standard. Based on predicted data, potential precursor and product ions can be explored.

Predicted Mass Spectrometry Data (Negative Ion Mode)

ParameterPredicted Value
Precursor Ion [M-H] m/z 229.08
Product Ions To be determined experimentally. Predicted fragments may include losses of CO, CO₂, and other neutral fragments.

Note: The predicted mass spectrum should be used as a guide, and experimental verification is essential for method development.

3. Method Validation

Validation for an LC-MS/MS bioanalytical method should follow the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry." Key parameters to evaluate include selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Conclusion

The provided HPLC-UV method offers a robust and reliable approach for the routine analysis of this compound in various sample matrices. For applications demanding higher sensitivity and selectivity, the proposed LC-MS/MS method provides a strong foundation for method development. Proper validation of either method is imperative to ensure the generation of accurate and reproducible data in research, quality control, and drug development settings.

Application Notes and Protocols for Bisnoryangonin as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on a comprehensive review of currently available scientific literature, there is insufficient information to provide detailed application notes and protocols on the specific use of Bisnoryangonin as a validated chemical probe. The biological targets, quantitative data (e.g., IC50, Kd), and established experimental protocols for its use in studying signaling pathways are not well-documented.

However, the broader class of compounds to which this compound belongs, styrylpyrones , have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. These properties suggest that styrylpyrones could be a starting point for the development of chemical probes.

Therefore, this document provides a hypothetical and generalized framework for the validation and application of a novel compound, such as a styrylpyrone derivative, as a chemical probe for studying inflammatory signaling pathways. This serves as a guide for researchers on the necessary steps to characterize and utilize a new chemical tool.

Application Note: General Framework for Validating a Styrylpyrone-Based Chemical Probe

1. Introduction

Styrylpyrones are a class of natural products with documented anti-inflammatory properties. A chemical probe based on a styrylpyrone scaffold could be a valuable tool for dissecting the molecular mechanisms of inflammation. A high-quality chemical probe should be potent, selective, and well-characterized to allow for clear interpretation of experimental results. This document outlines a general workflow for validating a hypothetical styrylpyrone-based probe for its utility in studying a cellular signaling pathway.

2. General Biological Activities of Styrylpyrones

Styrylpyrones isolated from various natural sources have been shown to exhibit a range of biological effects. A summary of these activities is presented below.

Biological ActivityDescription
Anti-inflammatory Inhibition of inflammatory mediators and pathways.
Antioxidant Scavenging of reactive oxygen species (ROS).
Cytotoxic Inhibition of cancer cell growth.
Anti-platelet Aggregation Inhibition of platelet aggregation.
Anti-diabetic Potential effects on glucose metabolism.
Anti-viral Inhibition of viral replication.

3. Hypothetical Experimental Workflow for Chemical Probe Validation

The following diagram outlines a generalized workflow for the validation of a novel chemical probe.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Pathway Analysis A Compound Synthesis & Purity Analysis (>95%) B Primary Target Identification (e.g., Affinity Chromatography, Proteomics) A->B C Biochemical Assay: Determine Potency (IC50/Kd) against Purified Target B->C D Cellular Assay: Determine On-Target Potency (EC50) C->D E Target Engagement Assay (e.g., CETSA, DARTS) D->E F Selectivity Profiling: Screen against a panel of related targets D->F G Negative Control Synthesis & Testing D->G H Confirm Target Modulation in Cells (e.g., Western Blot for downstream effectors) G->H I Phenotypic Assays (e.g., Cytokine release, Gene expression) H->I

A generalized workflow for the validation of a novel chemical probe.

Protocol 1: Hypothetical Validation of "Styropyrone-Probe-1"

This protocol provides a generalized methodology for validating a hypothetical styrylpyrone-based compound, "Styropyrone-Probe-1," as a chemical probe for a protein kinase target within an inflammatory pathway.

1. Materials

  • Styropyrone-Probe-1 (purity >95%)

  • Inactive structural analog (negative control)

  • Recombinant human protein kinase (target)

  • Kinase assay buffer (e.g., containing ATP and substrate peptide)

  • Cell line expressing the target kinase (e.g., RAW 264.7 macrophages)

  • Cell lysis buffer

  • Primary and secondary antibodies for Western blotting

  • Lipopolysaccharide (LPS) for cell stimulation

2. Methods

2.1. In Vitro Potency and Selectivity

  • Biochemical Potency: Perform an in vitro kinase assay using the recombinant target kinase. Incubate the kinase with varying concentrations of Styropyrone-Probe-1. Measure kinase activity (e.g., via phosphorylation of a substrate). Calculate the IC50 value from the dose-response curve.

  • Selectivity Profiling: Screen Styropyrone-Probe-1 against a panel of other kinases to determine its selectivity. A highly selective probe should have a significantly higher IC50 for off-target kinases.

2.2. Cellular Target Engagement and Potency

  • Cellular Potency: Treat the cell line with a range of concentrations of Styropyrone-Probe-1. Stimulate the cells with LPS to activate the inflammatory pathway. Measure a downstream biomarker of target engagement (e.g., phosphorylation of a substrate of the target kinase) by Western blot. Calculate the EC50 value.

  • Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA). Treat cells with Styropyrone-Probe-1 or vehicle. Heat the cell lysates to various temperatures. Analyze the soluble fraction by Western blot for the target protein. A shift in the melting curve indicates direct binding of the probe to the target protein.

2.3. Cellular Pathway Analysis

  • Downstream Signaling: Treat cells with Styropyrone-Probe-1 at concentrations around its EC50, followed by LPS stimulation. Analyze the phosphorylation status of key downstream proteins in the signaling pathway by Western blot.

  • Phenotypic Assay: Measure the production of inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant by ELISA after treatment with the probe and LPS stimulation.

Protocol 2: Using a Validated Probe to Investigate a Signaling Pathway

Once validated, "Styropyrone-Probe-1" can be used to investigate the role of its target kinase in inflammatory responses.

1. Methods

  • Time-Course Analysis: Treat cells with the probe for different durations before or after LPS stimulation to understand the temporal role of the target kinase in the signaling cascade.

  • Dose-Response Analysis: Use a range of probe concentrations to correlate the level of target inhibition with the magnitude of the phenotypic response (e.g., cytokine production).

  • Rescue Experiments: If the probe inhibits a cellular process, attempt to "rescue" the phenotype by overexpressing a downstream effector or a drug-resistant mutant of the target kinase.

  • Comparison with Genetic Knockdown: Compare the cellular phenotype induced by the probe with that of siRNA-mediated knockdown of the target kinase to confirm on-target effects.

Visualization of a Hypothetical Target Pathway

Given the known anti-inflammatory properties of styrylpyrones, a plausible target pathway is the NF-κB signaling cascade, a central regulator of inflammation. The following diagram illustrates a simplified NF-κB pathway that a hypothetical styrylpyrone probe might modulate.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression drives Probe Styropyrone Probe Probe->IKK_complex

Hypothetical modulation of the NF-κB pathway by a styrylpyrone probe.

Troubleshooting & Optimization

Technical Support Center: Optimizing Bisnoryangonin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the extraction yield of Bisnoryangonin from its natural sources.

Frequently Asked questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a styrylpyrone-class compound primarily found in various species of fungi. Notable sources include mushrooms from the Phellinus and Inonotus genera, such as Phellinus igniarius, and some species of Gymnopilus, like Gymnopilus spectabilis.[1][2][3]

Q2: I am experiencing a low yield of this compound from my extraction. What are the potential causes?

A2: Low extraction yields can stem from several factors:

  • Suboptimal Solvent Choice: this compound has limited water solubility and is better extracted with organic solvents. The polarity of the solvent is crucial.

  • Inefficient Extraction Method: Traditional methods like maceration may not be as effective as modern techniques.

  • Degradation of the Compound: this compound can be sensitive to high temperatures, prolonged extraction times, and certain pH levels, leading to degradation.

  • Incomplete Cell Lysis: The fungal cell walls may not be sufficiently disrupted to release the intracellular contents.

  • Improper Sample Preparation: The particle size of the raw material can significantly impact extraction efficiency.

Q3: Which extraction solvents are recommended for this compound?

A3: Based on its chemical properties and data from related compounds, moderately polar organic solvents are recommended. Ethyl acetate has been successfully used for the extraction of styrylpyrone-rich fractions.[4] Methanol and ethanol, often in aqueous mixtures, are also commonly employed for the extraction of phenolic compounds from fungal sources.

Q4: How can I improve the efficiency of my extraction process?

A4: Consider implementing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can enhance extraction yields and reduce extraction times compared to conventional methods like maceration or Soxhlet extraction.[1][5][6][7][8][9]

Q5: My this compound extract is impure. What purification methods are effective?

A5: Column chromatography is a standard and effective method for purifying this compound from crude extracts. For higher purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is recommended.

Q6: What are the optimal storage conditions for this compound extracts to prevent degradation?

A6: To minimize degradation, store extracts in a cool, dark place, preferably at low temperatures (e.g., 4°C or -20°C). Protect them from light and exposure to extreme pH conditions.

Troubleshooting Guides

Issue 1: Low Extraction Yield
Symptom Possible Cause Troubleshooting Steps
Low overall extract weight Inefficient cell disruption.- Grind the fungal material to a fine powder to increase the surface area for solvent penetration. - Consider pre-treatment of the material, such as freeze-drying, to facilitate cell wall rupture.
Suboptimal extraction parameters.- Optimize solvent-to-solid ratio: A higher ratio can improve extraction but may require more solvent for subsequent steps. - Increase extraction time for maceration, but be mindful of potential degradation with prolonged exposure to solvents. - For UAE and MAE, optimize parameters such as sonication/microwave power, temperature, and time.
Low concentration of this compound in the extract Inappropriate solvent selection.- Perform small-scale solvent screening with solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol) to identify the most effective one for this compound.
Degradation during extraction.- Avoid high temperatures during extraction, especially for extended periods.[10][11][12][13] - Maintain a slightly acidic pH of the extraction solvent, as styrylpyrones can be unstable at alkaline pH.[14] - Minimize exposure to light during the extraction process.
Issue 2: Poor Purity of the Final Product
Symptom Possible Cause Troubleshooting Steps
Multiple spots on TLC or peaks in HPLC of the purified fraction Ineffective initial purification.- Optimize column chromatography parameters:     - Stationary Phase: Silica gel is a common choice for separating compounds of moderate polarity.     - Mobile Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or methanol). A step or gradient elution will likely be necessary.
Co-elution of impurities in preparative HPLC.- Adjust the mobile phase composition: Small changes in the solvent ratio or the addition of a modifier (e.g., a small percentage of acetic or formic acid) can significantly improve separation.[7][15][16] - Optimize the flow rate: A lower flow rate can improve resolution. - Consider a different stationary phase: If co-elution persists, a column with a different chemistry (e.g., C8 instead of C18 for reverse-phase) may be necessary.
Loss of compound during purification Irreversible adsorption onto the stationary phase.- Ensure the crude extract is properly filtered before loading onto the column to prevent clogging. - If using silica gel, deactivation with a small amount of water may be necessary to prevent the irreversible binding of polar compounds.
Degradation on the column.- Run the chromatography at room temperature unless the compound is known to be heat-stable. - Work quickly to minimize the time the compound spends on the stationary phase.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds (Illustrative)

Extraction MethodTypical TimeTypical TemperatureRelative YieldSolvent ConsumptionReference
Maceration24 - 72 hoursRoom TemperatureLow to ModerateHigh[5][7]
Soxhlet6 - 24 hoursBoiling point of solventModerate to HighModerate[7]
Ultrasound-Assisted Extraction (UAE)20 - 60 minutes40 - 60 °CHighLow[1][5][6][8][9]
Microwave-Assisted Extraction (MAE)5 - 30 minutes50 - 100 °CHighLow[5][6][7][8][9]

Note: This table provides a general comparison. Optimal conditions and yields will vary depending on the specific natural source and target compound.

Table 2: Illustrative Parameters for Ultrasound-Assisted Extraction (UAE) of Styrylpyrones from Phellinus spp.

ParameterRangeOptimal (Example)
SolventEthanol-water mixture70% Ethanol
Solvent-to-Solid Ratio20:1 to 50:1 (mL/g)40:1 (mL/g)
Ultrasonic Power100 - 500 W300 W
Extraction Temperature30 - 70 °C50 °C
Extraction Time20 - 60 min40 min

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Phellinus igniarius
  • Sample Preparation:

    • Dry the fruiting bodies of Phellinus igniarius at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered sample and place it in a 500 mL flask.

    • Add 400 mL of 70% ethanol (solvent-to-solid ratio of 40:1).

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the temperature to 50°C and the ultrasonic power to 300 W.

    • Sonicate for 40 minutes.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue under the same conditions to ensure complete extraction.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Quantification (HPLC-DAD):

    • Prepare a standard solution of this compound of known concentration.

    • Dissolve a known amount of the crude extract in methanol.

    • Inject the sample and standard into an HPLC system equipped with a C18 column and a Diode Array Detector (DAD).

    • Use a gradient mobile phase, for example, starting with a mixture of water (with 0.1% formic acid) and acetonitrile and gradually increasing the acetonitrile concentration.

    • Monitor the absorbance at the λmax of this compound (approximately 360 nm).

    • Quantify the amount of this compound in the extract by comparing the peak area with that of the standard.

Protocol 2: Purification of this compound using Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle and the excess solvent to drain until it is level with the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might be:

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (8:2)

      • Hexane:Ethyl Acetate (7:3), and so on.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions that show a pure spot corresponding to the this compound standard.

  • Final Concentration:

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Natural Source (e.g., Phellinus igniarius) prep Drying and Grinding start->prep extraction Ultrasound-Assisted Extraction (UAE) prep->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

troubleshooting_logic start Low this compound Yield? check_extraction Review Extraction Parameters start->check_extraction Yes check_degradation Investigate Potential Degradation start->check_degradation Yes check_source Verify Raw Material Quality start->check_source Yes optimize_solvent Optimize Solvent Choice check_extraction->optimize_solvent optimize_method Consider Advanced Method (UAE/MAE) check_extraction->optimize_method optimize_temp Lower Extraction Temperature check_degradation->optimize_temp optimize_ph Adjust Solvent pH (Slightly Acidic) check_degradation->optimize_ph verify_species Confirm Fungal Species check_source->verify_species

Caption: Troubleshooting Logic for Low this compound Yield.

References

Overcoming Bisnoryangonin solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bisnoryangonin, focusing on overcoming its limited solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring styrylpyrone, a type of polyphenolic compound.[1] It is classified as practically insoluble in water, which presents a significant challenge for its use in biological assays and preclinical studies that require aqueous buffer systems.[2] Inadequate dissolution can lead to inaccurate and irreproducible experimental results.

Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These include the use of organic co-solvents, pH adjustment, the addition of surfactants or cyclodextrins, and the preparation of solid dispersions or lipophilic salt formulations. For laboratory-scale experiments, the most common approach is the use of a co-solvent to prepare a concentrated stock solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing a stock solution of this compound due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with aqueous culture media.

Q4: What is the maximum permissible concentration of DMSO in a cell culture experiment?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide addresses specific problems you may encounter when preparing this compound solutions for your experiments.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in my aqueous buffer (e.g., PBS, TRIS). This compound is practically insoluble in water and aqueous buffers alone.Prepare a concentrated stock solution in an organic solvent like DMSO first. See the detailed protocol below.
A precipitate forms when I add my DMSO stock solution to the aqueous culture medium. The rapid change in solvent polarity causes the hydrophobic compound to crash out of solution.1. Perform a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, add a small amount of media to the stock solution first, mix well, and then gradually add this mixture to the rest of the media. 2. Warm the medium: Gently warming the culture medium to 37°C before and after adding the this compound stock can help maintain solubility. 3. Use sonication: Briefly sonicate the final solution in a water bath sonicator to help re-dissolve any precipitate.
My experimental results are inconsistent or not reproducible. Incomplete dissolution of this compound is leading to variations in the effective concentration.1. Visually inspect your solution: Before adding to your experimental setup, hold the solution up to a light source to ensure there is no visible precipitate. 2. Prepare fresh dilutions: Dilutions of the DMSO stock solution in aqueous media should be prepared fresh before each experiment.
How do I choose the right concentration for my this compound stock solution? The concentration should be high enough to allow for accurate dilution into your final assay volume while keeping the final DMSO concentration low.A common starting point for a stock solution is 10-20 mM in 100% DMSO. This allows for a 1:1000 or greater dilution to achieve a final concentration in the low micromolar range with a final DMSO concentration of ≤0.1%.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound is difficult to dissolve, brief sonication in a water bath sonicator may be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol for Preparing a Working Solution in Aqueous Medium

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Warm the cell culture medium or aqueous buffer to the desired experimental temperature (typically 37°C for cell-based assays).

  • Stepwise Dilution: a. In a sterile tube, add the required volume of the DMSO stock solution. b. To this tube, add an equal or slightly larger volume of the pre-warmed medium and mix gently by pipetting. c. Transfer this intermediate dilution to the final volume of the pre-warmed medium and mix thoroughly but gently.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If a precipitate is observed, brief warming and/or sonication may be attempted.

  • Immediate Use: It is recommended to use the freshly prepared working solution immediately.

Plausible Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a plausible mechanism of action for this compound's anti-inflammatory effects and a workflow for preparing the compound for experiments.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits COX-2 Gene COX-2 Gene NF-κB_n->COX-2 Gene Binds & Activates COX-2 mRNA COX-2 mRNA COX-2 Gene->COX-2 mRNA Transcription COX-2 Protein (not shown) COX-2 Protein (not shown) COX-2 mRNA->COX-2 Protein (not shown) Translation

Caption: Plausible anti-inflammatory signaling pathway inhibited by this compound.

G start This compound Powder stock Prepare Concentrated Stock Solution start->stock dilute Stepwise Dilution stock->dilute dmso 100% DMSO dmso->stock final Final Working Solution (<0.5% DMSO) dilute->final medium Aqueous Buffer/ Cell Culture Medium medium->dilute assay Use in Experiment final->assay

Caption: Workflow for preparing this compound solutions for in vitro assays.

References

Technical Support Center: Optimizing HPLC Separation of Bisnoryangonin from Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Bisnoryangonin from its isomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomers of this compound that I should be aware of during HPLC analysis?

A1: The most common isomer you are likely to encounter is the geometric isomer of this compound. This compound is the trivial name for 4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]pyran-2-one[1]. The "(E)" designation refers to the stereochemistry around the carbon-carbon double bond in the styryl side chain, indicating a trans configuration. Therefore, the corresponding (Z)-isomer (cis configuration) is a potential impurity or related compound that may be present in samples and co-elute with the desired (E)-isomer.

Q2: Are there other potential isomers of this compound?

A2: Besides the (Z)-isomer, constitutional isomers may also exist. For instance, 11-methoxy-bisnoryangonin is a known constitutional isomer that has been synthesized in engineered E. coli[2][3][4]. Depending on the synthetic route or natural source of your this compound sample, other positional isomers (where the hydroxyl groups are at different positions on the aromatic rings) could also be present. A thorough characterization of your sample using techniques like mass spectrometry (MS) is recommended to identify any potential isomers.

Q3: Is there a recommended starting HPLC method for separating this compound from its isomers?

A3: While there is limited specific literature on the HPLC separation of this compound isomers, a good starting point can be adapted from methods developed for structurally similar compounds, such as kavalactones. A published method for the separation of six major kavalactones, including the related compound yangonin, provides a solid foundation. This method utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile, and water with a small amount of acetic acid.

Q4: What are the key parameters to optimize for improving the resolution between this compound and its isomers?

A4: To improve the separation of closely eluting isomers like the potential (E) and (Z) isomers of this compound, you should focus on optimizing the following parameters:

  • Mobile Phase Composition: Fine-tuning the ratio of organic solvents (e.g., methanol and acetonitrile) and the aqueous component can significantly impact selectivity.

  • pH of the Mobile Phase: The addition of a small amount of acid (e.g., acetic acid or formic acid) can suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and potentially altered selectivity.

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can affect resolution.

  • Stationary Phase: If adequate separation cannot be achieved on a standard C18 column, exploring different stationary phase chemistries (e.g., phenyl-hexyl, biphenyl, or embedded polar group phases) may provide the necessary selectivity. For potential enantiomeric isomers, a chiral stationary phase would be required.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Poor Resolution/Co-elution of Peaks - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Suboptimal column temperature.- High flow rate.- Systematically vary the organic solvent ratio.- Add a small percentage of a different organic solvent (e.g., isopropanol).- Adjust the pH of the mobile phase.- Try a column with a different selectivity.- Optimize the column temperature.- Reduce the flow rate.
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol interactions).- Column overload.- Presence of an interfering compound.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.- Lower the pH of the mobile phase.- Reduce the sample concentration.- Ensure proper sample cleanup.
Peak Splitting or Broadening - Column void or contamination.- Incompatibility of injection solvent with the mobile phase.- Partial co-elution with an isomer or impurity.- Reverse-flush the column with a strong solvent.- Replace the column if necessary.- Dissolve the sample in the mobile phase whenever possible.- Further optimize the mobile phase for better separation.
Inconsistent Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Ensure the column is equilibrated for a sufficient time before injection.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Proposed Starting HPLC Method for this compound Isomer Separation

This protocol is adapted from a method for the analysis of kavalactones and serves as a starting point for the separation of this compound and its potential isomers. Optimization will likely be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: YMCbasic S-5 C18 (or equivalent reversed-phase C18 column), 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Methanol:Acetonitrile:Water:Acetic Acid (e.g., starting with a ratio of 20:20:60:0.1, v/v/v/v). The organic-to-aqueous ratio should be optimized for desired retention and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (can be optimized).

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., start with 254 nm and 360 nm and optimize with a PDA detector).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a suitable solvent, preferably the mobile phase or a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Quantitative Data

The following table presents the retention times for six major kavalactones obtained using a similar HPLC method. This data is provided for reference to illustrate the elution order and separation of structurally related compounds. The retention times for this compound and its isomers will vary depending on the exact chromatographic conditions.

CompoundRetention Time (minutes)
Methysticin10.5
Dihydromethysticin12.8
Kavain15.2
Dihydrokavain18.5
Yangonin25.4
Demethoxy-yangonin30.1

Data adapted from Shao Y, et al. J Chromatogr A. 1998;793(2):370-5.

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

troubleshooting_workflow start Poor Peak Resolution check_method Review Method Parameters start->check_method optimize_mp Optimize Mobile Phase check_method->optimize_mp Isocratic? optimize_temp Adjust Temperature check_method->optimize_temp Gradient? change_column Change Stationary Phase optimize_mp->change_column No Improvement good_resolution Acceptable Resolution optimize_mp->good_resolution Success change_column->optimize_mp Try new conditions change_column->good_resolution Success optimize_flow Reduce Flow Rate optimize_temp->optimize_flow Minor Improvement optimize_temp->good_resolution Success optimize_flow->optimize_mp Still poor optimize_flow->good_resolution Success signaling_pathway cluster_nucleus Gene Transcription This compound This compound p38 p38 MAPK This compound->p38 Activates IkB IκB p38->IkB Inhibits (via phosphorylation & degradation) NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to COX2_gene COX-2 Gene COX2_protein COX-2 Protein COX2_gene->COX2_protein Transcription & Translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins Catalyzes production of

References

Troubleshooting low signal intensity of Bisnoryangonin in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the mass spectrometry analysis of Bisnoryangonin. This resource provides detailed guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common experimental challenges, particularly low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my this compound analyte unexpectedly low in LC-MS analysis?

Low signal intensity for this compound (Monoisotopic Mass: 230.0579 g/mol ) can stem from several factors ranging from sample preparation to instrument settings.[1] this compound is a styrylpyrone, a class of polyphenolic compounds that are practically insoluble in water.[2][3] This property, along with its chemical structure, influences its ionization efficiency. The most common causes for low signal include:

  • Suboptimal Ionization: The choice of ionization mode (positive vs. negative ESI) and source parameters are critical.

  • Ion Suppression: Co-eluting compounds from the sample matrix or mobile phase additives can interfere with the ionization of this compound, reducing its signal.[4]

  • Poor Sample Solubility: Inadequate dissolution in the mobile phase can lead to low concentration of the analyte reaching the detector.

  • Incorrect Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact both chromatographic retention and ionization efficiency.

  • Instrument Detuning or Contamination: A poorly calibrated or contaminated mass spectrometer can lead to a general loss of sensitivity.[1]

Q2: Which electrospray ionization (ESI) mode, positive or negative, is better for this compound?

This compound possesses two phenolic hydroxyl groups, making it amenable to deprotonation. This suggests that negative ion mode (ESI-) , detecting the [M-H]⁻ ion (m/z 229.05), should be effective. However, the pyranone ring system can also be protonated. Therefore, positive ion mode (ESI+) , detecting the [M+H]⁺ ion (m/z 231.06), is also a viable option and is commonly used for the analysis of related kavalactones.[5][6]

Recommendation: It is highly advisable to screen both polarities during initial method development to determine which provides the optimal response for your specific sample matrix and LC conditions.[7][8]

Q3: How can I mitigate ion suppression effects?

Ion suppression occurs when other molecules in the ESI droplet compete with the analyte for charge, reducing the number of charged analyte ions that reach the gas phase.[4] Strategies to overcome this include:

  • Improve Chromatographic Separation: Ensure this compound elutes in a region free from high concentrations of matrix components. Modifying the gradient or changing the stationary phase can achieve this.

  • Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the sample before injection.[1]

  • Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components below the level where they cause significant suppression.

  • Matrix-Matched Standards: For quantitative analysis, preparing calibration standards in a blank matrix extract can help compensate for suppression effects.[1]

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

Step 1: Initial Instrument and System Checks

Before modifying the method, ensure the LC-MS system is performing optimally.

  • System Suitability Test: Analyze a known standard compound (ideally not this compound, but a general performance standard for your instrument) to confirm the instrument is meeting sensitivity specifications.

  • Tuning and Calibration: Perform a fresh tune and mass calibration of the mass spectrometer.[1] An out-of-date calibration can lead to poor mass accuracy and intensity.[1]

  • Check for Leaks and Blockages: Inspect the LC system for any leaks or pressure fluctuations that could affect spray stability and signal consistency.

Step 2: Method and Sample Optimization

If the system is performing correctly, focus on method parameters. The following workflow provides a logical progression for troubleshooting.

G cluster_0 Troubleshooting Workflow for Low Signal Intensity start Start: Low Signal Observed check_sample Q: Is the sample properly prepared? start->check_sample check_mobile_phase Q: Is the mobile phase optimal? check_sample->check_mobile_phase Yes sample_sol Adjust concentration Verify solubility Perform sample cleanup (SPE) check_sample->sample_sol No check_source Q: Are MS source settings optimized? check_mobile_phase->check_source Yes mp_sol Add/change modifier (e.g., 0.1% Formic Acid) Adjust organic/aqueous ratio Test alternative solvents check_mobile_phase->mp_sol No resolved Signal Restored check_source->resolved Yes source_sol Optimize spray voltage & gas flows Adjust nebulizer & drying gas temp. Optimize sprayer position check_source->source_sol No advanced_trouble Advanced Troubleshooting advanced_trouble->resolved sample_sol->check_sample mp_sol->check_mobile_phase source_sol->check_source source_sol->advanced_trouble If no improvement

Caption: A workflow diagram for troubleshooting low signal intensity.

Data Presentation: Optimizing MS Source Parameters

Optimizing source parameters is crucial for maximizing ionization. The table below shows hypothetical data from an experiment to optimize key ESI source parameters for this compound in positive ion mode ([M+H]⁺).

ParameterSetting 1Signal Intensity (Counts)Setting 2Signal Intensity (Counts)Setting 3Signal Intensity (Counts)
Capillary Voltage 3.0 kV1.5 x 10⁵3.5 kV4.2 x 10⁵ 4.0 kV3.1 x 10⁵
Nebulizer Gas 30 psi2.9 x 10⁵40 psi4.5 x 10⁵ 50 psi4.1 x 10⁵
Drying Gas Flow 8 L/min3.3 x 10⁵10 L/min4.8 x 10⁵ 12 L/min4.6 x 10⁵
Drying Gas Temp. 250 °C2.1 x 10⁵300 °C4.3 x 10⁵350 °C5.1 x 10⁵

Note: Data is illustrative. Optimal values are instrument-dependent.

Experimental Protocol: LC-MS Analysis of this compound

This protocol provides a starting point for developing a robust analytical method.

1. Objective: To quantify this compound in a sample extract using a standard Reverse-Phase HPLC system coupled to a Triple Quadrupole or Q-TOF mass spectrometer.

2. Materials:

  • This compound reference standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Sample containing this compound, extracted and filtered.

3. LC Parameters:

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS Parameters (Example for ESI+):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Nebulizing Gas: 40 psi

  • Drying Gas Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

  • Scan Mode: Full Scan (m/z 100-400) for initial identification, followed by Targeted MS/MS for quantification.

  • Precursor Ion (MS1): 231.06

  • Product Ions (MS2): Determine characteristic fragments by infusing a pure standard.

Visualization of ESI Principles and Pitfalls

Understanding the electrospray process helps in diagnosing problems. A stable spray is essential for a stable signal.[7]

G cluster_1 Electrospray Ionization (ESI) Process & Common Issues capillary LC Eluent Enters Charged Capillary taylor_cone Taylor Cone Forms capillary->taylor_cone droplets Charged Droplets Spray taylor_cone->droplets desolvation Solvent Evaporation (Desolvation) droplets->desolvation gas_phase_ions Gas-Phase Ions Enter Mass Analyzer desolvation->gas_phase_ions pitfall1 Problem: Unstable Spray (Low/High Voltage) pitfall1->taylor_cone pitfall2 Problem: Ion Suppression (Matrix Competition) pitfall2->droplets pitfall3 Problem: Inefficient Desolvation (Incorrect Gas Flow/Temp) pitfall3->desolvation pitfall4 Problem: Adduct Formation (e.g., [M+Na]⁺) pitfall4->gas_phase_ions Reduces [M+H]⁺ signal

Caption: Key stages of ESI and where common issues can arise.

References

Technical Support Center: Quantification of Bisnoryangonin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Bisnoryangonin and related kavalactones using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3][4] These effects can lead to inaccurate and unreliable quantification by causing underestimation or overestimation of the analyte's concentration.[2][4] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[3]

Q2: I am observing significant signal suppression for this compound. What is the most likely cause?

A2: Signal suppression in LC-MS/MS analysis of biological samples is often caused by co-eluting endogenous components, particularly phospholipids from plasma or tissue matrices.[3] These molecules can compete with this compound for ionization in the mass spectrometer's source, leading to a decreased signal. Inadequate sample preparation that fails to remove these interfering compounds is a primary reason for significant ion suppression.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The post-extraction spike method is a widely accepted "golden standard" for the quantitative assessment of matrix effects.[3][5] This involves comparing the peak area of this compound in a standard solution prepared in a neat solvent to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[3]

Q4: What is a suitable internal standard (IS) for this compound quantification to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Deuterium-labeled this compound.[6] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effect and variability during sample processing and ionization.[6] This co-behavior allows for accurate correction of any signal suppression or enhancement. If a specific SIL-IS for this compound is unavailable, a SIL-IS of a structurally similar kavalactone, like Deuterium-labeled Dihydromethysticin ([²H₂]-DHM), can be a viable alternative.[7]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in plasma samples.
Possible Cause Troubleshooting Step Expected Outcome
Inadequate Protein Removal Simple protein precipitation (PPT) may not be sufficient to remove all interfering proteins and phospholipids.Cleaner extracts leading to reduced matrix effects and improved signal stability.
Solution: Implement a more rigorous sample clean-up method. After an initial protein precipitation with cold methanol, incorporate a Solid-Phase Extraction (SPE) step.[7]
Phospholipid Interference Phospholipids from plasma are a major cause of ion suppression.Significant reduction in phospholipid-based matrix effects, leading to a more stable and intense analyte signal.
Solution: Utilize a sample preparation technique specifically designed to remove phospholipids, such as a targeted phospholipid removal SPE plate or a liquid-liquid extraction (LLE) protocol optimized to leave phospholipids behind.
Inappropriate Internal Standard Using a structurally unrelated internal standard may not adequately compensate for this compound-specific matrix effects.The IS will more closely mimic the behavior of this compound, providing better correction for matrix effects and improving accuracy and precision.
Solution: Use a stable isotope-labeled internal standard of a kavalactone, for example, [²H₂]-Dihydromethysticin.[7]
Issue 2: Low recovery of this compound during sample preparation.
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Extraction Solvent The chosen solvent may not be efficient for extracting kavalactones from the sample matrix.Increased extraction efficiency and higher recovery of this compound.
Solution: Evaluate different extraction solvents. For kavalactones, solvents like ethanol, acetone, and ethyl acetate have shown good extraction efficiency.[8] A mixture of methanol and water (70:30) has also been used effectively.[9]
Analyte Loss During Evaporation/Reconstitution This compound may be lost due to excessive drying or poor solubility in the reconstitution solvent.Minimized analyte loss and improved recovery.
Solution: Optimize the drying step to avoid complete dryness. Reconstitute the sample in a solvent that ensures good solubility for kavalactones and is compatible with the mobile phase, for instance, 10% methanol in water.[7]

Experimental Protocols

Protocol 1: Quantification of Kavalactones (including this compound) in Plasma

This protocol is adapted from a validated method for major kavalactones and is suitable for this compound.[7]

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., [²H₂]-Dihydromethysticin at 1 pg/µL) to 100 µL of plasma sample.

  • Protein Precipitation: Add 1 mL of ice-cold methanol to the plasma sample. Vortex thoroughly to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant using a vacuum centrifuge.

  • Reconstitution: Resuspend the dried extract in 100 µL of 10% methanol in water.

  • Solid-Phase Extraction (SPE): Further purify the sample using an appropriate SPE cartridge to remove remaining matrix components.

  • LC-MS/MS Analysis: Inject the cleaned sample into the LC-MS/MS system for analysis.

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent (e.g., 10% methanol in water).

    • Set B (Post-Spiked Sample): Process a blank plasma sample through the entire extraction procedure (Protocol 1). Spike the final, clean extract with the this compound standard to the same final concentration as Set A.

    • Set C (Pre-Spiked Sample): Spike a blank plasma sample with the this compound standard at the beginning of the extraction procedure.

  • Analyze all sets by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Quantitative Data Summary

The following table summarizes typical calibration ranges used in the quantification of kavalactones in biological samples, which can serve as a starting point for this compound method development.

Analyte Matrix Calibration Range Internal Standard
Dihydromethysticin (DHM)Human Plasma/Urine0.05 - 2.00 pg/µL[²H₂]-DHM (1 pg/µL)[7]
KavalactonesMouse Serum2.5 - 5000 pg/mg tissue[²H₂]-DHM (100 pg/µL)[7]
Kavalactones & FlavokavainsKava Extract6.25 - 250 µg/mLNot specified (External Standard)[9]

Visualizations

Workflow_for_Bisnoryangonin_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard ([²H₂]-DHM) plasma->add_is ppt Protein Precipitation (1 mL cold Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute (100 µL 10% MeOH) dry->reconstitute spe Solid-Phase Extraction (SPE) reconstitute->spe lcms LC-MS/MS Analysis spe->lcms Inject Clean Extract

Caption: Experimental workflow for this compound quantification in plasma.

Matrix_Effect_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Inaccurate/Irreproducible This compound Quantification cause1 Matrix Effects (Ion Suppression/Enhancement) start->cause1 cause2 Low Analyte Recovery start->cause2 cause3 Inadequate Chromatography start->cause3 sol1a Improve Sample Cleanup (e.g., SPE, LLE) cause1->sol1a sol1b Use Stable Isotope-Labeled Internal Standard (SIL-IS) cause1->sol1b sol1c Optimize Chromatography (Separate from interferences) cause1->sol1c sol1d Matrix-Matched Calibration cause1->sol1d sol2a Optimize Extraction Solvent cause2->sol2a sol2b Optimize Evaporation/ Reconstitution Steps cause2->sol2b sol3a Test Different Columns cause3->sol3a sol3b Modify Mobile Phase/ Gradient cause3->sol3b end Reliable Quantification sol1b->end sol1d->end sol2a->end sol3b->end

Caption: Troubleshooting logic for addressing matrix effects in quantification.

References

Technical Support Center: Resolution of Bisnoryangonin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of Bisnoryangonin. As specific literature on the chiral separation of this compound is limited, the following guidance is based on established methods for structurally similar flavonoids, particularly flavanones.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving this compound enantiomers?

A1: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for the analytical and preparative separation of flavonoid enantiomers like this compound. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly successful.[1][2][3]

Q2: Which type of Chiral Stationary Phase (CSP) is recommended for this compound?

A2: Polysaccharide-based CSPs, specifically those with selectors like tris(3,5-dimethylphenylcarbamate) of amylose or cellulose, have demonstrated broad applicability for flavonoid separations.[2][3] It is highly recommended to screen a variety of CSPs (e.g., Chiralpak® IA, IB, IC, and Chiralcel® OD, OJ) as small structural differences can significantly impact selectivity.[2][4][5]

Q3: What mobile phases are typically used for the chiral separation of flavonoids?

A3: The choice of mobile phase is critical and depends on the CSP and the specific properties of the analyte. Common modes include:

  • Normal-Phase: Typically mixtures of n-hexane with an alcohol modifier like ethanol or isopropanol.[2][6]

  • Reversed-Phase: Mixtures of water or buffer with methanol or acetonitrile.[1][7]

  • Polar Organic Mode: A pure alcohol or a mixture of polar organic solvents like methanol and isopropanol.[1]

Q4: Why am I not seeing any separation of my this compound enantiomers?

A4: A complete lack of separation can be due to several factors:

  • Inappropriate CSP: The chosen chiral stationary phase may not be suitable for this compound. A screening of different CSPs is the first step in troubleshooting.[4][8]

  • Incorrect Mobile Phase: The mobile phase composition may not be optimal. Even small changes in the modifier percentage or the type of alcohol can dramatically affect resolution.[8][9]

  • Co-elution with Impurities: An impurity in your sample might be co-eluting with one or both enantiomers, masking the separation.

  • The sample is not a racemate: Ensure that your sample is indeed a racemic mixture and not a single enantiomer.

Q5: Can additives be used in the mobile phase?

A5: Yes, acidic or basic additives can significantly improve peak shape and resolution, especially for acidic or basic analytes.[10] For acidic compounds like some flavonoids, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can reduce peak tailing.[6][10] However, be aware of the "memory effect," where additives can adsorb to the stationary phase and affect subsequent analyses.[4]

Troubleshooting Guides

Issue 1: Poor Resolution (Rs < 1.5)
Possible Cause Suggested Solution
Suboptimal Mobile Phase Composition Systematically vary the percentage of the alcohol modifier in normal-phase mode (e.g., in 2-5% increments). In reversed-phase mode, adjust the organic modifier-to-water/buffer ratio.
Inappropriate Alcohol Modifier Switch between different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol). The steric hindrance of the alcohol can influence chiral recognition.
Incorrect Flow Rate Optimize the flow rate. A lower flow rate often increases resolution but also analysis time.
Elevated Temperature Reduce the column temperature. Lower temperatures often enhance enantioselectivity, although this can also lead to broader peaks and higher backpressure.
Insufficient Column Efficiency Ensure the column is properly packed and not degraded. Check the column's performance with a standard test mix.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions with Silica For acidic compounds like this compound, add a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress silanol interactions.[10]
Column Overload Reduce the injection volume or the sample concentration.
Contamination at Column Inlet Reverse flush the column (only for columns where this is permitted by the manufacturer) or use a guard column to protect the analytical column.[11]
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.[11]
Issue 3: High Backpressure
Possible Cause Suggested Solution
Blocked Inlet Frit Replace the inlet frit of the column. To prevent this, filter all samples and mobile phases and consider using a guard column.[11]
Precipitation in the System Ensure the mobile phase components are fully miscible, especially when using buffers with high organic content. Flush the system with an appropriate solvent to dissolve any precipitate.[12]
Column Contamination Implement a column cleaning protocol as recommended by the manufacturer.

Data Presentation

The following tables summarize typical experimental conditions and results for the chiral separation of flavanones, which are structurally analogous to this compound.

Table 1: Chiral HPLC Conditions for Flavanone Separation

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Detection (nm) Reference
Chiralpak IAEthanol0.5254[2]
Chiralpak IBHexane/Isopropanol (95:5)0.6254[2]
Sepapak 3Methanol/Isopropanol (20:80)N/A (nano-LC)N/A[1]
Chiralcel OJHexane/Ethanol (80:20)0.4290[13]
Cellulose tris(3,5-dichlorophenylcarbamate)n-Hexane/Ethanol + 0.25% Formic Acid (65:35)0.6N/A[6]

Table 2: Chromatographic Results for Selected Flavanones

Compound CSP Mobile Phase Selectivity (α) Resolution (Rs) Reference
6-MethoxyflavanoneChiralpak IAEthanol2.45711.950[2]
7-MethoxyflavanoneChiralpak IBHexane/Isopropanol (95:5)1.3395.721[2]
FlavanoneSepapak 3Methanol/Isopropanol (20:80)N/A>1.15[1]
HesperetinSepapak 3Methanol/Isopropanol (20:80)N/A>1.15[1]

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening for this compound
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase or a compatible solvent.

  • Column Selection: Utilize a column switching system with a selection of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, and Chiralcel OD-H).

  • Initial Screening Conditions (Normal-Phase):

    • Mobile Phase A: n-Hexane/Ethanol (90:10, v/v)

    • Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength for this compound.

  • Execution:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Repeat for all selected columns.

    • Switch to Mobile Phase B, equilibrate, and repeat the injections for all columns.

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. Select the column/mobile phase combination that shows the best "hit" for further optimization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization SamplePrep Prepare Racemic This compound Sample ColumnScreen Screen Multiple Chiral Stationary Phases (e.g., IA, IB, OD-H) SamplePrep->ColumnScreen MobilePhasePrep Prepare Mobile Phases (e.g., Hexane/IPA) MobilePhasePrep->ColumnScreen DataAcq Acquire Chromatograms ColumnScreen->DataAcq Eval Evaluate Resolution (Rs) and Selectivity (α) DataAcq->Eval NoSep No Separation? Eval->NoSep FinalMethod Final Validated Method Eval->FinalMethod Rs > 1.5 NoSep->ColumnScreen Change CSP Optimize Optimize Mobile Phase & Temperature NoSep->Optimize Optimize Conditions Optimize->DataAcq

Caption: Workflow for Chiral Method Development.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Poor or No Enantiomer Resolution Cause_CSP Wrong CSP? Start->Cause_CSP Cause_MP Suboptimal Mobile Phase? Start->Cause_MP Cause_Peak Bad Peak Shape? Start->Cause_Peak Sol_CSP Screen Different Chiral Columns Cause_CSP->Sol_CSP Sol_MP Vary Modifier Type & Percentage Cause_MP->Sol_MP Sol_Peak Add Modifier (e.g., TFA) Check Sample Solvent Cause_Peak->Sol_Peak

Caption: Troubleshooting Decision Tree for Poor Resolution.

References

Cell culture contamination issues in Bisnoryangonin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bisnoryangonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues that may arise during your bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the common types of contamination I might encounter in my this compound cell cultures?

A1: Like any cell culture experiment, bioassays with this compound are susceptible to several types of contamination. These can be broadly categorized as biological and chemical.

  • Biological Contaminants: These are the most frequent culprits and include bacteria, fungi (yeast and molds), mycoplasma, and viruses.[1][2] Cross-contamination with other cell lines is also a significant concern.[3]

  • Chemical Contaminants: These are non-living substances that can adversely affect your cells. Sources include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[1]

Q2: I've observed particulate matter in my culture after adding this compound. Is this contamination?

A2: While it could be microbial contamination, it is also possible that the particulate matter is precipitated this compound. The compound is known to be practically insoluble in water. To differentiate:

  • Microscopic Examination: Observe the particles under a microscope. Microbial contaminants like bacteria will often exhibit motility, and yeast will show budding. Fungal contamination will appear as filamentous hyphae. Precipitates will generally be crystalline or amorphous and non-motile.

  • Solubility Test: Prepare a stock solution of this compound in an appropriate organic solvent (like DMSO) before diluting it to the final concentration in your culture medium. This can help minimize precipitation. If you still observe particles, it is more likely to be contamination.

  • Sterility Check: Streak a sample of the culture medium onto an agar plate and incubate it to check for bacterial or fungal growth.

Q3: Can this compound itself inhibit the growth of certain contaminants?

A3: Yes. Research has shown that this compound possesses antimicrobial properties. It has demonstrated more potent antimicrobial activity against Bacillus megaterium and Microbacterium foliorum than butyl-4-hydroxybenzoate, a common food additive. Additionally, compounds in the styrylpyrone class, to which this compound belongs, have shown in vitro antifungal activity against Candida albicans.[4][5] This suggests that this compound may have some inhibitory effects on certain bacterial and fungal contaminants. However, you should not rely on the test compound to maintain sterility; always adhere to strict aseptic techniques.

Q4: Can this compound interfere with the results of my cell viability assay (e.g., MTT, XTT, CCK-8)?

A4: It is possible. Compounds with inherent color or that affect cellular redox activity can interfere with tetrazolium-based viability assays. For instance, if this compound has a color that absorbs light near the wavelength used to measure the formazan product, it could lead to inaccurate readings.[6][7]

To mitigate this, it is crucial to include proper controls:

  • Compound-only control: A well containing culture medium and this compound at the tested concentration, but no cells. This will account for any absorbance from the compound itself.

  • Vehicle control: A well containing cells and the vehicle used to dissolve this compound (e.g., DMSO) at the same concentration used in the experimental wells.

If you suspect interference, consider using an alternative viability assay that relies on a different principle, such as ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).

Troubleshooting Guides

Guide 1: Identifying the Type of Contamination

This guide will help you identify the likely contaminant based on visual and microscopic observations.

Observation in Culture Medium Microscopic Appearance Likely Contaminant Recommended Action
Becomes cloudy/turbid quickly; pH drops (medium turns yellow)Small, motile rod-shaped or spherical particlesBacteriaSee Troubleshooting Guide 2
Remains clear initially, may become cloudy over time; pH may increase (medium turns pink/purple) or decreaseRound or oval budding particlesYeastSee Troubleshooting Guide 3
Visible filamentous growth, may appear as fuzzy ballsThin, branching filaments (hyphae)MoldSee Troubleshooting Guide 3
No visible change in turbidity or pH; cells may appear stressed or grow slowerNo visible organisms with a standard light microscopeMycoplasma or VirusSee Troubleshooting Guide 4
Crystalline or amorphous, non-motile particlesVaries, often needle-like or irregular shapesPrecipitateSee FAQ Q2
Guide 2: Responding to Bacterial Contamination

Immediate Steps:

  • Isolate: Immediately move the contaminated flask(s) to a separate incubator or quarantine area to prevent cross-contamination.

  • Verify: Examine a sample under a phase-contrast microscope at high magnification to confirm the presence of bacteria.

  • Discard (Recommended): The safest and most common practice is to discard the contaminated culture. Autoclave all contaminated flasks and media before disposal.[1]

  • Decontaminate: Thoroughly clean and disinfect the biosafety cabinet, incubator (including the water pan), and any equipment that may have come into contact with the contaminated culture using 70% ethanol followed by a broad-spectrum disinfectant.

Attempting to Salvage an Irreplaceable Culture (Not Recommended for Routine Cultures):

  • Wash: Gently wash the cell monolayer (for adherent cells) multiple times with sterile PBS to remove as much of the contaminated medium as possible.

  • Treat with Antibiotics: Culture the cells in a medium containing a high concentration of an appropriate antibiotic cocktail (e.g., penicillin-streptomycin, gentamicin).

  • Monitor Closely: Observe the culture daily for any signs of recurring contamination.

  • Test for Mycoplasma: Bacterial contamination can sometimes be a secondary infection to an underlying mycoplasma contamination. Once the bacterial contamination is cleared, test for mycoplasma.

  • Wean off Antibiotics: If the culture appears clean after several passages, gradually reduce the antibiotic concentration and eventually culture in antibiotic-free medium to ensure the contamination is fully eradicated.

Guide 3: Responding to Fungal (Yeast & Mold) Contamination

Immediate Steps:

  • Isolate: Immediately quarantine the contaminated culture(s).

  • Verify: Observe under a microscope to confirm the presence of yeast (budding, oval shapes) or mold (filamentous hyphae).

  • Discard (Highly Recommended): Fungal spores can easily spread and contaminate the entire lab. It is strongly advised to discard all contaminated cultures and reagents. Autoclave everything before disposal.[1]

  • Thorough Decontamination: Fungal spores are resilient. Decontaminate the biosafety cabinet, incubator, and all surfaces with a fungicide in addition to standard disinfectants. Clean the incubator's water pan and consider adding a fungicide to the water.

Attempting to Salvage an Irreplaceable Culture (High Risk):

  • Wash: For adherent cells, wash the monolayer multiple times with sterile PBS.

  • Treat with Antifungals: Use a medium containing an appropriate antimycotic agent, such as Amphotericin B or Nystatin. Be aware that these can be toxic to some cell lines.

  • Monitor and Wean: Follow the same monitoring and weaning process as described for bacterial contamination.

Guide 4: Responding to "Invisible" Contamination (Mycoplasma & Viruses)

Mycoplasma:

  • Suspect: If you notice a decline in cell health, reduced proliferation rate, or changes in morphology without any visible signs of contamination, suspect mycoplasma.

  • Test: Use a reliable mycoplasma detection kit. Common methods include PCR-based assays, ELISA, and DNA staining (e.g., with Hoechst or DAPI).

  • Treat: If positive, use a commercially available mycoplasma removal agent (e.g., containing specific antibiotics like ciprofloxacin or a combination of reagents). Follow the manufacturer's protocol.

  • Retest: After the treatment period, culture the cells without the removal agent for at least two weeks and then retest to confirm elimination.

  • Prevent: Routinely test all cell stocks for mycoplasma, quarantine new cell lines, and always use sterile, filtered reagents.

Viruses:

  • Detection: Viral contamination is difficult to detect without specialized techniques like PCR, ELISA, or electron microscopy.

  • Action: There is no standard treatment to eliminate viral contamination from a cell culture. If viral contamination is confirmed, the culture must be discarded, and all associated materials must be decontaminated.

  • Prevention: Obtain cell lines from reputable cell banks that perform viral screening. Use high-quality, certified reagents.

Experimental Protocols

Protocol 1: Basic Aseptic Technique for this compound Bioassays
  • Preparation: Before starting, ensure the biosafety cabinet is running for at least 15 minutes. Wipe down all surfaces, including the inside of the cabinet and any bottles or equipment, with 70% ethanol.

  • Personal Protective Equipment (PPE): Wear a clean lab coat and sterile gloves.

  • Handling Reagents:

    • Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., DMSO).

    • Further dilute the stock solution in sterile culture medium to the final working concentration immediately before use.

    • Do not share media bottles between different cell lines.

    • Aliquot reagents into smaller, single-use volumes to minimize the risk of contaminating the entire stock.

  • Cell Handling:

    • Work with only one cell line at a time in the biosafety cabinet.

    • Perform all manipulations in the center of the cabinet, away from the front and back grilles.

    • Avoid pouring; use sterile pipettes for all liquid transfers.

    • Do not leave bottles or flasks open for extended periods.

  • Incubation: Keep the incubator clean and regularly change the water in the humidity pan (using sterile distilled water).

  • Waste Disposal: All contaminated waste (pipettes, flasks, media) should be collected in a biohazard bag and autoclaved before disposal.

Protocol 2: Mycoplasma Detection by PCR

This is a general outline; always follow the specific instructions of your chosen PCR detection kit.

  • Sample Preparation: Collect 1 ml of the cell culture supernatant from a culture that is 70-80% confluent and has been cultured for at least 72 hours.

  • DNA Extraction: Centrifuge the supernatant to pellet any mycoplasma. Extract the DNA from the pellet according to the kit's instructions.

  • PCR Amplification:

    • Prepare the PCR master mix containing the reaction buffer, dNTPs, primers (specific for mycoplasma 16S rRNA gene), and Taq polymerase.

    • Add the extracted DNA to the master mix.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water) in your run.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel.

    • Visualize the DNA bands under UV light.

    • The presence of a band of the correct size in your sample lane indicates mycoplasma contamination.

Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow start Suspicion of Contamination (e.g., cloudy media, slow growth) microscopy Microscopic Examination start->microscopy bacterial Bacterial Contamination microscopy->bacterial Motile particles? fungal Fungal Contamination microscopy->fungal Filaments/Budding? mycoplasma Mycoplasma/Virus Suspected microscopy->mycoplasma No visible microbes, but poor cell health? precipitate Precipitate Suspected microscopy->precipitate Non-motile crystals? action_discard Isolate & Discard Culture Decontaminate Workspace bacterial->action_discard fungal->action_discard action_test Perform Specific Test (e.g., PCR for Mycoplasma) mycoplasma->action_test action_precipitate Review Compound Solubility & Preparation Protocol precipitate->action_precipitate positive_test Positive Test action_test->positive_test Contamination Confirmed negative_test Negative Test action_test->negative_test No Contamination Detected treat Treat with Specific Agent (e.g., Mycoplasma removal kit) positive_test->treat negative_test->action_precipitate Consider other causes retest Retest after Treatment treat->retest

Caption: A decision tree for troubleshooting cell culture contamination.

Aseptic_Technique_Workflow Aseptic Technique Workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup prep_bsc Prepare Biosafety Cabinet (Clean & Run) prep_materials Gather & Disinfect Materials prep_bsc->prep_materials prep_ppe Wear Appropriate PPE prep_materials->prep_ppe handle_one Work with One Cell Line at a Time prep_ppe->handle_one use_pipettes Use Sterile Pipettes (No Pouring) handle_one->use_pipettes minimize_exposure Minimize Open Container Time use_pipettes->minimize_exposure dispose_waste Dispose of Waste Properly minimize_exposure->dispose_waste clean_bsc Disinfect Biosafety Cabinet dispose_waste->clean_bsc incubate Return Cultures to Incubator clean_bsc->incubate

Caption: Key steps in maintaining an aseptic workflow.

References

Improving the reproducibility of Bisnoryangonin activity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of Bisnoryangonin activity assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a naturally occurring styrylpyrone compound found in various fungi.[1][2] It is recognized for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[2] Due to its structural similarity to other bioactive flavonoids, it is hypothesized to exert its effects by modulating key signaling pathways involved in inflammation and cell proliferation.

Q2: Which signaling pathways are likely modulated by this compound?

Based on studies of structurally related compounds like wogonin and isookanin, this compound is likely to modulate inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4][5] These pathways are crucial regulators of pro-inflammatory gene expression. Therefore, assays measuring the activation of key proteins in these pathways are relevant for characterizing the activity of this compound.

Q3: What are the primary in vitro assays to assess the anti-inflammatory activity of this compound?

The primary assays for evaluating the anti-inflammatory effects of this compound include:

  • Nitric Oxide (NO) Assay: Measures the inhibition of nitric oxide production in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Cytokine Release Assays: Quantifies the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using ELISA or multiplex assays.[6]

  • Western Blot Analysis: Detects the phosphorylation status of key signaling proteins like p65 (a subunit of NF-κB) and p38 MAPK to determine the effect of this compound on these pathways.

Q4: How should I prepare this compound for cell-based assays?

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.

Troubleshooting Guides

Inconsistent Results in Nitric Oxide (NO) Assay
ProblemPossible CauseRecommended Solution
High background NO levels in untreated cells Mycoplasma contamination in cell culture.Test cell lines for mycoplasma contamination regularly. Use a mycoplasma removal agent if necessary.
Phenol red in the culture medium interfering with the Griess reagent.Use phenol red-free medium for the assay.
Low or no NO production in LPS-stimulated cells Inactive LPS.Use a fresh batch of LPS and ensure proper storage. Test the activity of the new LPS batch.
Low cell viability.Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure cells are healthy before the experiment.
Variable results between replicates Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Western Blotting for Phosphorylated Proteins
ProblemPossible CauseRecommended Solution
No or weak signal for phosphorylated protein Endogenous phosphatase activity during sample preparation.Keep samples on ice at all times and add phosphatase inhibitors to the lysis buffer.[7][8]
Insufficient protein loading.Perform a protein concentration assay (e.g., BCA) to ensure equal and sufficient protein loading in each lane.
Ineffective primary antibody.Use a primary antibody that is validated for Western blotting and recognizes the phosphorylated target.[7]
High background on the membrane Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[7]
Antibody concentration too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Multiple non-specific bands Protein degradation.Add protease inhibitors to the lysis buffer and handle samples quickly and on ice.[9]
Cross-reactivity of the secondary antibody.Use a secondary antibody that is pre-adsorbed against the species of your sample.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound activity assays for illustrative purposes.

Table 1: Inhibitory Concentration (IC50) of this compound on Pro-inflammatory Markers

AssayCell LineStimulantIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)15.2
TNF-α ReleaseTHP-1LPS (1 µg/mL)12.8
IL-6 ReleaseRAW 264.7LPS (1 µg/mL)18.5

Table 2: Effect of this compound on Cancer Cell Viability (IC50)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25.6
A549Lung Cancer32.1
HCT116Colon Cancer28.9

Experimental Protocols

Protocol 1: Nitric Oxide Assay in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2: Western Blot for Phospho-p65 NF-κB
  • Cell Lysis: After treatment with this compound and stimulation with an appropriate agonist (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p65 (Ser536) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total p65.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Activity Assays cluster_analysis Data Analysis seeding Seed Cells in Plate treatment Treat with this compound seeding->treatment stimulation Stimulate with LPS/TNF-α treatment->stimulation no_assay Nitric Oxide Assay stimulation->no_assay Supernatant cytokine_assay Cytokine ELISA stimulation->cytokine_assay Supernatant western_blot Western Blot stimulation->western_blot Cell Lysate data_quant Quantify Results no_assay->data_quant cytokine_assay->data_quant western_blot->data_quant ic50_calc Calculate IC50 data_quant->ic50_calc

Caption: Experimental workflow for assessing this compound's anti-inflammatory activity.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk LPS ikb IκB ikk->ikb Phosphorylation p65_p50 p65/p50 (NF-κB) ikb->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->ikk Inhibition dna DNA p65_p50_nuc->dna gene_expr Pro-inflammatory Gene Expression dna->gene_expr

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

References

Dealing with poor recovery of Bisnoryangonin during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of poor recovery of Bisnoryangonin during solid-phase extraction (SPE). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Poor Recovery of this compound

Low recovery of this compound during SPE can be attributed to several factors throughout the extraction process. A systematic approach to troubleshooting is crucial to identify and resolve the issue.

Initial Assessment: Where is the this compound Going?

Before optimizing, it is essential to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (Load, Wash, and Elution).

Experimental Protocol: Analyte Tracking

  • Prepare a Standard: Dissolve a known concentration of this compound standard in the same solvent as your sample.

  • Perform SPE: Process the standard solution through your current SPE protocol.

  • Collect Fractions:

    • Load Fraction: Collect the effluent as the sample is loaded onto the cartridge.

    • Wash Fraction(s): Collect the effluent from each wash step in separate vials.

    • Elution Fraction: Collect the final eluate.

  • Analyze Fractions: Quantify the concentration of this compound in each fraction using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Interpretation of Results:

Fraction Containing this compoundPotential Cause
Load Fraction Analyte breakthrough. The sorbent is not retaining the this compound.
Wash Fraction(s) Premature elution. The wash solvent is too strong and is stripping the analyte from the sorbent.
Not Detected in Any Fraction Strong irreversible binding to the sorbent, or degradation.
Low Concentration in Elution Fraction Incomplete elution. The elution solvent is not strong enough to desorb the analyte completely.
Troubleshooting Decision Tree

This decision tree provides a logical workflow for identifying and addressing the root cause of poor recovery.

SPE_Troubleshooting start Start: Poor this compound Recovery track_analyte Perform Analyte Tracking Experiment start->track_analyte in_load Analyte in Load Fraction? track_analyte->in_load in_wash Analyte in Wash Fraction? in_load->in_wash No breakthrough_causes Potential Causes: - Sample solvent too strong - Incorrect sorbent type - Insufficient sorbent mass - Flow rate too high - Improper pH in_load->breakthrough_causes Yes in_elution Analyte in Elution Fraction (but low)? in_wash->in_elution No wash_causes Potential Causes: - Wash solvent too strong - Incorrect pH in wash solvent in_wash->wash_causes Yes not_detected Analyte Not Detected? in_elution->not_detected No elution_causes Potential Causes: - Elution solvent too weak - Insufficient elution volume - Flow rate too high during elution in_elution->elution_causes Yes binding_causes Potential Causes: - Irreversible binding to sorbent - Analyte degradation not_detected->binding_causes Yes solution_breakthrough Solutions: - Dilute sample with a weaker solvent - Use a more retentive sorbent (e.g., C18) - Increase sorbent mass - Decrease loading flow rate - Adjust sample pH breakthrough_causes->solution_breakthrough solution_wash Solutions: - Decrease organic content of wash solvent - Adjust pH of wash solvent wash_causes->solution_wash solution_elution Solutions: - Increase strength of elution solvent - Increase volume of elution solvent - Decrease elution flow rate (allow soak time) elution_causes->solution_elution solution_binding Solutions: - Try a different sorbent type - Investigate analyte stability binding_causes->solution_binding

Caption: Troubleshooting workflow for poor this compound SPE recovery.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for SPE?

A1: this compound is a styrylpyrone, a type of polyphenolic compound. Its calculated LogP of 2.441 indicates it is moderately lipophilic, and it has limited water solubility. These properties suggest that a reversed-phase SPE mechanism is a suitable starting point.

PropertyValue/DescriptionImplication for SPE
Molecular Formula C₁₃H₁₀O₄-
Molecular Weight 230.22 g/mol [1]-
LogP 2.441Moderately lipophilic; suitable for reversed-phase SPE.
LogS -2.161Limited water solubility; sample should be dissolved in a solvent compatible with the SPE method.
Structure Contains hydroxyl and methoxy groups on a pyrone ring.The hydroxyl groups may allow for secondary interactions with certain sorbents.

Q2: What is a good starting SPE protocol for this compound?

A2: Based on its moderately lipophilic nature, a reversed-phase sorbent like C18 is a logical choice. The following is a general starting protocol that should be optimized for your specific sample matrix.

Experimental Protocol: Baseline Reversed-Phase SPE for this compound

SPE_Protocol cluster_protocol SPE Workflow conditioning 1. Conditioning (e.g., 1-2 mL Methanol) equilibration 2. Equilibration (e.g., 1-2 mL Water) conditioning->equilibration load 3. Sample Loading (Sample in aqueous solution, low organic content) equilibration->load wash 4. Wash (e.g., 1 mL 5-10% Methanol in Water) load->wash elution 5. Elution (e.g., 1-2 mL Methanol or Acetonitrile) wash->elution

Caption: A typical reversed-phase SPE workflow for this compound.

Q3: My analyte is eluting in the wash step. What should I do?

A3: If this compound is found in the wash fraction, your wash solvent is likely too strong, causing premature elution.

  • Action: Decrease the percentage of organic solvent in your wash step. For example, if you are using 20% methanol in water, try reducing it to 5% or 10%. The goal is to wash away more polar interferences while retaining the moderately lipophilic this compound.

Q4: I am not getting any this compound in my final eluate, and it's not in the load or wash fractions. What is happening?

A4: This suggests that the analyte is strongly and possibly irreversibly bound to the sorbent, or it may have degraded during the process.

  • Action 1 (Incomplete Elution): Your elution solvent is too weak. Increase the strength of your elution solvent. If using methanol, try acetonitrile, or a mixture containing a stronger solvent like isopropanol. You can also try increasing the volume of the elution solvent or allowing the solvent to "soak" in the sorbent bed for a few minutes before final elution to improve desorption.

  • Action 2 (Irreversible Binding): The sorbent chemistry may be interacting too strongly with this compound. Consider trying a different type of sorbent. If you are using a polymeric sorbent, try a silica-based C18 or C8. If you suspect secondary interactions (e.g., hydrogen bonding), a sorbent with a different chemistry might be beneficial.

  • Action 3 (Degradation): Investigate the stability of this compound under the pH and solvent conditions of your SPE method.

Q5: How does flow rate affect my recovery?

A5: Flow rate is a critical parameter.

  • Loading: A flow rate that is too high during sample loading can prevent efficient interaction between this compound and the sorbent, leading to breakthrough (analyte loss in the load fraction). A slower flow rate (e.g., 1-2 drops per second) is generally recommended for loading.

  • Elution: A high flow rate during elution may not allow sufficient time for the solvent to desorb the analyte from the sorbent, resulting in incomplete elution. Consider a slower flow rate or a "soak" step where the elution solvent is allowed to sit in the cartridge for a few minutes.

Q6: Should I be concerned about the pH of my sample and solvents?

A6: Yes, pH can be crucial, especially for compounds with ionizable groups. This compound has hydroxyl groups which can be ionized at higher pH values.

  • For Reversed-Phase SPE: It is generally best to work at a pH where the analyte is in its neutral, less polar form to maximize retention on the non-polar sorbent. For this compound, keeping the sample and wash solutions neutral or slightly acidic (e.g., pH 3-6) is a good starting point to ensure the hydroxyl groups are protonated.

Summary of Factors Affecting this compound Recovery

ParameterPotential Issue if Not OptimizedRecommended Action
Sorbent Choice Poor retention or irreversible binding.Start with C18 or other hydrophobic sorbent. Try different sorbent chemistries if issues persist.
Sample Solvent Too strong, causing analyte breakthrough.Dissolve/dilute the sample in a weak solvent (high aqueous content).
Wash Solvent Too strong, causing premature elution of the analyte.Use a weak solvent to remove interferences (e.g., 5-10% organic in water).
Elution Solvent Too weak, resulting in incomplete recovery.Use a strong solvent (e.g., Methanol, Acetonitrile). Increase strength or volume if needed.
Flow Rate Too high, leading to breakthrough or incomplete elution.Maintain a slow and consistent flow rate (e.g., ~1 mL/min).
pH Can affect the ionization state and polarity of the analyte.Adjust sample and wash pH to ensure this compound is in a neutral form for reversed-phase.
Sorbent Mass Insufficient mass can lead to column overload and breakthrough.Ensure the sorbent mass is adequate for the sample load.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Bisnoryangonin and Yangonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of two kavalactones, Bisnoryangonin and Yangonin. While both compounds are derived from the kava plant (Piper methysticum) and are believed to contribute to its psychoactive properties, the extent of scientific investigation into their specific mechanisms and potencies differs significantly. This document summarizes the available experimental data, outlines relevant methodologies, and visualizes key biological pathways to facilitate further research and drug discovery efforts.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the currently available quantitative and qualitative bioactivity data for this compound and Yangonin. A notable gap in the literature exists for the quantitative bioactivity of this compound, highlighting an area for future investigation.

Bioactivity ParameterYangoninThis compound / 11-methoxy-bisnoryangonin
Cannabinoid Receptor 1 (CB1) Affinity (Ki) 0.72 μM[1]Data not available
Primary Mechanism of Action CB1 receptor agonist, Potentiation of GABA-A receptorsPresumed to contribute to anxiolytic effects
Reported Biological Activities Neuroprotective, Antifungal, AnxiolyticAnxiolytic. The broader class of styrylpyrones exhibits anti-diabetic, anti-oxidative, anti-inflammatory, anti-cancer, and antiviral activities.[2][3][4]
Quantitative Bioactivity Data AvailableLimited to qualitative descriptions

Key Bioactivities and Mechanisms of Action

Yangonin has been the subject of more extensive research. It is a known ligand of the cannabinoid receptor 1 (CB1), acting as an agonist.[1] This interaction is believed to be a key contributor to the anxiolytic and psychoactive effects of kava. Additionally, Yangonin has been shown to potentiate the effects of GABA-A receptors, which is a common mechanism for anxiolytic compounds. Studies have also pointed to its neuroprotective and antifungal properties.

This compound , and more specifically its derivative 11-methoxy-bisnoryangonin , is described as an abundant metabolite in kava extracts that is responsible for their anxiolytic effects.[2] However, the precise mechanism of action and specific molecular targets have not been as thoroughly elucidated as for Yangonin. The broader chemical class to which this compound belongs, the styrylpyrones, is associated with a wide range of biological activities, suggesting potential for further investigation.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following is a representative protocol for a key experiment used to characterize the bioactivity of Yangonin.

Cannabinoid Receptor (CB1) Binding Assay

This assay is used to determine the binding affinity of a compound to the CB1 receptor.

Objective: To quantify the binding affinity (Ki) of Yangonin for the human CB1 receptor.

Materials:

  • Human recombinant CB1 receptors (expressed in a suitable cell line, e.g., CHO or HEK293 cells)

  • Radioligand, e.g., [3H]CP-55,940

  • Test compound (Yangonin)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN 55,212-2)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Cell membranes expressing the CB1 receptor are prepared and stored at -80°C. On the day of the assay, membranes are thawed and suspended in the assay buffer.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (Yangonin).

  • Incubation: The plates are incubated for a set period (e.g., 90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of Yangonin (the concentration at which it displaces 50% of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway of Yangonin and a general workflow for comparative bioactivity screening.

Yangonin_Signaling_Pathway Yangonin Yangonin CB1_Receptor CB1 Receptor Yangonin->CB1_Receptor Binds to GABA_A_Receptor GABA-A Receptor Yangonin->GABA_A_Receptor Modulates G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream_Effects Downstream Cellular Effects (e.g., Anxiolysis) cAMP->Downstream_Effects Modulates GABA_Potentiation Potentiation of GABAergic signaling GABA_A_Receptor->GABA_Potentiation GABA_Potentiation->Downstream_Effects

Caption: Signaling pathway of Yangonin via CB1 receptor and GABA-A receptor modulation.

Bioactivity_Screening_Workflow Compound_Library Compound Library (this compound, Yangonin) Primary_Screening Primary Screening (e.g., Receptor Binding Assays) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (e.g., Cell-based functional assays) Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action Lead_Compound Lead Compound Profile Mechanism_of_Action->Lead_Compound

Caption: General workflow for comparative bioactivity screening of compounds.

References

Navigating Kavalactone Immunoassays: A Guide to Understanding Cross-reactivity with Bisnoryangonin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of kavalactones are critical for both quality control of Piper methysticum (kava) extracts and for pharmacokinetic studies. Immunoassays offer a high-throughput and sensitive method for such analyses. However, the potential for cross-reactivity with structurally similar analogues, such as bisnoryangonin, can lead to inaccurate results. This guide provides a comparative analysis of kavalactone immunoassays, with a focus on the anticipated cross-reactivity of this compound, supported by structural comparisons and a detailed experimental protocol.

Understanding the Challenge: Kavalactone Structural Similarity

The six major kavalactones—kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin—share a common α-pyrone backbone but differ in their substitutions. This compound, a demethylated analogue of yangonin, presents a significant potential for cross-reactivity in immunoassays developed to detect yangonin or other kavalactones. The degree of cross-reactivity is dependent on the specificity of the antibodies used in the assay, which are typically raised against a specific kavalactone conjugated to a carrier protein.

Comparative Analysis of Kavalactones

The structural similarities between the major kavalactones and this compound are key to predicting their cross-reactivity in an immunoassay. The following table highlights these structural features.

KavalactoneR1 SubstitutionR2 SubstitutionDouble Bond at C7-C8Potential for Cross-Reactivity with Yangonin Antibody
Yangonin OCH₃OCH₃YesHigh (Target Analyte)
This compound OHOHYesHigh
Desmethoxyyangonin HOCH₃YesModerate to High
Kavain HHYesModerate
Methysticin -O-CH₂-O- (at R1 & C5)HYesLow to Moderate
Dihydrokavain HHNoLow
Dihydromethysticin -O-CH₂-O- (at R1 & C5)HNoLow

This table is based on structural comparisons and predicted immunological cross-reactivity. Actual cross-reactivity percentages would need to be determined experimentally.

Experimental Protocol: Competitive ELISA for Kavalactone Quantification

This protocol outlines a typical indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of a specific kavalactone (e.g., yangonin) and the determination of cross-reactivity with analogues like this compound.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., Yangonin-BSA conjugate)

  • Primary antibody (e.g., anti-Yangonin monoclonal antibody)

  • Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Standard solutions of the target kavalactone (e.g., Yangonin)

  • Standard solutions of potentially cross-reacting compounds (e.g., this compound, other major kavalactones)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., 1 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of standard solutions or samples containing the kavalactones to the wells. Immediately add 50 µL of the primary antibody solution (at a pre-determined optimal dilution) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (at an optimal dilution) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the logarithm of the standard concentrations of the target kavalactone.

  • Determine the concentration of the kavalactone in the samples by interpolating their absorbance values on the standard curve.

  • Calculate the percentage cross-reactivity of analogues using the following formula: % Cross-reactivity = (Concentration of target kavalactone at 50% inhibition / Concentration of analogue at 50% inhibition) x 100

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the biological context, the following diagrams illustrate the immunoassay workflow and the metabolic pathway of yangonin.

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating 1. Coating with Yangonin-BSA Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking with BSA Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Competition 5. Add Sample/Standard & Anti-Yangonin Ab Washing2->Competition Washing3 6. Washing Competition->Washing3 Secondary_Ab 7. Add Secondary Ab-HRP Washing3->Secondary_Ab Washing4 8. Washing Secondary_Ab->Washing4 Substrate 9. Add TMB Substrate Washing4->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read at 450 nm Stop->Read

Caption: Workflow of a competitive ELISA for kavalactone detection.

The metabolism of kavalactones is an important consideration in drug development and toxicology. The primary routes of metabolism include hydroxylation and demethylation.[1] The demethylation of yangonin is particularly relevant to the discussion of this compound.

Kavalactone_Metabolism Yangonin Yangonin (C₁₅H₁₄O₄) Desmethoxyyangonin 12-Desmethylyangonin Yangonin->Desmethoxyyangonin Demethylation (CYP450) Hydroxylation_Products Hydroxylated Metabolites Yangonin->Hydroxylation_Products Hydroxylation This compound This compound (Hypothetical Metabolite) Desmethoxyyangonin->this compound Further Demethylation (CYP450) Conjugation Glucuronide and Sulfate Conjugates Desmethoxyyangonin->Conjugation Conjugation Hydroxylation_Products->Conjugation Conjugation

Caption: Metabolic pathway of Yangonin, including demethylation.

Conclusion

While specific immunoassay kits for all kavalactones, particularly this compound, may not be commercially available, the development of such assays is feasible. Understanding the principles of immunoassay cross-reactivity, informed by the structural similarities of kavalactones, is paramount for any researcher working with these compounds. The provided experimental protocol serves as a foundational method for developing and validating a kavalactone immunoassay. Careful validation, including the assessment of cross-reactivity with all relevant analogues, is essential to ensure the accuracy and reliability of the obtained data. This diligence is critical for advancing our understanding of the therapeutic potential and safety of kava-derived products.

References

Unveiling the Anti-Cancer Potential of Styrylpyrones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-cancer effects of styrylpyrone compounds in various cancer cell lines, offering a comparative perspective against other established anti-cancer agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence, experimental data, and underlying mechanisms of action.

Styrylpyrones, a class of naturally occurring phenolic compounds, have garnered significant attention in oncological research for their potential anti-proliferative and cytotoxic activities against various cancer cells. While direct experimental data on the anti-cancer effects of 11-Methoxy-Bisnoryangonin remains limited in publicly accessible research, this guide will delve into the anti-cancer properties of a closely related and well-studied styrylpyrone, Goniodiol, isolated from Goniothalamus maewongensis. We will compare its performance with other known anti-cancer agents, providing a framework for understanding the potential therapeutic applications of this compound class.

Comparative Analysis of Cytotoxicity

The anti-proliferative activity of Goniodiol has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potency. For comparative purposes, data for other known anti-cancer compounds are also presented.

CompoundCell LineCancer TypeIC50 (µM)
Goniodiol A549Non-small cell lung cancerData not available
GLC4Small cell lung cancerData not available
K562ErythroleukemiaData not available
Doxorubicin A549Non-small cell lung cancer~0.1 µM
K562Erythroleukemia~0.05 µM
Cisplatin A549Non-small cell lung cancer~5 µM
GLC4Small cell lung cancer~1 µM

Note: Specific IC50 values for Goniodiol were not explicitly provided in the available search results. The table structure is provided as a template for data presentation.

Studies have shown that styrylpyrone compounds exhibit significant toxicity towards small cell lung cancer cells compared to non-small cell lung cancer cells[1]. Interestingly, Goniodiol was found to be unrecognized by multidrug resistance proteins (ABCB1 and ABCC1), suggesting its potential efficacy in treating resistant cancers[1].

Mechanisms of Action: Cell Cycle Arrest

A key mechanism through which Goniodiol exerts its anti-cancer effects is the induction of cell cycle arrest. The study on the styrylpyrone from Goniothalamus maewongensis revealed that it induces cell cycle arrest at the G2/M phase in A549 (non-small cell lung cancer), GLC4 (small cell lung cancer), and K562 (erythroleukemia) cell lines[1]. In contrast, in resistant cell lines, the arrest was observed at the G0/G1 or S-phase[1].

Objective: To determine the effect of a test compound on cell cycle distribution.

Materials:

  • Cancer cell lines (e.g., A549, GLC4, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., Goniodiol)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). A vehicle-treated control group should be included.

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.

  • Cell Collection and Fixation: Collect the cells by centrifugation, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Signaling Pathways and Molecular Interactions

The induction of cell cycle arrest by anti-cancer agents often involves the modulation of complex signaling pathways that regulate cell proliferation and survival. While the specific pathways affected by Bisnoryangonin are yet to be elucidated, the following diagram illustrates a general representation of a cell cycle regulation pathway often targeted by anti-cancer compounds.

Cell_Cycle_Regulation cluster_0 G1 Phase cluster_1 S Phase cluster_2 G2 Phase cluster_3 M Phase G1 G1 CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S S E2F->S promotes transition G2 G2 CyclinE_CDK2 Cyclin E / CDK2 M M CyclinA_CDK2 Cyclin A / CDK2 CyclinB_CDK1 Cyclin B / CDK1 GrowthFactors Growth Factors GrowthFactors->G1 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates p21 p21 p53->p21 induces p21->CyclinD_CDK46 inhibits p21->CyclinE_CDK2 inhibits Styrylpyrone Styrylpyrone (e.g., Goniodiol) Styrylpyrone->G2 Arrests at G2/M

Caption: General overview of cell cycle regulation and potential intervention by styrylpyrones.

Experimental Workflow for Anti-Cancer Drug Screening

The process of identifying and validating the anti-cancer effects of a novel compound like a styrylpyrone involves a multi-step experimental workflow.

Experimental_Workflow Start Compound Isolation / Synthesis Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling InVivo In Vivo Animal Studies CellCycle->InVivo Apoptosis->InVivo Signaling->InVivo End Lead Compound for Further Development InVivo->End

Caption: A typical experimental workflow for evaluating the anti-cancer properties of a novel compound.

Conclusion and Future Directions

The available evidence suggests that styrylpyrones, as a class of natural compounds, hold promise as potential anti-cancer agents. The ability of Goniodiol to induce cell cycle arrest, particularly in a manner that may overcome multidrug resistance, warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound and other styrylpyrones. Comprehensive studies, including in vivo animal models, are necessary to validate their therapeutic efficacy and safety profiles before they can be considered for clinical development. The comparative framework provided in this guide serves as a foundation for positioning these novel compounds within the existing landscape of cancer therapeutics.

References

A Comparative Analysis of Bisnoryangonin and Desmethoxyyangonin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biochemical and pharmacological profiles of two distinct, naturally derived compounds, Bisnoryangonin and Desmethoxyyangonin, reveals differing mechanisms of action and therapeutic potential. This guide provides a comparative analysis based on available experimental data, detailing their effects on key signaling pathways and offering insights into their potential applications in drug discovery.

This compound, a styrylpyrone found in various fungi, and Desmethoxyyangonin, a major kavalactone from the kava plant (Piper methysticum), both exhibit notable biological activities. While this compound is recognized for its anti-inflammatory and antioxidant properties, Desmethoxyyangonin is distinguished by its potent inhibitory effects on monoamine oxidase B (MAO-B) and its modulation of inflammatory pathways. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of these two compounds.

Quantitative Bioactivity Analysis

To facilitate a direct comparison of the biological activities of this compound and Desmethoxyyangonin, the following table summarizes key quantitative data from various in vitro assays. A significant gap in publicly available data exists for this compound, limiting a direct, comprehensive comparison across all metrics.

Target/AssayThis compoundDesmethoxyyangoninReference Compound/Assay Details
Anti-Inflammatory Activity
TNF-α Release InhibitionNo data availableIC₅₀: 17 µMAssay conducted in BALB/3T3 cells treated with okadaic acid.[1]
NF-κB InhibitionNo data availableIC₅₀: 33 µg/mLInhibition of TNF-alpha-induced NF-kappaB expression in human A549 cells.
Cyclooxygenase (COX) InhibitionReported to inhibitNo data availableSpecific IC₅₀ values for this compound are not readily available in published literature.
Enzyme Inhibition
Monoamine Oxidase-A (MAO-A)No data availableIC₅₀: 4.44 µM
Monoamine Oxidase-B (MAO-B)No data availableIC₅₀: 0.123 µM; 0.251 µM
Xanthine Oxidase InhibitionReported to inhibitNo data availableSpecific IC₅₀ values for this compound are not readily available in published literature.
Carboxylesterase 1 (CES1) InhibitionNo data availableKᵢ: 25.2 µM
Antioxidant Activity
DPPH Radical ScavengingNo data availableNo data available

Signaling Pathway Modulation

Desmethoxyyangonin: Inhibition of Pro-inflammatory Pathways

Desmethoxyyangonin has been demonstrated to exert its anti-inflammatory effects through the modulation of key signaling cascades, including the NF-κB and JAK/STAT pathways. In lipopolysaccharide (LPS)-stimulated macrophages, Desmethoxyyangonin inhibits the activation of the IKK complex, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB. Furthermore, it has been shown to inhibit the Jak2/STAT3 signaling pathway.

Desmethoxyyangonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex IkBa IκBα IKK_complex->IkBa P NFkB NF-κB IkBa->NFkB NFkB_n NF-κB NFkB->NFkB_n Desmethoxyyangonin Desmethoxyyangonin Desmethoxyyangonin->IKK_complex JAK2 JAK2 Desmethoxyyangonin->JAK2 STAT3 STAT3 JAK2->STAT3 P STAT3_n STAT3 STAT3->STAT3_n Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes STAT3_n->Pro_inflammatory_Genes Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK2 Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Desmethoxyyangonin's inhibition of NF-κB and JAK/STAT pathways.
This compound: Biosynthesis and Proposed Anti-Inflammatory Action

This compound serves as a precursor in the biosynthesis of other kavalactones. Its own anti-inflammatory activity is reported to involve the inhibition of cyclooxygenase (COX) and xanthine oxidase. However, detailed mechanistic studies on its interaction with downstream signaling pathways like MAPK are not yet available.

Bisnoryangonin_Pathway cluster_biosynthesis Biosynthesis cluster_action Anti-inflammatory Action p_Coumaroyl_CoA p-Coumaroyl-CoA SPS Stilbene Synthase p_Coumaroyl_CoA->SPS Malonyl_CoA Malonyl-CoA Malonyl_CoA->SPS Bisnoryangonin_b This compound SPS->Bisnoryangonin_b Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Xanthine Xanthine XO Xanthine Oxidase Xanthine->XO Uric_Acid Uric Acid XO->Uric_Acid Bisnoryangonin_a This compound Bisnoryangonin_a->COX Bisnoryangonin_a->XO

Caption: Biosynthesis of this compound and its proposed anti-inflammatory targets.

Experimental Protocols

General Protocol for Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Arachidonic acid is prepared as the substrate.

  • Reaction Mixture: In a microplate well, the reaction mixture is prepared containing the enzyme, hematin (a cofactor), and the test compound (this compound or Desmethoxyyangonin) at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of arachidonic acid. The plate is then incubated at 37°C for a specified time (e.g., 10-20 minutes).

  • Termination and Detection: The reaction is terminated by adding a stop solution (e.g., 1 M HCl). The production of prostaglandins (e.g., PGE₂) is quantified using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the prostaglandin levels in the presence and absence of the test compound. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

General Protocol for DPPH Radical Scavenging Assay

This protocol provides a general procedure for evaluating the antioxidant activity of compounds using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared. The test compounds (this compound or Desmethoxyyangonin) and a positive control (e.g., ascorbic acid) are prepared in a suitable solvent at various concentrations.

  • Reaction Setup: In a microplate, the test compound solutions are mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

General Protocol for Xanthine Oxidase Inhibition Assay

This protocol describes a general method to screen for inhibitors of xanthine oxidase.

  • Reagent Preparation: A solution of xanthine oxidase in phosphate buffer (e.g., pH 7.5) is prepared. Xanthine is prepared as the substrate. The test compounds (this compound or Desmethoxyyangonin) are dissolved in a suitable solvent.

  • Reaction Mixture: In a microplate, the enzyme solution is pre-incubated with the test compound at various concentrations for a short period.

  • Reaction Initiation: The reaction is initiated by adding the xanthine substrate.

  • Detection: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a microplate reader.

  • Data Analysis: The rate of uric acid production is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. The IC₅₀ value is calculated from the dose-response curve.

Conclusion and Future Directions

The available data indicates that Desmethoxyyangonin is a potent and selective inhibitor of MAO-B with well-defined anti-inflammatory actions through the NF-κB and JAK/STAT pathways. In contrast, while this compound is implicated in anti-inflammatory and antioxidant responses, a significant lack of quantitative data hinders a direct and comprehensive comparison.

For researchers and drug development professionals, Desmethoxyyangonin presents a promising lead compound for neurological and inflammatory disorders. Future research should focus on in vivo efficacy and safety profiling. For this compound, there is a clear need for further investigation to quantify its biological activities and elucidate its mechanisms of action. Direct comparative studies of these two compounds under standardized assay conditions would be highly valuable to the scientific community. The development of robust and reproducible experimental protocols is paramount to generating the high-quality data necessary for advancing these natural products in the drug discovery pipeline.

References

A Head-to-Head Comparison of Bisnoryangonin and Methysticin: A Review of Current Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroactive compounds, the kavalactones stand out for their significant pharmacological potential. Among these, Methysticin has been the subject of considerable research. This guide provides a comparative overview of Methysticin and the less-studied Bisnoryangonin, summarizing the available experimental data to inform researchers, scientists, and drug development professionals.

Overview of Methysticin

Methysticin is a prominent kavalactone found in the kava plant (Piper methysticum) and is recognized for a range of biological activities.[1]

Pharmacological Properties of Methysticin
Property Description Supporting Data
Neuroprotection Exhibits neuroprotective effects against amyloid-β induced neurotoxicity by activating the Nrf2 pathway in neurons and astroglia.[1]
Neuromodulation Acts as a positive modulator of the GABAA receptor, enhancing the binding of the receptor ligand [3H]bicuculline methochloride by approximately 18% to 28% at a concentration of 0.1 micromolar.[2] It also inhibits the peak amplitude of voltage-gated Na+ channels in hippocampal neurons.[1]
Anti-inflammatory Activity Inhibits the activation of NF-κB in lung adenocarcinoma tissue, suggesting potential anti-inflammatory benefits.[1]
Enzyme Inhibition Strongly and irreversibly inhibits CYP2C9 in a time-, concentration-, and NADPH-dependent manner, with approximately 85% inhibition at 50 μM.[2][3]
Enzyme Induction Induces the expression of the hepatic enzyme CYP1A1 in a concentration-dependent manner.[3]
Antifungal Activity Shows antimicrobial efficacy against species of Fusarium, Trichoderma, and Colletotrichum.[1]
Signaling Pathways of Methysticin

GABAergic Modulation:

Methysticin positively modulates the GABA-A receptor, enhancing the inhibitory effects of GABA. This action is distinct from that of benzodiazepines, as it does not affect the benzodiazepine binding site.[2] The structural features of methysticin, such as its angular lactone ring, are crucial for this activity.[2]

GABA_A_Modulation Methysticin Methysticin GABA_A GABA-A Receptor Methysticin->GABA_A Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel Opening GABA_A->Chloride_Channel Activates GABA GABA GABA->GABA_A Binds Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition

Methysticin's positive allosteric modulation of the GABA-A receptor.

CYP1A1 Induction Pathway:

Methysticin has been identified as a potent inducer of the cytochrome P450 enzyme CYP1A1. This induction is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3]

CYP1A1_Induction Methysticin Methysticin AhR Aryl Hydrocarbon Receptor (AhR) Methysticin->AhR Binds and Activates ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) AhR->XRE Binds to ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Promotes Transcription CYP1A1_Protein CYP1A1 Protein (Enzyme) CYP1A1_Gene->CYP1A1_Protein Translation

Induction of CYP1A1 by Methysticin via the AhR signaling pathway.

The Enigma of this compound

In stark contrast to Methysticin, there is a significant lack of publicly available experimental data on the pharmacological properties and biological activities of this compound. The majority of search results refer to a related but distinct compound, 11-methoxy-bisnoryangonin .

11-Methoxy-Bisnoryangonin: A Biosynthetic Perspective

Research has focused on the de novo biosynthesis of 11-methoxy-bisnoryangonin in engineered Escherichia coli.[4][5] This styrylpyrone has been successfully produced from a simple glucose medium, with production titers increased through metabolic engineering.[4][5] This work highlights the potential for microbial production of such compounds, which are otherwise obtained by extraction from plant or mushroom sources.[5]

The biosynthetic pathway involves five genes, including a styrylpyrone synthase (SPS)-like polyketide synthase (PKS) identified from Piper nigrum (black pepper).[4][6]

Methoxy_Bisnoryangonin_Biosynthesis L_Tyrosine L-Tyrosine Ferulic_Acid Ferulic Acid L_Tyrosine->Ferulic_Acid optal, sam5, com (Engineered E. coli) Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4cl2nt Methoxy_this compound 11-methoxy-bisnoryangonin Feruloyl_CoA->Methoxy_this compound pnpks (SPS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Methoxy_this compound pnpks (SPS)

Engineered biosynthetic pathway for 11-methoxy-bisnoryangonin in E. coli.

While styrylpyrones, in general, have been reported to exhibit anti-diabetic, anti-oxidative, anti-platelet, anti-inflammatory, anti-cancer, and antiviral activities, specific experimental data for this compound remains elusive.[4]

Conclusion and Future Directions

The available evidence clearly positions Methysticin as a multifaceted pharmacological agent with well-documented neuroprotective, neuromodulatory, and enzyme-modulating properties. Its mechanisms of action, particularly concerning GABA-A receptor modulation and CYP1A1 induction, are supported by experimental data.

Conversely, this compound remains a largely uncharacterized molecule. The research focus on the biosynthesis of the related compound, 11-methoxy-bisnoryangonin, suggests an interest in the therapeutic potential of this class of compounds. However, a direct comparison with Methysticin is not currently possible due to the absence of pharmacological data for this compound.

Future research should aim to isolate or synthesize this compound and conduct comprehensive in vitro and in vivo studies to elucidate its pharmacological profile. Such studies would be crucial to determine if this compound shares any of the therapeutic properties of Methysticin or possesses a unique biological activity profile, thereby warranting further investigation for drug development.

Experimental Protocols

Detailed experimental protocols for the key experiments cited can be found in the primary research articles. For example, the methodology for assessing CYP1A1 induction by Methysticin, including cell culture, Western blot analysis, and luciferase reporter assays, is described in detail by Li et al. (2011). Similarly, the protocols for evaluating the effects of Methysticin on GABA-A receptor binding can be found in the relevant pharmacological literature. Researchers are encouraged to consult these original sources for comprehensive experimental details.

References

In Vivo Therapeutic Potential of Bisnoryangonin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vivo validation of Bisnoryangonin's therapeutic potential is not yet available in published literature, its structural similarity to other well-researched kavalactones, particularly Yangonin, allows for a comparative analysis of its potential therapeutic applications. This guide provides an overview of the inferred therapeutic potential of this compound based on in vitro studies of related compounds, compares it with existing therapeutic alternatives, and provides detailed experimental protocols from these foundational studies.

Inferred Therapeutic Profile of this compound

This compound is a kavalactone, a class of compounds found in the kava plant (Piper methysticum). Kavalactones are known for their psychoactive and potential anticancer properties. Based on the activities of its close analog, Yangonin, this compound is hypothesized to have therapeutic potential in two primary areas: oncology and neurology.

Comparison with Alternative Therapies

The following tables provide a comparative overview of the potential therapeutic applications of this compound (inferred from Yangonin data) against current standard-of-care treatments for bladder cancer, oral squamous cell carcinoma, and anxiety disorders.

Table 1: Comparison of Potential Anticancer Activity (Bladder Cancer)
FeatureInferred Potential of this compound (from Yangonin data)Docetaxel (Chemotherapy)Flavokawain A (Natural Product)
Mechanism of Action Induces autophagic cell death by inhibiting the mTOR pathway.[1]Stabilizes microtubules, leading to cell cycle arrest and apoptosis.Induces apoptosis.
Cellular Effects Induces formation of autophagic vesicles.[1]Mitotic arrest at the G2/M phase.Caspase activation, DNA fragmentation.
Synergistic Potential Synergistic with Docetaxel and Flavokawain A in in vitro bladder cancer cell lines.[1]Standard of care, often used in combination with other agents.Synergistic with Yangonin.[1]
Known Side Effects UnknownMyelosuppression, neuropathy, fluid retention.Unknown in clinical settings.
Table 2: Comparison of Potential Anticancer Activity (Oral Squamous Cell Carcinoma)
FeatureInferred Potential of this compound (from Yangonin data)Cisplatin (Chemotherapy)Cetuximab (Targeted Therapy)
Mechanism of Action Reduces cell proliferation, migration, and invasion.[1]Forms DNA adducts, leading to apoptosis.EGFR inhibitor, blocks downstream signaling.
Cellular Effects Significant reduction in proliferation of OSCC cell lines.[1]DNA damage, cell cycle arrest.Inhibition of cell growth, induction of apoptosis.
Selectivity Showed selective reduction in proliferation of cancer cells over normal oral keratinocytes in vitro.[1]Non-selective, affects all rapidly dividing cells.Targets cells expressing EGFR.
Known Side Effects UnknownNephrotoxicity, ototoxicity, nausea.Skin rash, infusion reactions.
Table 3: Comparison of Potential Anxiolytic Activity
FeatureInferred Potential of this compound (from Kavalactone data)Benzodiazepines (e.g., Diazepam)Selective Serotonin Reuptake Inhibitors (SSRIs; e.g., Fluoxetine)
Mechanism of Action Modulation of GABA-A receptors, binding to CB1 receptors (specifically Yangonin), and inhibition of MAO-B.[2]Positive allosteric modulator of GABA-A receptors.Inhibits the reuptake of serotonin in the synaptic cleft.
Receptor Targets GABA-A, CB1, MAO-B.[2]GABA-A receptor.Serotonin transporter (SERT).
Onset of Action Likely rapid, similar to other kavalactones.Rapid.Delayed (weeks).
Known Side Effects Potential for hepatotoxicity with long-term use of kava extracts.Sedation, dependence, withdrawal symptoms.Nausea, insomnia, sexual dysfunction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on data from related kavalactones, and a general workflow for assessing anticancer activity in vitro.

cluster_0 Anticancer (mTOR Pathway) Yangonin Yangonin mTOR mTOR Yangonin->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits CellDeath Cell Death Autophagy->CellDeath induces cluster_1 Anxiolytic Mechanisms Kavalactones Kavalactones GABA_A GABA-A Receptor Kavalactones->GABA_A modulates CB1 CB1 Receptor Kavalactones->CB1 binds (Yangonin) MAO_B MAO-B Kavalactones->MAO_B inhibits AnxiolyticEffect Anxiolytic Effect GABA_A->AnxiolyticEffect CB1->AnxiolyticEffect MAO_B->AnxiolyticEffect cluster_2 In Vitro Anticancer Workflow CellCulture Cancer Cell Culture (e.g., OSCC lines) Treatment Treatment with This compound CellCulture->Treatment Proliferation Proliferation Assay (e.g., MTS) Treatment->Proliferation Migration Migration Assay (e.g., Transwell) Treatment->Migration Invasion Invasion Assay (e.g., Matrigel) Treatment->Invasion DataAnalysis Data Analysis Proliferation->DataAnalysis Migration->DataAnalysis Invasion->DataAnalysis

References

In-Depth Comparative Analysis of Bisnoryangonin's Inhibitory Potency Awaits Elucidation of a Definitive Molecular Target

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive benchmark of the styrylpyrone Bisnoryangonin against known inhibitors is currently precluded by the absence of a specifically identified molecular target for its biological activities. While the compound has demonstrated antimicrobial properties, the precise enzyme or signaling pathway it modulates to exert these effects remains to be elucidated in the scientific literature.

For researchers, scientists, and drug development professionals, a direct comparison of a compound's potency with established inhibitors is a critical step in evaluating its therapeutic potential. This process hinges on the identification of a common molecular target. Once a target is known, standardized in vitro assays can be employed to determine and compare the half-maximal inhibitory concentrations (IC50) or other potency metrics of the novel compound and existing inhibitors.

Without a known molecular target for this compound, a direct, data-driven comparison with other inhibitors is not feasible. The scientific community has yet to publish research that definitively pinpoints the specific protein or pathway that this compound interacts with to produce its observed biological effects.

Future Directions for Benchmarking this compound

To enable the creation of a comparative guide as requested, the following experimental workflow would be necessary:

G A Target Identification Assays (e.g., Affinity Chromatography, Yeast Two-Hybrid) B Identification of this compound's Specific Molecular Target(s) A->B C Literature Search for Known Inhibitors of the Identified Target B->C D In Vitro Potency Assays (e.g., Enzyme Inhibition Assay) C->D E Determine IC50 Values for This compound and Known Inhibitors D->E F Comparative Data Analysis and Visualization E->F

Caption: Proposed experimental workflow for benchmarking this compound.

Hypothetical Experimental Protocol: Enzyme Inhibition Assay

Should a specific enzyme target be identified for this compound, a standard protocol to determine its inhibitory potency would be as follows. This is a generalized protocol and would require optimization based on the specific enzyme and substrate.

Objective: To determine the IC50 value of this compound against its target enzyme and compare it to a known inhibitor.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • This compound

  • Known reference inhibitor

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding substrate in the appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound and the known inhibitor in the assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of either this compound or the known inhibitor.

    • Include control wells with the enzyme and buffer alone (100% activity) and wells with buffer only (background).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of enzyme inhibition for each concentration of the compounds compared to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for both this compound and the known inhibitor.

This guide will be updated with comparative data tables and relevant signaling pathway diagrams once the molecular target of this compound is identified and the corresponding experimental data becomes available in the peer-reviewed literature. Researchers are encouraged to pursue target identification studies to move our understanding of this compound's mechanism of action forward.

Orthogonal Validation of Bisnoryangonin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of Bisnoryangonin, a naturally occurring styrylpyrone. Given the known biological activities of related styrylpyrone compounds, which include the modulation of signaling pathways often driven by kinases, this document will focus on methodologies applicable to validating a hypothesized kinase inhibitor mechanism.[1][2] The orthogonal approaches discussed—in vitro kinase assays, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Cellular Thermal Shift Assay (CETSA)—offer complementary insights into the direct binding and functional effects of this compound on its putative target.

Section 1: Comparative Overview of Orthogonal Methods

A multi-faceted approach is crucial for robustly validating the mechanism of action of a novel compound. Orthogonal methods, which rely on different physical principles, provide layers of evidence to confirm target engagement and functional modulation. The following table summarizes the key characteristics of each technique discussed in this guide.

Method Principle Key Parameters Measured Advantages Limitations
In Vitro Kinase Assay Measures the transfer of a phosphate group from ATP to a substrate by a specific kinase in the presence of an inhibitor.IC₅₀ (half-maximal inhibitory concentration)Directly assesses functional inhibition of the target enzyme.Can be prone to artifacts from assay conditions; does not confirm direct binding.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a target molecule.[3][4]K_D (dissociation constant), ΔH (enthalpy change), ΔS (entropy change), Stoichiometry (n)Provides a complete thermodynamic profile of the binding interaction without labeling.[5][6]Requires relatively large amounts of pure protein and compound; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand (analyte) binds to an immobilized target (ligand).[7][8]K_D, k_a (association rate), k_d (dissociation rate)Real-time kinetic data; high sensitivity; label-free detection of the analyte.[9][10]Requires immobilization of the target, which can affect its conformation and activity; potential for mass transport limitations.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[11][12]K_DLow sample consumption; can be performed in complex biological liquids like cell lysates; wide range of affinities can be measured.[13][14]Requires one binding partner to be fluorescently labeled (either intrinsically or extrinsically).
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein in intact cells or cell lysates upon ligand binding.[15][16]T_m (melting temperature) shift, EC₅₀ (cellular target engagement)Confirms target engagement in a physiological context (intact cells); no need for compound modification.[15]Throughput can be limited for traditional Western blot-based readout; requires a specific antibody for the target protein.

Section 2: Experimental Protocols

Detailed methodologies for each orthogonal approach are provided below. These protocols are generalized and may require optimization for the specific target and compound.

This protocol describes a typical radioactive filter-binding assay to determine the IC₅₀ of this compound against a target kinase.

  • Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[17]

  • Kinase Reaction: In a 96-well plate, combine the target kinase (e.g., 5-10 nM), the peptide substrate (e.g., 10-20 µM), and varying concentrations of this compound in the kinase reaction buffer.

  • Initiate Reaction: Add [γ-³²P]ATP (e.g., 10 µM with a specific activity of ~500 cpm/pmol) to start the reaction.[17]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 3% phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This protocol outlines the steps to measure the binding affinity and thermodynamics of this compound to a target protein.

  • Sample Preparation: Dialyze both the target protein and this compound extensively against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to minimize buffer mismatch heats.[18] Degas the solutions before use.[5]

  • ITC Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the target protein (e.g., 10-20 µM) into the sample cell and this compound (e.g., 100-200 µM) into the injection syringe.[5]

  • Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Acquisition: The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis: Integrate the raw data peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of this compound to the target protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K_D, ΔH, and stoichiometry (n). The entropy change (ΔS) can then be calculated.

This protocol details the procedure for analyzing the binding kinetics of this compound to an immobilized target protein.

  • Sensor Chip Preparation: Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • Target Immobilization: Inject the target protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached. Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis: Inject a series of concentrations of this compound in running buffer (e.g., PBS with 0.05% Tween 20) over the immobilized target surface. Include a zero-concentration (buffer only) injection for double referencing.

  • Regeneration: After each this compound injection, regenerate the sensor surface by injecting a small pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: Subtract the reference channel data and the buffer blank from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

This protocol describes how to measure the binding affinity between this compound and a fluorescently labeled target protein.

  • Target Labeling: Label the target protein with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation) according to the manufacturer's protocol. Ensure that the labeling does not affect the protein's activity.

  • Sample Preparation: Prepare a serial dilution of this compound in MST buffer (e.g., PBS with 0.05% Tween 20). Mix each dilution with a constant concentration of the labeled target protein (e.g., 20-50 nM).[13]

  • Capillary Loading: Load the samples into MST capillaries.[12]

  • MST Measurement: Place the capillaries into the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence change as the molecules move.[12]

  • Data Analysis: Plot the change in normalized fluorescence against the logarithm of the this compound concentration. Fit the data to the K_D model to determine the dissociation constant.

This protocol outlines the steps to confirm the engagement of this compound with its target protein in a cellular context.

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either vehicle control or different concentrations of this compound for a specific time (e.g., 1-2 hours).

  • Heating: Heat the cell suspensions at various temperatures for 3 minutes to generate a melt curve, or at a single optimized temperature for isothermal dose-response analysis.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[15]

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: For melt curves, plot the percentage of soluble protein against temperature to determine the T_m. A shift in T_m in the presence of this compound indicates target engagement. For isothermal dose-response, plot the amount of soluble protein against the logarithm of this compound concentration to determine the cellular EC₅₀.

Section 3: Data Presentation

The following tables provide examples of how quantitative data from these orthogonal methods can be presented for comparison.

Table 1: Functional Inhibition and Binding Affinity of this compound

Method Parameter This compound Control Compound (e.g., Staurosporine)
In Vitro Kinase AssayIC₅₀ (nM)[Insert experimental value][Insert experimental value]
Isothermal Titration Calorimetry (ITC)K_D (nM)[Insert experimental value][Insert experimental value]
Surface Plasmon Resonance (SPR)K_D (nM)[Insert experimental value][Insert experimental value]
Microscale Thermophoresis (MST)K_D (nM)[Insert experimental value][Insert experimental value]

Table 2: Kinetic and Thermodynamic Parameters of this compound Binding

Method Parameter This compound Control Compound
Surface Plasmon Resonance (SPR)k_a (M⁻¹s⁻¹)[Insert experimental value][Insert experimental value]
k_d (s⁻¹)[Insert experimental value][Insert experimental value]
Isothermal Titration Calorimetry (ITC)ΔH (kcal/mol)[Insert experimental value][Insert experimental value]
-TΔS (kcal/mol)[Insert experimental value][Insert experimental value]
Stoichiometry (n)[Insert experimental value][Insert experimental value]

Table 3: Cellular Target Engagement of this compound

Method Parameter This compound Control Compound
Cellular Thermal Shift Assay (CETSA)ΔT_m (°C)[Insert experimental value][Insert experimental value]
Cellular EC₅₀ (µM)[Insert experimental value][Insert experimental value]

Section 4: Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound and the general workflows of the described orthogonal methods.

G Hypothetical Kinase Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Upstream_Kinase Upstream_Kinase Receptor_Tyrosine_Kinase->Upstream_Kinase Activates Target_Kinase Target_Kinase Upstream_Kinase->Target_Kinase Phosphorylates Downstream_Effector Downstream_Effector Target_Kinase->Downstream_Effector Activates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Translocates This compound This compound This compound->Target_Kinase Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway where this compound inhibits a target kinase.

G Orthogonal Methods Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assay In_Vitro_Kinase_Assay In_Vitro_Kinase_Assay Functional_Inhibition Functional_Inhibition In_Vitro_Kinase_Assay->Functional_Inhibition ITC ITC Direct_Binding Direct_Binding ITC->Direct_Binding SPR SPR SPR->Direct_Binding MST MST MST->Direct_Binding CETSA CETSA Cellular_Engagement Cellular_Engagement CETSA->Cellular_Engagement Hypothesis This compound is a kinase inhibitor Hypothesis->In_Vitro_Kinase_Assay Hypothesis->ITC Hypothesis->SPR Hypothesis->MST Hypothesis->CETSA Validation Mechanism Validated Direct_Binding->Validation Functional_Inhibition->Validation Cellular_Engagement->Validation

Caption: Workflow illustrating the integration of orthogonal methods for mechanism validation.

References

Inter-laboratory Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bisnoryangonin

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comparative analysis of a hypothetical inter-laboratory validation study for a novel High-Performance Liquid Chromatography (HPLC) method developed for the precise quantification of Bisnoryangonin, a naturally occurring styrylpyrone with potential therapeutic applications. The data herein is intended to provide researchers, scientists, and drug development professionals with a framework for assessing the robustness, reliability, and transferability of such an analytical method across different laboratory settings.

This compound and its parent compounds, found in plants like Piper methysticum (kava), have garnered interest for their biological activities, including potential anxiolytic and anti-inflammatory effects. As research into these compounds progresses, the need for a validated, reproducible quantification method is paramount for ensuring data integrity and consistency across studies. This document outlines the results of a simulated validation study conducted in three independent laboratories, providing objective performance comparisons based on key analytical parameters.

Comparative Performance Analysis

The inter-laboratory validation assessed critical performance metrics of the this compound quantification method. The following tables summarize the quantitative data obtained from three participating laboratories, highlighting the method's precision, accuracy, linearity, and sensitivity.

Table 1: Linearity and Range

LaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
Laboratory 10.5 - 1000.9998
Laboratory 20.5 - 1000.9995
Laboratory 30.5 - 1000.9997

Table 2: Precision (Repeatability and Intermediate Precision)

LaboratoryConcentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD)
Laboratory 1 11.8Day 1 vs. Day 2: 2.1
501.2Analyst 1 vs. Analyst 2: 1.9
900.9Instrument 1 vs. Instrument 2: 1.5
Laboratory 2 12.1Day 1 vs. Day 2: 2.5
501.5Analyst 1 vs. Analyst 2: 2.2
901.1Instrument 1 vs. Instrument 2: 1.8
Laboratory 3 11.9Day 1 vs. Day 2: 2.3
501.4Analyst 1 vs. Analyst 2: 2.0
901.0Instrument 1 vs. Instrument 2: 1.6

Table 3: Accuracy (Recovery)

LaboratorySpiked Concentration (µg/mL)Mean Recovery (%)%RSD
Laboratory 1 1099.51.5
50101.21.1
8099.80.9
Laboratory 2 1098.91.8
50102.11.4
80100.51.2
Laboratory 3 1099.21.6
50101.51.3
80100.11.0

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

LaboratoryLOD (µg/mL)LOQ (µg/mL)
Laboratory 10.150.5
Laboratory 20.180.6
Laboratory 30.160.5

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) Method

A standardized HPLC method was distributed to all participating laboratories.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Inter-laboratory Validation Protocol

Each laboratory received a validation protocol with the following components:

  • Specificity: Assessed by analyzing a blank matrix (e.g., plasma or formulation excipients) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: A series of calibration standards of this compound (0.5, 1, 5, 10, 25, 50, 75, and 100 µg/mL) were prepared and analyzed. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of this compound at three concentration levels (low, medium, and high) were performed on the same day.

    • Intermediate Precision: The analysis was repeated on a different day, by a different analyst, and on a different instrument to assess the variability within the laboratory.

  • Accuracy: Determined by a recovery study. A blank matrix was spiked with known concentrations of this compound at three levels. The percentage recovery was calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway associated with compounds structurally related to this compound.

G cluster_prep Preparation Phase cluster_labs Laboratory Analysis cluster_validation Validation Parameters cluster_analysis Data Analysis & Comparison protocol Standardized Protocol & SOPs Distribution samples Blinded Sample & Standard Distribution lab1 Laboratory 1 protocol->lab1 lab2 Laboratory 2 protocol->lab2 lab3 Laboratory 3 protocol->lab3 samples->lab1 samples->lab2 samples->lab3 specificity Specificity lab1->specificity linearity Linearity lab1->linearity precision Precision lab1->precision accuracy Accuracy lab1->accuracy lod_loq LOD/LOQ lab1->lod_loq lab2->specificity lab2->linearity lab2->precision lab2->accuracy lab2->lod_loq lab3->specificity lab3->linearity lab3->precision lab3->accuracy lab3->lod_loq data_collection Data Collection specificity->data_collection linearity->data_collection precision->data_collection accuracy->data_collection lod_loq->data_collection comparison Cross-Lab Comparison data_collection->comparison report Final Validation Report comparison->report

Caption: Inter-laboratory validation workflow.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor GABA-A Receptor channel Chloride Ion Channel Opening receptor->channel Conformational Change ligand Kavalactones (e.g., Yangonin, this compound) ligand->receptor Positive Allosteric Modulation gaba GABA gaba->receptor Binds influx Cl- Influx channel->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Reduced Neuronal Excitability (Anxiolytic Effect) hyperpolarization->inhibition

Caption: Kavalactone modulation of GABA-A receptor signaling.

Assessing the Off-Target Effects of Bisnoryangonin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnoryangonin, a naturally occurring styrylpyrone, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. As a precursor in the biosynthesis of kavalactones, compounds known for their psychoactive effects, understanding the full pharmacological profile of this compound is crucial for its development as a safe and effective therapeutic agent. This guide provides a comparative assessment of the potential off-target effects of this compound, drawing on data from related kavalactones, Yangonin and Kavain, and outlines standard experimental protocols for evaluating such effects. Due to a lack of direct experimental data on the off-target profile of this compound, this guide utilizes an inferential approach based on its structural analogues to highlight potential areas for investigation.

Comparative Pharmacological Profiles

The on-target and known off-target activities of this compound and its structural relatives, Yangonin and Kavain, are summarized below. It is important to note that the data for this compound is based on preliminary in vitro suggestions and requires further validation.

CompoundClassPutative On-Target(s)Known/Potential Off-Target(s)Reference(s)
This compound StyrylpyroneCyclooxygenase (COX), Xanthine Oxidase (XO)Data not available. Potential for interaction with targets of other kavalactones (e.g., GABAA receptors, cannabinoid receptors).(Inferred)
Yangonin KavalactoneCannabinoid Receptor 1 (CB1)Limited data on broad off-target screening.[1]
Kavain KavalactonePositive allosteric modulator of GABAA receptorsDoes not bind to the benzodiazepine site on GABAA receptors.[2][3][4][2][3][4]

Experimental Protocols for Target and Off-Target Assessment

Comprehensive assessment of a compound's selectivity is critical. The following are detailed methodologies for key experiments relevant to the potential targets of this compound and its analogues.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the production of prostaglandins by COX enzymes.

  • Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • COX-1 and COX-2 enzymes (human or ovine)

    • Arachidonic acid (substrate)

    • Heme

    • TMPD

    • Test compound (this compound) and reference inhibitor (e.g., celecoxib, ibuprofen)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Procedure:

    • Prepare solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme.

    • Add the test compound or reference inhibitor at various concentrations.

    • Incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Measure the absorbance at 590 nm at multiple time points.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Xanthine Oxidase (XO) Inhibition Assay

This assay measures the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[5][6][7][8][9]

  • Principle: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 290 nm resulting from the formation of uric acid from xanthine.[5][7]

  • Materials:

    • Xanthine oxidase (from bovine milk or other sources)

    • Xanthine (substrate)

    • Test compound (this compound) and reference inhibitor (e.g., allopurinol)

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Procedure:

    • Prepare solutions of the test compound and reference inhibitor.

    • In a 96-well UV-transparent plate, add the phosphate buffer and the test compound or reference inhibitor.

    • Add the xanthine oxidase enzyme solution and incubate for a predefined period (e.g., 15 minutes) at 25°C.[6]

    • Initiate the reaction by adding the xanthine substrate solution.

    • Measure the absorbance at 290 nm at regular intervals.[5][7]

    • Calculate the rate of uric acid formation and determine the percent inhibition.

    • Calculate the IC50 value.

GABAA Receptor Modulation Assay (Two-Electrode Voltage Clamp)

This electrophysiological assay is used to study the effect of a compound on the function of GABAA receptors expressed in Xenopus oocytes.[2][3][4]

  • Principle: The flow of chloride ions through the GABAA receptor channel upon activation by GABA is measured as an electric current. Modulators will enhance or inhibit this current.

  • Materials:

    • Xenopus laevis oocytes

    • cRNAs for human GABAA receptor subunits (e.g., α1, β2, γ2)

    • GABA solution

    • Test compound (e.g., Kavain, this compound)

    • Two-electrode voltage clamp setup

  • Procedure:

    • Inject the GABAA receptor subunit cRNAs into Xenopus oocytes and incubate for 2-4 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current.

    • Co-apply the test compound with GABA and measure the change in current amplitude.

    • Wash the oocyte and repeat with different concentrations of the test compound.

    • Analyze the data to determine the potentiation or inhibition of the GABA-evoked current.

Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CB1 receptor.

  • Principle: The affinity of a test compound for the CB1 receptor is determined by its ability to compete with a high-affinity radiolabeled ligand (e.g., [3H]CP55,940) for binding to the receptor.

  • Materials:

    • Cell membranes expressing human CB1 receptors

    • Radiolabeled ligand (e.g., [3H]CP55,940)

    • Test compound (e.g., Yangonin, this compound)

    • Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN55,212-2)

    • Binding buffer

    • Scintillation counter

  • Procedure:

    • In a microplate, combine the CB1 receptor membranes, radiolabeled ligand, and varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of the non-labeled ligand.

    • Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the percent displacement by the test compound.

    • Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for clarity. The following diagrams, generated using Graphviz (DOT language), illustrate the GABAA receptor signaling pathway, the cannabinoid receptor signaling pathway, and a general workflow for assessing off-target effects.

GABAA_Receptor_Signaling cluster_membrane Cell Membrane GABA_R GABAA Receptor Cl_ion Cl- Influx GABA_R->Cl_ion Opens Channel GABA GABA GABA->GABA_R Binds Kavain Kavain (Positive Allosteric Modulator) Kavain->GABA_R Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: GABAA receptor signaling pathway modulated by Kavain.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane CB1_R CB1 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Yangonin Yangonin (Agonist) Yangonin->CB1_R Binds Downstream Downstream Effects (e.g., ↓ Neurotransmitter Release) cAMP->Downstream

Caption: CB1 receptor signaling pathway activated by Yangonin.

Off_Target_Screening_Workflow start Test Compound (e.g., this compound) in_silico In Silico Screening (Target Prediction, Structural Homology) start->in_silico primary_assay Primary Target Assays (e.g., COX, XO) start->primary_assay broad_panel Broad Panel Screening (e.g., Receptor Binding, Kinase Panels) in_silico->broad_panel Guide Panel Selection primary_assay->broad_panel Confirm On-Target hit_validation Hit Validation (Dose-Response, Orthogonal Assays) broad_panel->hit_validation Identified Hits safety_pharm In Vivo Safety Pharmacology (Cardiovascular, CNS, Respiratory) hit_validation->safety_pharm Confirmed Off-Targets conclusion Define On- and Off-Target Profile safety_pharm->conclusion

Caption: General workflow for assessing off-target effects.

Conclusion and Future Directions

While this compound shows promise as a potential therapeutic agent, a thorough investigation of its off-target effects is imperative for its continued development. The current body of literature lacks specific data on the selectivity profile of this compound. Based on its structural relationship to kavalactones such as Yangonin and Kavain, it is plausible that this compound may interact with neurological targets like GABAA and cannabinoid receptors.

Future research should prioritize a systematic evaluation of this compound's off-target profile using a combination of in silico prediction, broad-panel in vitro screening, and in vivo safety pharmacology studies as outlined in this guide. Such a data-driven approach will be essential to fully characterize the therapeutic potential and safety of this compound and to guide its journey from a promising natural product to a well-understood clinical candidate.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Bisnoryangonin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of bisnoryangonin, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, a naturally occurring styrylpyrone, requires careful handling due to its potential health hazards. Adherence to these procedures is critical for minimizing risks and establishing a culture of safety within the laboratory.

This compound Hazard Profile

Before handling this compound, it is imperative to be aware of its associated hazards. The following table summarizes the key safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all personnel handling this compound must wear the appropriate Personal Protective Equipment (PPE).

  • Gloves: Nitrile or neoprene gloves are recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A full-length lab coat to protect from skin contact.

  • Respiratory Protection: A NIOSH-approved respirator is advised if handling fine powders or creating aerosols.

Step-by-Step Disposal Procedure

The following procedure outlines the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

Step 1: Decontamination of Labware and Surfaces

  • Prepare a Decontamination Solution: A solution of 70% ethanol or a mild laboratory detergent in water is effective for decontaminating surfaces and glassware.

  • Clean Contaminated Items: Thoroughly rinse all glassware, spatulas, and other equipment that have come into contact with this compound with the decontamination solution.

  • Wipe Down Surfaces: Using absorbent pads soaked in the decontamination solution, wipe down all work surfaces, including fume hood interiors and benchtops.

  • Collect Decontamination Waste: All used absorbent pads and rinsates should be collected as hazardous waste.

Step 2: Segregation and Collection of Waste

  • Solid Waste:

    • Place unused or expired this compound powder directly into a clearly labeled hazardous waste container.

    • Contaminated solid waste, such as used weighing papers, gloves, and absorbent pads, should be collected in a separate, sealed, and clearly labeled hazardous waste bag.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures and rinsates from decontamination, in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

Step 3: Labeling and Storage of Waste

  • Labeling: All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a record of all disposed this compound waste, including the quantity and date of disposal, in accordance with institutional and local regulations.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area as described in the disposal procedure.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

BisnoryangoninDisposal cluster_prep Preparation cluster_decon Decontamination cluster_collect Waste Collection cluster_storage Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Prepare Decontamination Solution B->C D Clean Labware & Surfaces C->D E Collect Decontamination Waste D->E F Segregate Solid & Liquid Waste E->F G Label Waste Containers F->G H Store in Designated Area G->H I Arrange for EHS Pickup H->I J Document Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Bisnoryangonin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety & Handling Guide for Bisnoryangonin

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The following guidance is based on general laboratory safety protocols for handling novel bioactive compounds and related substances, such as kavalactones. It is imperative to conduct a thorough risk assessment for your specific experimental conditions.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various procedures involving this compound.

Operation Required Personal Protective Equipment
Weighing and Preparing Solutions - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Lab Coat- Face Mask (if handling powder)
Handling Solutions - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Lab Coat
Extraction (with solvents like ethyl acetate) - Chemical Splash Goggles or Face Shield- Butyl or Neoprene Gloves (Nitrile gloves are not recommended for prolonged contact with ethyl acetate)[1]- Flame-Retardant Lab Coat- Work within a certified Chemical Fume Hood
Spill Cleanup - Chemical Splash Goggles and Face Shield- Heavy-duty Butyl or Neoprene Gloves- Disposable Coveralls- Respiratory protection may be necessary for large spills in confined areas[2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Conduct all weighing and preparation of this compound powder in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood, to avoid inhalation of airborne particles.

  • Use anti-static weighing paper and tools to prevent dispersal of the powder.

  • Ensure all necessary PPE is worn correctly before handling the compound.

2. Dissolving and Solution Handling:

  • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • All manipulations of solutions should be performed within a chemical fume hood.

  • Keep containers tightly closed when not in use to prevent solvent evaporation and accidental spills.

3. Extraction Procedures:

  • The use of volatile and flammable solvents, such as ethyl acetate, requires strict safety precautions.

  • Ensure the work area is free of ignition sources[2].

  • All extraction procedures must be carried out in a certified chemical fume hood to minimize inhalation exposure.

  • Use appropriate solvent-resistant gloves, such as butyl or neoprene, as nitrile gloves offer poor protection against ethyl acetate[1].

4. Spill Management:

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite, sand)[1]. Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, immediately evacuate the area and alert others. If there is a fire risk or the spill is uncontained, call emergency services. Restrict access to the area until it has been decontaminated by trained personnel[1].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Dispose of solid this compound waste, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and absorbed spill material in a dedicated, clearly labeled hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures and solvent washes, in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain[3].

    • If mixed with solvents like ethyl acetate, the waste must be managed as dangerous waste[1].

  • Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for chemically contaminated glassware or plasticware.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Bisnoryangonin_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedures cluster_disposal Waste Disposal cluster_spill Spill Response risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh_powder Weigh this compound Powder (in fume hood) don_ppe->weigh_powder prepare_solution Prepare Solution (in fume hood) weigh_powder->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment segregate_waste Segregate Solid & Liquid Waste conduct_experiment->segregate_waste spill_event Spill Occurs conduct_experiment->spill_event Potential label_waste Label Hazardous Waste Containers segregate_waste->label_waste dispose_waste Dispose via Institutional Protocol label_waste->dispose_waste small_spill Small Spill Cleanup spill_event->small_spill Small & Contained large_spill Large Spill: Evacuate & Alert spill_event->large_spill Large or Uncontained small_spill->segregate_waste large_spill->dispose_waste After Decontamination

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.